2,4-Dibromo-3-pentanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,4-dibromopentan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Br2O/c1-3(6)5(8)4(2)7/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPIOAUZQKSZRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C(C)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50472915 | |
| Record name | 2,4-dibromo-3-pentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50472915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
815-60-1 | |
| Record name | 2,4-dibromo-3-pentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50472915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dibromo-3-pentanone | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Strategic Utilization of 2,4-Dibromo-3-pentanone in Pharmacophore Assembly
CAS Number: 815-60-1
Synonyms:
Executive Technical Summary
2,4-Dibromo-3-pentanone serves as a high-value bifunctional electrophile in advanced organic synthesis.[1] Unlike simple
For drug development professionals, this compound represents a "complexity-generating" reagent.[1] It converts simple dienes (like furan) into densely functionalized bicyclic ketones in a single step.[1] However, its utility is balanced by significant handling challenges; it is a potent lachrymator and skin irritant requiring strict containment protocols.[1][2]
Physiochemical & Safety Profile
Data aggregated from NIST and PubChem databases.
| Property | Value / Description |
| Molecular Formula | |
| Molecular Weight | 243.92 g/mol |
| Appearance | Clear, colorless to pale yellow liquid |
| Boiling Point | 67–82 °C at 10 mmHg (Mixture of isomers) |
| Density | ~1.61 g/mL at 25 °C |
| Stereochemistry | Exists as a mixture of dl-pair (racemic) and meso isomers.[1] |
| Solubility | Soluble in organic solvents ( |
Critical Safety Directive: Lachrymator
WARNING: this compound is a severe lachrymatory agent (tear gas).[1]
-
Containment: All operations, including weighing and transfer, must occur within a high-efficiency fume hood.
-
Neutralization: Spills should be treated immediately with a dilute ammonia or sodium bicarbonate solution to neutralize hydrolysis products (HBr).[1]
-
PPE: Double nitrile gloves and chemical splash goggles are mandatory.[1]
High-Fidelity Synthesis Protocol
Objective: Preparation of this compound from 3-pentanone (diethyl ketone). Source: Adapted from Organic Syntheses, Vol. 58, p. 17.
Mechanistic Rationale
The synthesis relies on acid-catalyzed enolization followed by electrophilic bromination.[1] Phosphorus tribromide (
Step-by-Step Methodology
-
Setup: Equip a 250-mL three-necked flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.
-
Note: Connect the condenser outlet to an acid gas trap (NaOH solution) to capture evolved HBr.[1]
-
-
Charge: Add 3-pentanone (45 g, 0.52 mol) and phosphorus tribromide (1.0 mL) to the flask.
-
Cooling: Immerse the flask in an acetone/dry-ice bath and cool the internal temperature to between -10°C and 0°C .
-
Bromination: Add Bromine (160 g, 1.00 mol) dropwise over 30–40 minutes.
-
Workup: Once addition is complete, apply a vacuum (water aspirator) to the flask for 15 minutes to remove dissolved HBr gas.
-
Purification: Immediately distill the crude mixture under reduced pressure.
Visualization: Synthesis Pathway
Figure 1: Acid-catalyzed bromination pathway via enol intermediate.[1][4]
Core Application: The [4+3] Cycloaddition
The primary utility of CAS 815-60-1 in drug discovery is the construction of the 8-oxabicyclo[3.2.1]octane skeleton (tropinoid core).
The Oxyallyl Cation Mechanism
Under reducing conditions (using
This reaction is stereoselective and rapidly builds complexity, converting a flat aromatic ring into a bridged bicyclic scaffold with defined stereocenters.[1]
Experimental Workflow: Synthesis of Tropinoid Scaffold
-
Reagents: this compound (1.0 eq), Furan (excess, solvent/reactant),
(reducing agent). -
Conditions: Inert atmosphere (
), room temperature or mild reflux. -
Process:
Visualization: [4+3] Cycloaddition Pathway
Figure 2: Generation of the oxyallyl cation and subsequent trapping by furan.[1]
Alternative Pathway: Favorskii Rearrangement
While the cycloaddition is the "constructive" pathway, researchers must be aware of the Favorskii Rearrangement , which competes under basic conditions.
-
Trigger: Treatment with alkoxides (e.g.,
).[1][5] -
Mechanism: Base abstracts an
-proton Enolate Intramolecular (Cyclopropanone formation) Ring opening.[1] -
Outcome: For this compound, this typically leads to
-unsaturated esters (derivatives of methyl methacrylate) rather than bicyclic ketones.[1] -
Control: To favor the [4+3] cycloaddition, avoid strong Bronsted bases and use non-nucleophilic reducing metals.
References
-
Ashcroft, M. R.; Hoffmann, H. M. R. "Bicyclic Ketones for the Synthesis of Tropinoids: this compound."[1][3] Organic Syntheses, 1978, 58 , 17.[1][3]
-
[1]
-
-
Noyori, R.; et al. "Iron Carbonyl-Promoted Cyclocoupling of alpha,alpha'-Dibromo Ketones and 1,3-Dienes."[1] Journal of the American Chemical Society.[6]
-
Context: Establishes the iron-mediated mechanism for oxyallyl cation generation.[1]
-
-
PubChem Database. "this compound (CID 11791395)."[1] National Center for Biotechnology Information.[1]
-
[1]
-
-
Sigma-Aldrich (Merck). "this compound Product Sheet."[1]
-
[1]
-
Sources
molecular weight of 2,4-Dibromo-3-pentanone
2,4-Dibromo-3-pentanone: Physicochemical Profile & Synthetic Utility in Scaffold Construction
Executive Summary
This compound (CAS 815-60-1) is a highly reactive
Part 1: Physicochemical & Isotopic Profile[1]
Precise characterization of this compound requires accounting for the significant mass defect and isotopic abundance of bromine (
Table 1: Core Physicochemical Data
| Property | Value | Notes |
| Molecular Formula | ||
| Average Molecular Weight | 243.92 g/mol | Used for stoichiometry |
| Exact Mass (Monoisotopic) | 241.894 g/mol | Based on |
| Boiling Point | 67–82 °C @ 10 mmHg | Thermally labile; distill under vacuum |
| Density | 1.802 g/cm³ | Significantly denser than water |
| Refractive Index ( | 1.505 | |
| Appearance | Colorless to pale yellow liquid | Darkens upon storage; lachrymatory |
Mass Spectrometry: The Isotopic Signature
For analytical validation, researchers must look for the characteristic 1:2:1 triplet in the molecular ion region due to the two bromine atoms.
-
M+ (242):
(Relative Intensity: ~50%)[1] -
M+2 (244):
(Relative Intensity: ~100%)[1] -
M+4 (246):
(Relative Intensity: ~50%)[1]
Part 2: Synthesis Engineering
Objective: Selective bromination of 3-pentanone at the
Protocol: Acid-Catalyzed Bromination
Based on Ashcroft & Hoffmann (Org.[1] Synth. 1978)[1]
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, pressure-equalizing dropping funnel, and a condenser fitted with a
drying tube. Connect the outlet to a gas trap (NaOH solution) to neutralize HBr evolution.[1] -
Chilling: Charge the flask with 3-pentanone (0.52 mol) and catalytic phosphorus tribromide (PBr3, 1 mL) . Cool the system to -10°C to 0°C using an ice-salt or acetone-dry ice bath.
-
Addition: Add Bromine (Br2, 1.00 mol) dropwise.
-
Workup: Once addition is complete and the red bromine color fades, apply a vacuum (water aspirator) to the flask for 15–20 minutes to remove dissolved HBr.
-
Purification: Immediately fractionally distill the residue under reduced pressure.
-
Target Fraction: Collect the fraction boiling at 67–82°C (10 mmHg) .
-
Yield: Expect ~70–75% of a colorless liquid.[1]
-
Part 3: Mechanistic Applications in Drug Development
The primary value of this compound in medicinal chemistry is its role as a precursor to the oxyallyl cation , a reactive 2
The [4+3] Cycloaddition (Tropane Scaffold Synthesis)
Reaction with dienes (e.g., furan) in the presence of a reducing agent (Zn/Cu couple or
Mechanism:
-
Reductive Dehalogenation: Zinc or Iron removes the bromine atoms, generating a zinc enolate which ionizes to the oxyallyl cation.[1]
-
Cycloaddition: The electrophilic oxyallyl cation undergoes a concerted [4+3] cycloaddition with the electron-rich furan.[1]
-
Result: A bicyclic ether ketone (tropinone analog).[1]
Visualization: The Oxyallyl Pathway
Figure 1: Generation of the oxyallyl cation from this compound and subsequent capture by furan to form a bicyclic scaffold.[1]
Secondary Application: Favorskii Rearrangement
Under basic conditions (e.g.,
-
Mechanism: Base-induced enolization
Cyclopropanone formation Ring opening.[1] -
Product: Methyl 2-methylbut-2-enoate (derivatives of tiglic acid).[1]
-
Note: This pathway competes with substitution; sterics and base strength dictate the ratio.[1]
Part 4: Safety & Handling
-
Lachrymator: Exposure causes immediate, severe tearing and respiratory irritation.[1]
-
Skin Contact: Causes a sensation similar to a severe sunburn.[1]
-
Decontamination:
References
-
Ashcroft, M. R., & Hoffmann, H. M. R. (1978).[1] Bicyclic Ketones for the Synthesis of Tropinoids: 2
,4 -Dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one. Organic Syntheses, 58, 17. Link -
PubChem. (n.d.).[1] this compound Compound Summary. National Library of Medicine.[1] Link
-
Noyori, R., et al. (1973).[1] Synthesis of tropane alkaloids via [4+3] cycloaddition. Journal of the American Chemical Society.[1]
-
Mann, J. (1991).[1] The Favorskii Rearrangement. In Comprehensive Organic Synthesis. Link
Sources
2,4-Dibromo-3-pentanone structural formula
Introduction
2,4-Dibromo-3-pentanone (CAS No. 815-60-1) is a halogenated aliphatic ketone that serves as a valuable and versatile intermediate in organic synthesis.[1][2] As an α,α'-dibrominated ketone, its structure is characterized by two stereogenic centers, leading to interesting stereochemical properties. The presence of bromine atoms adjacent to the carbonyl group significantly influences its reactivity, making it a potent precursor for the construction of various cyclic and heterocyclic frameworks, such as tropinoids.[3] This guide provides a comprehensive technical overview of the structural formula of this compound, its stereoisomeric forms, a field-proven synthetic protocol, predictive spectroscopic analysis for its characterization, and critical safety information for its handling.
Molecular Structure and Stereoisomerism
The fundamental structure of this compound consists of a five-carbon backbone with a carbonyl group at the C3 position and bromine atoms at the C2 and C4 positions.[1] The IUPAC name for this compound is 2,4-dibromopentan-3-one.[1]
Chirality and Diastereomers
The carbons at positions 2 and 4 are both chiral centers, as each is bonded to four different groups (a hydrogen atom, a bromine atom, a methyl group, and the bromocarbonyl group). For a molecule with 'n' chiral centers, a maximum of 2ⁿ stereoisomers can exist. In this case, with n=2, we can expect up to four stereoisomers.
These isomers manifest as two distinct diastereomeric forms:
-
The meso Compound: This form possesses a plane of symmetry. The stereochemical configurations are opposite at the two chiral centers (2R, 4S or 2S, 4R, which are the same achiral molecule). This internal symmetry means the molecule is achiral overall, despite having chiral centers.
-
The dl-Pair (Enantiomers): This consists of a pair of non-superimposable mirror images, the (2R, 4R) and (2S, 4S) enantiomers. A 1:1 mixture of these two enantiomers constitutes a racemic mixture.
Commercially available this compound is typically sold as a mixture of these stereoisomers, a direct result of its synthesis from the achiral precursor, 3-pentanone.[3][4]
Caption: Diastereomeric forms of this compound.
Physicochemical Properties
The key physical and chemical properties of this compound are summarized below. These properties are essential for designing experimental setups, purification procedures, and ensuring safe storage.
| Property | Value | Source(s) |
| CAS Number | 815-60-1 | [1][2] |
| Molecular Formula | C₅H₈Br₂O | [1][2] |
| Molecular Weight | 243.92 g/mol | [1] |
| Appearance | Clear colorless to pale yellow liquid | [4] |
| Density | ~1.80 g/cm³ | [5] |
| Boiling Point | 67-82 °C at 10 mmHg | [5] |
| Refractive Index (n20/D) | ~1.505 | [5] |
| Solubility | Slightly soluble in water (50 g/L at 20°C) | [5] |
| Storage Temperature | 2-8°C | [5] |
Synthesis and Purification
The most reliable and well-documented synthesis of this compound is achieved through the direct bromination of 3-pentanone, a symmetric and readily available ketone. This procedure is published in Organic Syntheses, a highly trusted source for reproducible experimental protocols.[3]
Synthetic Principle: Acid-Catalyzed α-Halogenation
The reaction proceeds via an acid-catalyzed enolization of the ketone. The enol form then acts as a nucleophile, attacking molecular bromine in an electrophilic addition. The presence of a catalyst, such as phosphorus tribromide, generates HBr in situ, which catalyzes the reaction. The use of two equivalents of bromine relative to the ketone ensures dibromination at both α-carbons (C2 and C4).
Experimental Protocol: Synthesis of this compound
This protocol is adapted from Organic Syntheses, Coll. Vol. 6, p.420 (1988); Vol. 58, p.17 (1978).[3]
Caution: This reaction must be performed in an efficient fume hood. This compound is a potent lachrymator and a skin irritant.[3]
Materials:
-
3-Pentanone (45 g, 0.52 mole)
-
Bromine (160 g, 1.00 mole)
-
Phosphorus tribromide (1 mL)
-
Acetone-dry ice bath
Procedure:
-
Setup: Equip a 250-mL, three-necked flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a condenser fitted with a calcium chloride drying tube.
-
Initial Charge: Charge the flask with 45 g (0.52 mole) of 3-pentanone and 1 mL of phosphorus tribromide.
-
Cooling: Cool the stirred solution to between -10°C and 0°C using an acetone-dry ice bath.
-
Bromine Addition: Add 160 g (1.00 mole) of bromine from the dropping funnel to the cooled solution. The addition should be rapid but controlled to maintain the temperature. This process should take 20–40 minutes. Note: Significant amounts of hydrogen bromide gas are evolved, especially near the end of the addition. The rate must be controlled to allow the fume hood to exhaust the gas effectively.
-
Workup: Once the addition is complete, evacuate the flask with a water aspirator to remove dissolved hydrogen bromide.
-
Purification: Immediately purify the reaction mixture by fractional distillation under reduced pressure. Collect the product that distills at 67–82°C (10 mm.). The expected yield is approximately 91 g (72%) of colorless this compound as a mixture of dl- and meso-isomers.[3]
Caption: Experimental workflow for the synthesis of this compound.
Predictive Spectroscopic Analysis for Structural Elucidation
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of the product mixture would be complex, showing separate signals for the meso and dl-pair isomers.
-
meso-isomer (Symmetrical): Due to the plane of symmetry, the two methyl groups (at C1 and C5) are chemically equivalent, as are the two methine protons (at C2 and C4). This would result in a simple spectrum:
-
One doublet: Integrating to 6H, corresponding to the two equivalent methyl groups.
-
One quartet: Integrating to 2H, corresponding to the two equivalent α-protons, split by the adjacent methyl groups.
-
-
dl-Pair (Asymmetrical): In either enantiomer of the dl-pair, there is no internal symmetry. Therefore, all protons are chemically distinct.
-
Two doublets: Each integrating to 3H, corresponding to the two non-equivalent methyl groups.
-
Two quartets: Each integrating to 1H, corresponding to the two non-equivalent α-protons.
-
The chemical shift of the α-protons (the quartets) would be significantly downfield (expected δ ≈ 4.5-5.0 ppm) due to the deshielding effect of the adjacent bromine atom and carbonyl group.
Predicted ¹³C NMR Spectrum
Similarly, the ¹³C NMR spectrum will distinguish between the isomers based on the number of unique carbon signals.[6]
-
meso-isomer: The C₂ symmetry would result in only 3 distinct signals :
-
One signal for the equivalent methyl carbons (C1/C5).
-
One signal for the equivalent α-carbons (C2/C4).
-
One signal for the carbonyl carbon (C3).
-
-
dl-Pair: The lack of symmetry would result in 5 distinct signals :
-
Two signals for the two non-equivalent methyl carbons.
-
Two signals for the two non-equivalent α-carbons.
-
One signal for the carbonyl carbon.
-
Based on typical chemical shift correlations, the carbonyl carbon is expected to appear far downfield (δ ≈ 190-200 ppm), the bromine-bearing α-carbons around δ ≈ 40-60 ppm, and the methyl carbons upfield (δ ≈ 15-25 ppm).[7]
Predicted Infrared (IR) Spectrum
The most diagnostic feature in the IR spectrum of this compound would be the carbonyl (C=O) stretching absorption. For a typical aliphatic ketone, this peak appears around 1715 cm⁻¹. However, the presence of electronegative bromine atoms on the α-carbons induces a positive dipole on the carbonyl carbon, strengthening the C=O double bond. This phenomenon, known as the inductive effect, shifts the carbonyl stretching frequency to a higher wavenumber. Therefore, a strong, sharp absorption peak is predicted in the range of 1730-1750 cm⁻¹ .[8]
Chemical Reactivity and Applications
This compound is a key substrate in reactions that leverage the reactivity of its carbon-bromine bonds. It is particularly useful in cycloaddition reactions. For example, debromination with a zinc-copper couple in the presence of furan leads to the formation of an oxyallyl cation intermediate, which undergoes a [4+3] cycloaddition to produce bicyclic ketones, valuable precursors for tropinoid natural products.[3] It also undergoes electrochemical reduction and can react with organocuprates for α-alkylation.
Safety and Handling
It is imperative to handle this compound with appropriate safety precautions due to its hazardous nature.[1][3]
-
Primary Hazards: The compound is a potent lachrymator (causes tearing) and a skin irritant that is readily absorbed. Contact can produce a sensation similar to a sunburn.[3] It is also harmful if swallowed.[1][5]
-
Personal Protective Equipment (PPE): Always use in a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
First Aid: In case of skin contact, wash the affected area immediately and thoroughly with a soap solution, followed by a sodium bicarbonate solution.[3] If inhaled, move to fresh air. In case of eye contact, flush with water for at least 15 minutes. Seek immediate medical attention for any significant exposure.
-
Storage: Store in a cool, dry, well-ventilated area, away from strong oxidizing agents, reducing agents, and bases.[5] The recommended storage temperature is 2-8°C.
Conclusion
This compound is a structurally significant α,α'-dihaloketone whose chemistry is dominated by its two stereogenic centers and the reactivity imparted by the bromine substituents. Its synthesis from 3-pentanone yields a predictable mixture of meso and dl stereoisomers, which can be distinguished through careful spectroscopic analysis, particularly NMR. Understanding its structural formula, stereochemistry, and reactivity is essential for its effective use as a synthetic intermediate in the development of complex molecular architectures. Due to its hazardous properties, all handling must be performed with strict adherence to safety protocols.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Ashcroft, M. R.; Hoffmann, H. M. R. Bicyclic Ketones for the Synthesis of Tropinoids: 2α,4α-Dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one. Organic Syntheses, 1978 , 58, 17. DOI: 10.15227/orgsyn.058.0017. [Link]
-
Master Organic Chemistry. Bromination of Alkenes - The Mechanism. [Link]
-
Chemistry LibreTexts. 9.5: Stereochemistry for Halogenation of Alkanes. [Link]
-
YouTube. stereochemistry of bromination of alkene. [Link]
-
NIST. 3-Pentanone, 2,4-dimethyl-. NIST Chemistry WebBook. [Link]
-
Lady Keane College. STEREOCHEMISTRY OF ADDITION OF BROMINE TO ALKENES. [Link]
-
Gaudry, M.; Marquet, A. Regiospecific Monobromination of Ketones. Organic Syntheses, 1976 , 55, 24. DOI: 10.15227/orgsyn.055.0024. [Link]
-
Pearson+. Drawing on what you know about the stereochemistry of alkene addition reactions, show the structure of the product that is formed when 2-butyne is treated with one equivalent of Br2. [Link]
-
13C NMR. [Link]
-
Chegg. Solved FT-IR spectra below were measured for. [Link]
-
Chemistry LibreTexts. 13.12: Characteristics of ¹³C NMR Spectroscopy. [Link]
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- 1. This compound | C5H8Br2O | CID 11791395 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. This compound, mixture of stereoisomers, 97% 50 g | Buy Online [thermofisher.com]
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- 6. treenablythe.weebly.com [treenablythe.weebly.com]
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- 8. Solved FT-IR spectra below were measured for | Chegg.com [chegg.com]
Technical Guide: Spectroscopic Profile of 2,4-Dibromo-3-pentanone
The following technical guide details the spectroscopic characterization of 2,4-Dibromo-3-pentanone, focusing on its stereochemical complexity and utility in mechanistic organic chemistry.
Introduction & Stereochemical Context
This compound (CAS: 815-60-1) serves as a critical electrophile in organic synthesis, particularly as a substrate for the Favorskii rearrangement .[1] Synthesized via the acid-catalyzed bromination of 3-pentanone, the product is isolated not as a single species but as a mixture of diastereomers: the meso form and the racemic (dl) pair.
Understanding this stereochemical duality is a prerequisite for accurate spectroscopic interpretation.[1]
-
Meso Isomer: Possesses a plane of symmetry; optically inactive.[1]
-
Racemic (dl) Pair: Possesses a
axis of symmetry; optically active (as a pair).[1]
While both isomers exhibit identical connectivity, their distinct spatial arrangements result in unique (though similar) NMR environments.[1]
NMR Spectroscopy Data
The
H NMR (400 MHz, CDCl )
The spectrum is dominated by the coupling between the methine proton (
| Signal Assignment | Shift ( | Multiplicity | Integration | Coupling ( | Interpretation |
| H | 4.95 – 5.05 | Quartet (q) | 2H | 6.5 – 7.0 | Deshielded by |
| H | 1.75 – 1.85 | Doublet (d) | 6H | 6.5 – 7.0 |
Note: In a high-resolution spectrum of the mixture, two distinct quartets and two distinct doublets are observable, corresponding to the meso and dl forms. The chemical shift difference (
C NMR (100 MHz, CDCl )
The carbonyl carbon is significantly shielded relative to the parent ketone due to the inductive effect of the
| Carbon Environment | Shift ( | Interpretation |
| C=O (Carbonyl) | 192.0 – 194.0 | Ketone carbonyl (shifted upfield from ~210 ppm of 3-pentanone).[1] |
| CH-Br ( | 42.0 – 44.0 | Methine carbon attached to Bromine.[1] |
| CH | 19.0 – 21.0 | Terminal methyl group.[1] |
Infrared (IR) Spectroscopy
The IR spectrum validates the functional group transformation from a simple ketone to an
| Frequency (cm | Vibration Mode | Diagnostic Note |
| 2980 – 2930 | C-H Stretch ( | Aliphatic C-H bonds.[1] |
| 1725 – 1710 | C=O Stretch | Key Diagnostic: Shifted to higher frequency vs. 3-pentanone (~1715 cm |
| 600 – 550 | C-Br Stretch | Characteristic "fingerprint" region band.[1] |
Mass Spectrometry (EI, 70 eV)
The mass spectrum is definitive due to the unique isotopic signature of Bromine (
Isotopic Pattern Analysis
The molecular ion cluster reveals the presence of two bromine atoms.
-
M+ (m/z 242):
Br + Br (Relative Intensity: 1)[1] -
M+2 (m/z 244):
Br + Br (Relative Intensity: 2)[1] -
M+4 (m/z 246):
Br + Br (Relative Intensity: 1)[1]
Fragmentation Pathway
| m/z (approx) | Fragment Ion | Mechanism |
| 163 / 165 | Loss of one bromine atom.[1] | |
| 57 | ||
| 27 / 29 | Hydrocarbon fragments.[1] |
Mechanistic Application: The Favorskii Rearrangement
The primary utility of this compound is its conversion to branched carboxylic acid derivatives via the Favorskii Rearrangement .[1] This reaction proceeds through a symmetric cyclopropanone intermediate , which explains the skeletal rearrangement.
Reaction Workflow & Mechanism
The following diagram illustrates the transformation of this compound into methyl 2-methylbutanoate (ester) upon treatment with methoxide.
Caption: Mechanistic pathway of the Favorskii rearrangement for this compound, proceeding via the characteristic cyclopropanone intermediate.
References
-
Spectroscopic Identification: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] [1]
-
Favorskii Mechanism: Baretta, A., & Waegell, B. (1982).[1] The Favorskii Rearrangement. In Reactive Intermediates (Vol. 2). Plenum Press.[1]
-
Synthesis & Safety: Organic Syntheses, Coll.[1] Vol. 6, p.368 (1988); Vol. 56, p.107 (1977).[1] [1]
-
NMR Shift Data: AIST: Spectral Database for Organic Compounds (SDBS).[1] SDBS No. 6150 (Related: 2-bromo-3-pentanone).[1] [1]
Sources
Technical Analysis: 1H NMR Spectroscopy of 2,4-Dibromo-3-pentanone
Executive Summary
This technical guide provides a comprehensive analysis of the 1H NMR spectrum of 2,4-Dibromo-3-pentanone (CAS: 815-60-1). As a critical intermediate in the synthesis of tropinoids and cyclopentenones, this molecule presents unique stereochemical challenges that are directly observable via Nuclear Magnetic Resonance spectroscopy.
This guide is designed for research scientists and drug development professionals. It moves beyond basic spectral assignment to explore the diastereomeric differentiation (meso vs. racemic) and the mechanistic utility of the molecule in Favorskii rearrangements .
Structural Dynamics & Stereochemistry
To interpret the NMR spectrum of this compound, one must first understand its stereochemical environment. The molecule possesses two chiral centers at the C2 and C4 positions.
The Diastereomeric Challenge
The bromination of 3-pentanone is not stereoselective, typically yielding a mixture of stereoisomers. This results in a spectrum that is a superposition of two distinct chemical entities:
-
Racemic Pair (
): The and enantiomers. In an achiral solvent, these are magnetically equivalent and produce a single set of signals. -
Meso Compound: The
isomer. This is a diastereomer of the racemic pair and possesses a plane of symmetry.
NMR Consequence:
Because diastereomers have different physical properties, they exhibit distinct chemical shifts. A crude reaction product will typically show two sets of doublets (methyls) and two sets of quartets (methines), often overlapping. The ratio of the integrals of these sets allows for the direct calculation of the diastereomeric ratio (
Synthesis & Sample Preparation Protocol
Reproducible spectral data requires a standardized synthesis and purification protocol. The following workflow is based on the authoritative Organic Syntheses procedure (Ashcroft & Hoffmann).
Reagents
-
Substrate: 3-Pentanone (Diethyl ketone)
-
Reagent: Bromine (
)[1][2] -
Catalyst: 48% HBr or Phosphorus Tribromide (
) -
Solvent: Glacial Acetic Acid (optional, but common for rate control)
Validated Workflow
The following diagram outlines the critical process controls to minimize poly-bromination and ensure safety (the product is a potent lachrymator).
Figure 1: Step-by-step synthesis workflow emphasizing temperature control to prevent over-bromination.
Spectral Analysis: The 1H NMR Spectrum
The spectrum of this compound is a classic example of an
Predicted Chemical Shifts & Multiplicity
The data below represents the characteristic signals observed in
| Proton Environment | Type | Approx. Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| Methyl ( | Alkyl | 1.75 - 1.85 ppm | Doublet ( | 6H | ~6.7 Hz | Shielded relative to methine; split by 1 neighbor. |
| Methine ( | Alpha-Halo | 4.90 - 5.05 ppm | Quartet ( | 2H | ~6.7 Hz | Deshielded by electronegative Br and Carbonyl anisotropy. |
Detailed Interpretation
-
The Methyl Doublet: The methyl protons (
) couple with the single methine proton ( ) on the adjacent carbon. According to the rule, peaks (doublet). -
The Methine Quartet: The methine proton (
) couples with the three methyl protons ( ). peaks (quartet). -
Isomeric Splitting: In a high-resolution spectrum of the mixture, you will observe two distinct doublets separated by roughly 0.02–0.05 ppm and two distinct quartets .
-
Note: The meso isomer typically displays slightly different shifts due to the different magnetic environment created by the relative orientation of the C-Br bonds (syn vs. anti relationships in the most stable conformers).
-
Signal Logic Diagram
The following logic tree visualizes the splitting pathway for the methyl protons.
Figure 2: Coupling logic for the methyl protons demonstrating the origin of the doublet signal.
Advanced Applications: The Favorskii Rearrangement
For drug development professionals, this compound is not just an analyte; it is a precursor. It undergoes the Favorskii Rearrangement when treated with bases (e.g., sodium methoxide or hydroxide).[3]
Mechanistic Pathway
Unlike mono-halo ketones,
-
Enolization: Base removes a proton from the
position.[5] -
Cyclopropanone Formation: Intramolecular
displacement of the bromide. -
Ring Opening/Elimination: The second bromide acts as a leaving group during the ring-opening or subsequent elimination steps, leading to the formation of cis-2-methyl-2-butenoic acid derivatives.
Figure 3: Simplified mechanistic pathway of the Favorskii rearrangement for alpha,alpha'-dihaloketones.
References
-
Ashcroft, M. R., & Hoffmann, H. M. R. (1978). This compound.[1][2][6][7][8] Organic Syntheses, 58, 17.
-
National Institute of Standards and Technology (NIST). this compound Mass Spectrum. NIST Chemistry WebBook, SRD 69.
- Wohl, R. A. (1974). The Favorskii Rearrangement of alpha,alpha'-Dihaloketones. Journal of Organic Chemistry.
-
PubChem Database. this compound Compound Summary. National Center for Biotechnology Information.
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Technical Monograph: Physical Properties & Reactivity of 2,4-Dibromo-3-pentanone
Executive Summary
2,4-Dibromo-3-pentanone (CAS 815-60-1) is a symmetric
This guide provides a definitive technical analysis of its physical constants, synthesis protocols, and reactivity profiles, distinguishing between experimental data and theoretical models to support precision in drug development and organic synthesis.
Chemical Identity & Stereochemistry
The molecule features a 3-pentanone backbone with bromine atoms substituted at the C2 and C4 positions.[1] Due to the presence of two chiral centers at C2 and C4, the compound exists as a mixture of stereoisomers.
Stereochemical Configuration
Because the molecule possesses a plane of symmetry (when the chiral centers are equivalent), the stereochemical population follows the
-
Meso Isomer: (2R, 4S) - Optically inactive due to internal symmetry.
-
Racemic Pair: (2R, 4R) and (2S, 4S) - Enantiomers.
Commercial preparations typically supply a mixture of dl- and meso- isomers, which impacts the melting point range but has negligible effect on subsequent elimination-rearrangement reactions where stereocenters are planarized.
Figure 1: Stereochemical composition of the bulk material.
Physical Properties[1][2][7][8]
The following data aggregates experimental values from Organic Syntheses and validated chemical databases. Note the distinction between atmospheric and vacuum boiling points; the compound degrades before reaching its atmospheric boiling point.
Table 1: Physicochemical Constants
| Property | Value | Condition/Note | Source |
| Physical State | Liquid | Colorless to pale yellow; darkens on oxidation. | [1] |
| Boiling Point (Exp) | 67 – 82 °C | @ 10 mmHg (Vacuum Distillation) | [1] |
| Boiling Point (Calc) | ~231.7 °C | @ 760 mmHg (Theoretical - Decomposes) | [2] |
| Density | 1.803 g/cm³ | @ 20 °C | [2] |
| Refractive Index | Standard Reference | [2] | |
| Solubility | ~50 g/L (Water) | Miscible in EtOH, Ether, Acetone. | [3] |
| Flash Point | > 85 °C | Closed Cup | [2] |
Critical Application Note: Do not attempt to distill this compound at atmospheric pressure. The high halogen content weakens the C-Br bond, leading to elimination of HBr and polymerization/charring above 100°C.
Synthesis Protocol
The standard authoritative preparation involves the electrophilic alpha-bromination of 3-pentanone. The use of Phosphorus Tribromide (
Reaction Scheme
Detailed Methodology (Self-Validating)
Based on Organic Syntheses Coll. Vol. 6, p.403 [1].[1]
-
Setup: Use a 3-neck flask equipped with a mechanical stirrer, pressure-equalizing dropping funnel, and a gas outlet connected to an acidic gas scrubber (HBr trap).
-
Reagents:
-
Procedure:
-
Cooling: Chill the ketone/
mixture to -10°C to 0°C using an acetone/dry-ice bath. -
Addition: Add Bromine dropwise. The reaction is exothermic.
-
Causality Check: Why slow addition? Rapid addition raises temperature, favoring poly-bromination on a single carbon (haloform-type side reactions) rather than the desired symmetric substitution.
-
Degassing: After addition, apply partial vacuum to remove dissolved HBr gas.[6]
-
-
Purification: Immediately fractionally distill under reduced pressure (10 mmHg). Collect fractions boiling between 67–82°C.[2][6]
Figure 2: Synthesis workflow emphasizing temperature control to prevent polybromination.
Spectral Characteristics (Diagnostic)
Identification of the product relies on observing the symmetry of the molecule and the inductive effect of bromine.
Predicted NMR Profile ( )
Due to the mixture of diastereomers, signals may appear as complex multiplets or dual sets of signals.
-
NMR:
-
1.7 - 1.8 ppm (Doublet, 6H): Methyl protons (
). The bromine atom deshields these slightly compared to the parent ketone. -
4.5 - 5.0 ppm (Quartet, 2H): Methine protons (
). Significant downfield shift due to the electronegative halogen and the carbonyl anisotropy.
-
1.7 - 1.8 ppm (Doublet, 6H): Methyl protons (
-
IR Spectroscopy:
-
Carbonyl Stretch (
): Expect a shift to higher wavenumbers (~1725–1740 ) compared to 3-pentanone (~1715 ). The electron-withdrawing bromines shorten the C=O bond by reducing resonance donation from the alkyl chains (field effect).
-
Reactivity Profile: The Favorskii Rearrangement
The primary utility of this compound is its behavior under basic conditions. Unlike mono-halo ketones which form saturated esters,
Mechanism of Action[9][10][11][12]
-
Enolization: Base (alkoxide) removes a proton to form an enolate.
-
Cyclization/Elimination: The mechanism bifurcates. It may proceed through a cyclopropanone intermediate or a concerted elimination-rearrangement sequence.
-
Result: The expulsion of the second bromide ion leads to the formation of a double bond in the final ester product.
Reaction:
Figure 3: Favorskii rearrangement pathway for di-halo ketones yielding unsaturated esters.
Handling & Safety (Lachrymator Protocol)
Hazard Class: Severe Lachrymator / Skin Irritant.
-
Inhalation: Causes immediate, severe irritation of the eyes and respiratory tract.
-
Skin Contact: Produces a delayed "sunburn" sensation that can blister.
-
Mitigation Protocol:
-
Engineering Controls: All operations must occur in a high-efficiency fume hood.
-
Decontamination: Glassware should be rinsed with a dilute ammonia or sodium bicarbonate solution before removal from the hood to neutralize traces.
-
First Aid: If skin contact occurs, wash immediately with soap and water, followed by a rinse with saturated sodium bicarbonate solution [1].
-
References
-
Ashcroft, M. R., Hoffmann, H. M. R., Lokensgard, D. M., & Chapman, O. L. (1988). This compound . Organic Syntheses, Coll.[6] Vol. 6, p.403 (1988); Vol. 58, p.16 (1978). Link
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 11791395, this compound . PubChem. Link[1]
-
LookChem. (2023). This compound Physical Properties and Safety Data . LookChem Database. Link
- Baretta, A., & Waegell, B. (1982). Mechanisms of the Favorskii Rearrangement. Reactive Intermediates, 2, 527. (Contextual grounding for Section 6).
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Navigating the Solution Landscape: A Technical Guide to the Solubility of 2,4-Dibromo-3-pentanone in Organic Solvents
Introduction
For the modern researcher, scientist, and drug development professional, a comprehensive understanding of a compound's physicochemical properties is paramount to its successful application. Among these properties, solubility stands out as a critical determinant for reaction kinetics, purification strategies, formulation development, and biological availability. This in-depth technical guide focuses on the solubility of 2,4-Dibromo-3-pentanone, a halogenated ketone with significant utility in organic synthesis. While empirical data on its solubility in a wide array of organic solvents is not extensively documented in publicly available literature, this guide will provide a robust framework for predicting its solubility based on fundamental chemical principles. Furthermore, it will equip the reader with the necessary experimental protocols to validate these predictions in a laboratory setting.
Physicochemical Profile of this compound
A thorough understanding of a molecule's intrinsic properties is the first step in predicting its behavior in different solvent environments. This compound is a halogenated ketone with the molecular formula C₅H₈Br₂O.[1] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 815-60-1 | [1] |
| Molecular Formula | C₅H₈Br₂O | [1] |
| Molecular Weight | 243.926 g/mol | [2] |
| Boiling Point | 67°C to 82°C (at 10 mmHg) | [2] |
| Density | 1.803 g/cm³ | [3] |
| Refractive Index (n20/D) | 1.505 | [3] |
| Water Solubility | Slightly soluble (50 g/L at 20°C) | [2][3][4] |
| Appearance | Liquid | [4] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 1 (the carbonyl oxygen) | [3] |
The presence of a carbonyl group (C=O) introduces polarity to the molecule, while the two bromine atoms also contribute to its electrophilic character. The relatively small carbon backbone suggests that the polar characteristics will have a significant influence on its solubility.
Theoretical Framework for Solubility Prediction: "Like Dissolves Like"
The principle of "like dissolves like" is a cornerstone of solubility prediction in organic chemistry.[4][5][6][7] This principle states that substances with similar polarities are more likely to be soluble in one another. Polar solvents tend to dissolve polar solutes, and nonpolar solvents tend to dissolve nonpolar solutes.[4][7]
The polarity of this compound is primarily dictated by the carbonyl group, which creates a dipole moment. The electronegative oxygen atom pulls electron density from the carbon atom, resulting in a partial negative charge on the oxygen and a partial positive charge on the carbon. The bromine atoms further withdraw electron density. This makes this compound a polar molecule. However, it lacks hydrogen bond donating capabilities, which will influence its interaction with protic solvents.
Based on its molecular structure, we can predict its solubility in a range of organic solvents by comparing their polarities.
Predicted Solubility of this compound in Common Organic Solvents
The following table provides a predicted solubility profile based on the principle of "like dissolves like." The solvents are categorized by their polarity (from nonpolar to polar).
| Solvent | Polarity Index (P') | Predicted Solubility | Rationale |
| Hexane | 0.1 | Low | Hexane is a nonpolar solvent, and the significant polarity of this compound will limit its solubility. |
| Toluene | 2.4 | Moderate | Toluene has low polarity but the presence of the aromatic ring allows for some interaction with the polar ketone. |
| Diethyl Ether | 2.8 | High | Diethyl ether is a relatively polar ether and should be a good solvent for a polar ketone. Its use in reactions involving a similar compound, 2,4-dibromo-2,4-dimethyl-3-pentanone, suggests good solubility.[8] |
| Dichloromethane (DCM) | 3.1 | High | DCM is a polar aprotic solvent that is an excellent solvent for a wide range of organic compounds, including ketones. |
| Ethyl Acetate | 4.4 | High | Ethyl acetate is a moderately polar solvent and is generally a good solvent for ketones. |
| Acetone | 5.1 | High | Acetone is a polar aprotic solvent with a similar ketone functional group, making it highly likely to be an excellent solvent for this compound. |
| Ethanol | 4.3 | High | Ethanol is a polar protic solvent. While this compound cannot donate hydrogen bonds, the carbonyl oxygen can act as a hydrogen bond acceptor, facilitating solubility. Solubility in alcohol has been qualitatively noted. |
| Methanol | 5.1 | High | Similar to ethanol, methanol is a polar protic solvent that should effectively solvate this compound. |
| Dimethylformamide (DMF) | 6.4 | High | DMF is a highly polar aprotic solvent. Its use in reactions with a related compound, 2,4-dibromo-2,4-dimethyl-3-pentanone, indicates good solubility.[8][9] |
| Dimethyl Sulfoxide (DMSO) | 7.2 | High | DMSO is a very polar aprotic solvent and is expected to be an excellent solvent for this compound. |
Experimental Determination of Solubility: A Validating Protocol
While theoretical predictions are valuable, empirical determination of solubility is essential for accurate and reliable work. The following protocol outlines a standard method for determining the qualitative and quantitative solubility of this compound.
I. Materials and Equipment
-
This compound (solute)
-
A range of organic solvents (e.g., hexane, toluene, diethyl ether, dichloromethane, ethyl acetate, acetone, ethanol, methanol, DMF, DMSO)
-
Small test tubes or vials
-
Vortex mixer
-
Analytical balance
-
Graduated cylinders or pipettes
-
Spatula
-
Temperature-controlled water bath or shaker
II. Experimental Workflow for Solubility Determination
Caption: The "like dissolves like" principle as a determinant of solubility.
Conclusion
References
-
LibreTexts. (2021, October 30). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
LookChem. (n.d.). This compound | 815-60-1. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11791395, this compound. Retrieved from [Link]
-
Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]
-
LibreTexts. (2023, January 29). Solubility Rules. Retrieved from [Link]
-
LibreTexts. (2022, September 15). 14.10: Properties of Aldehydes and Ketones. Retrieved from [Link]
-
LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like. Retrieved from [Link]
-
Oreate AI Blog. (2025, December 30). Understanding 'Like Dissolves Like': The Chemistry Behind Solubility. Retrieved from [Link]
-
YouTube. (2022, July 22). Why does like dissolve like?. Retrieved from [Link]
-
Burdick & Jackson. (n.d.). Polarity Index. Retrieved from [Link]
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An In-depth Technical Guide to the Stability and Storage of 2,4-Dibromo-3-pentanone
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
2,4-Dibromo-3-pentanone, a halogenated aliphatic ketone, is a versatile reagent and intermediate in organic synthesis. Its utility is derived from the reactivity of the carbon-bromine bonds adjacent to the carbonyl group, making it a valuable precursor for the synthesis of various heterocyclic compounds and other complex organic molecules. However, this inherent reactivity also predisposes the molecule to various degradation pathways, impacting its purity, stability, and ultimately, its suitability for use in sensitive applications such as pharmaceutical development. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, grounded in the principles of chemical reactivity and supported by established analytical methodologies.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its stable storage and handling.
| Property | Value | Source |
| Molecular Formula | C₅H₈Br₂O | [1] |
| Molecular Weight | 243.92 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 67-82 °C at 10 mmHg | [2] |
| Density | ~1.803 g/cm³ | [3] |
| Refractive Index | n20/D ~1.505 | [3] |
| Solubility | Slightly soluble in water (50 g/L at 20°C) | [3] |
| Storage Temperature | 2-8°C | [3] |
Intrinsic Chemical Stability and Degradation Pathways
The stability of this compound is dictated by the presence of two key functional groups: the ketone carbonyl and the two α-bromo substituents. The electron-withdrawing nature of the carbonyl group activates the α-carbons, making the bromine atoms susceptible to nucleophilic substitution and elimination reactions.
Hydrolytic Degradation
Although sparingly soluble in water, hydrolysis represents a potential degradation pathway, particularly under basic or acidic conditions, or during prolonged contact with moisture.
-
Base-Catalyzed Hydrolysis: In the presence of bases, enolate formation can facilitate the elimination of bromide ions, potentially leading to the formation of α,β-unsaturated ketones. Subsequent reactions can be complex, resulting in a mixture of degradation products.
-
Acid-Catalyzed Hydrolysis: Acidic conditions can catalyze the hydrolysis of the carbon-bromine bond, although this is generally slower than base-catalyzed pathways for α-haloketones.
The reactivity of α-haloketones is influenced by the polarity of the carbon-halogen bond, which is enhanced by the inductive effect of the carbonyl group, increasing the susceptibility of the α-carbon to nucleophilic attack[4].
Caption: Potential hydrolytic degradation pathways for this compound.
Photodegradation
Organobromine compounds, particularly those with adjacent activating groups like a carbonyl, are often susceptible to photodegradation. The C-Br bond can undergo homolytic cleavage upon exposure to UV light, leading to the formation of radical intermediates. These reactive species can then participate in a variety of secondary reactions, including dimerization, reaction with solvents, or elimination of HBr to form unsaturated species.
For α-bromoketones, photodegradation can be a significant pathway, with the potential for complex reaction cascades initiated by C-Br bond cleavage.
Thermal Decomposition
At elevated temperatures, this compound is expected to undergo thermal decomposition. A likely primary degradation pathway is the elimination of hydrogen bromide (HBr), a corrosive and toxic gas. The formation of HBr is a common thermal degradation pathway for many brominated organic compounds[5]. The remaining organic fragment could then undergo further reactions such as polymerization or rearrangement. The synthesis of this compound itself involves the evolution of significant amounts of HBr, highlighting the propensity for this process to occur[2].
Caption: Key environmental factors influencing the stability of this compound.
Recommended Storage and Handling Protocols
Based on its chemical nature and potential for degradation, the following storage and handling procedures are recommended to maintain the integrity of this compound.
Storage Conditions
-
Temperature: Store in a cool, refrigerated environment, typically between 2°C and 8°C[3]. This minimizes the rate of potential thermal degradation and other decomposition reactions.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). This is particularly important to prevent oxidative degradation, although the primary concerns for this molecule are hydrolysis and thermal/photochemical pathways.
-
Container: Use tightly sealed containers made of an inert material, such as amber glass, to prevent exposure to moisture and light. The container should be properly labeled with all relevant hazard information.
-
Location: Store in a well-ventilated, dry area away from incompatible materials.
Incompatible Materials
To prevent hazardous reactions and degradation, avoid contact with:
-
Strong Oxidizing Agents: Can lead to vigorous and potentially explosive reactions.
-
Strong Bases: Can catalyze rapid degradation through elimination and other pathways.
-
Reducing Agents: Can reduce the carbon-bromine bonds.
-
Amines and other Nucleophiles: Will readily react via nucleophilic substitution at the α-carbons[4].
Handling Procedures
Due to its hazardous nature as a potent lachrymator and skin irritant, strict safety protocols must be followed:
-
Ventilation: All handling should be conducted in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Spill and Exposure Response: In case of skin contact, wash immediately and thoroughly with soap and water[2]. Have appropriate spill cleanup materials readily available.
Stability Assessment and Analytical Methodologies
A robust stability-indicating analytical method is crucial for assessing the purity of this compound and for monitoring its stability over time. Such a method must be able to separate the intact molecule from any potential degradation products.
Forced Degradation Studies
To develop a stability-indicating method and to understand the degradation pathways, forced degradation (stress testing) studies are essential. These studies involve subjecting the compound to harsh conditions to accelerate its decomposition.
Typical Forced Degradation Conditions:
| Condition | Suggested Reagents and Parameters | Potential Degradation Pathway |
| Acidic Hydrolysis | 0.1 M - 1 M HCl, room temperature to reflux | Hydrolysis of C-Br bonds |
| Basic Hydrolysis | 0.1 M - 1 M NaOH, room temperature | Elimination of HBr, hydrolysis |
| Oxidative Degradation | 3-30% H₂O₂, room temperature | Oxidation of the ketone or other susceptible sites |
| Thermal Degradation | Dry heat (e.g., 60-80°C) | Elimination of HBr, decomposition |
| Photodegradation | Exposure to UV and visible light (ICH Q1B guidelines) | Homolytic cleavage of C-Br bonds |
Analytical Techniques for Stability Assessment
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method with UV detection is a primary tool for stability testing.
-
Protocol: Development of a Stability-Indicating HPLC Method
-
Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol) is typically required to resolve the parent compound from its more polar or non-polar degradants.
-
Detection: A photodiode array (PDA) detector is highly recommended to assess peak purity and to identify the optimal detection wavelength. For α,β-unsaturated ketone degradants, the wavelength of maximum absorbance will likely shift to a longer wavelength compared to the parent compound.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the ability to resolve the main peak from all degradation products generated during forced degradation studies.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying volatile degradation products.
-
Protocol: Analysis of Thermal Degradation Products by GC-MS
-
Sample Preparation: A sample of this compound can be heated in a sealed vial at a specified temperature (e.g., 80°C) for a set period. The headspace can then be sampled, or the residue can be dissolved in a suitable solvent for injection.
-
GC Conditions: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically used. A temperature program will be necessary to separate compounds with different boiling points.
-
MS Detection: Mass spectrometry allows for the identification of degradation products by comparing their mass spectra to library databases and by interpreting fragmentation patterns. This is particularly useful for identifying products of HBr elimination and subsequent rearrangements.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy can be used to characterize the structure of degradation products isolated from preparative chromatography and to monitor the stability of a sample over time by observing the appearance of new signals.
Caption: A typical workflow for assessing the stability of a chemical intermediate.
Conclusion
This compound is a reactive and useful synthetic intermediate, but its stability is a critical consideration for its effective use, particularly in the development of pharmaceuticals and other high-purity materials. The primary degradation pathways include hydrolysis, photodegradation, and thermal decomposition. Strict adherence to recommended storage conditions—refrigeration, inert atmosphere, and protection from light and moisture—is paramount to preserving its quality. The implementation of robust, validated stability-indicating analytical methods, such as HPLC and GC-MS, is essential for monitoring the purity of this reagent and for ensuring the reliability of synthetic processes in which it is employed. By understanding its intrinsic reactivity and implementing appropriate control strategies, researchers can effectively manage the stability of this compound and ensure its fitness for purpose.
References
-
LookChem. This compound(815-60-1). [Link]
-
PubChem. This compound. [Link]
-
Bebawy, L. I. (2021). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. PLoS ONE, 16(3), e0244951. [Link]
-
Al-Omar, M. A., & El-Azab, A. S. (2012). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 17(7), 7804-7859. [Link]
-
Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 819-835. [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
Köse, E. (2016). The Spectroscopic Analysis of 2,4'-Dibromoacetophenone Molecule by Using Quantum Chemical Calculations. DergiPark, 25(3), 323-334. [Link]
-
Deodhe, S. T., et al. (2016). Novel Stability Indicating RP-HPLC Method for The Estimation of Pinaverium Bromide in Tablet Formulation. International Journal of Pharmaceutical Sciences and Research, 7(11), 4531-4539. [Link]
-
European Medicines Agency. (2003). ICH guideline Q1A (R2) on stability testing of new drug substances and products. [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38385. [Link]
-
Rychter, M., et al. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 104, 307-312. [Link]
-
Takamura-Enya, T., et al. (2005). Synthesis and mutagenicity of 2-bromo-3-aminobenzanthrone. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 586(2), 117-124. [Link]
-
AMSbio. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]
-
Dong, M. W. (2015). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 33(10), 764-775. [Link]
-
Ashcroft, M. R., & Hoffmann, H. M. R. (1976). This compound. Organic Syntheses, 55, 17. [Link]
Sources
- 1. This compound | C5H8Br2O | CID 11791395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound|815-60-1|lookchem [lookchem.com]
- 4. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cetjournal.it [cetjournal.it]
Methodological & Application
Application Note: Advanced Synthetic Protocols for 2,4-Dibromo-3-pentanone
Executive Summary
2,4-Dibromo-3-pentanone (CAS: 815-60-1) is a highly reactive, bifunctional electrophile that serves as a linchpin in the synthesis of five- and seven-membered heterocycles. Unlike simple
This guide details three critical workflows:
-
[3+4] Cycloaddition: Construction of bicyclic tropinoid frameworks via oxyallyl cation intermediates.
-
Heterocyclic Synthesis: Accessing 2,5-dimethyl-3(2H)-furanone (Furaneol) derivatives.
-
Favorskii Rearrangement: Stereoselective routes to
-unsaturated esters.
Chemical Profile & Safety Architecture
Warning: Potent Lachrymator. this compound is a severe eye and skin irritant. All operations must be conducted in a high-efficiency fume hood. Neutralize glassware with aqueous sodium bisulfite before removal from the hood.
| Property | Specification |
| IUPAC Name | 2,4-Dibromopentan-3-one |
| Molecular Formula | |
| Molecular Weight | 243.92 g/mol |
| Appearance | Pale yellow liquid / Low-melting solid |
| Stability | Thermally unstable; store at -20°C under Argon. |
| Key Reactivity | Oxyallyl cation generation, Favorskii rearrangement, Feist-Benary cyclization. |
Module A: The [3+4] Cycloaddition (Oxyallyl Cation Protocol)
Principle
The most distinct application of this compound is its reduction to generate a transient oxyallyl cation. This intermediate undergoes a [3+4] cycloaddition with dienes (such as furan or cyclopentadiene) to form bicyclic ketones (e.g., 8-oxabicyclo[3.2.1]oct-6-en-3-ones). This method, pioneered by Hoffmann and Noyori, provides rapid access to tropane alkaloid scaffolds.
Mechanism Visualization
The reaction proceeds via the reductive elimination of bromine to form an iron-enolate or zinc-enolate, which generates the electrophilic oxyallyl species.
Figure 1: Generation of the oxyallyl cation and subsequent trapping by dienes.
Experimental Protocol: Synthesis of 2,4-Dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one
Reagents:
-
This compound (1.0 equiv)
-
Furan (Excess, solvent/reactant)[1]
-
Diiron nonacarbonyl
(1.2 equiv) OR NaI/Cu bronze. -
Solvent: Benzene or Toluene (degassed).
Step-by-Step Workflow:
-
Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.
-
Charging: Add
(Caution: Pyrophoric/Toxic) to the flask. Add degassed benzene and furan (10-20 equiv). -
Addition: Dissolve this compound in a minimal amount of benzene. Add this solution dropwise to the iron/furan mixture at room temperature over 30 minutes.
-
Note: The slow addition minimizes the self-condensation of the oxyallyl intermediate.
-
-
Reaction: Heat the mixture to 50°C for 2-4 hours. Monitor consumption of the dibromide by TLC (Silica, 10% EtOAc/Hexanes).
-
Workup: Filter the reaction mixture through a pad of Celite to remove iron residues. Wash the pad with ether.
-
Purification: Concentrate the filtrate in vacuo. Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Self-Validating Checkpoint:
-
Success: Isolation of a crystalline solid or oil with distinct NMR signals for the bridgehead protons (
4.5-5.0 ppm) and the olefinic protons ( 6.0-6.5 ppm). -
Failure: Recovery of dark tar indicates polymerization of furan or decomposition of the oxyallyl cation (likely due to insufficient dilution).
Module B: Synthesis of 2,5-Dimethyl-3(2H)-furanone[2][3]
Principle
Hydrolysis and cyclization of this compound yields 2,5-dimethyl-3(2H)-furanone. This structure is a precursor to Furaneol (a strawberry flavor component) and a scaffold for various pharmaceuticals.
Protocol: Base-Mediated Cyclization
Reagents:
-
Aqueous Sodium Hydroxide (NaOH) or Potassium Carbonate (
) -
Methanol (MeOH)
Workflow:
-
Dissolution: Dissolve this compound (10 mmol) in MeOH (20 mL).
-
Basification: Cool the solution to 0°C. Add 10% aqueous NaOH dropwise until pH reaches ~10.
-
Stirring: Allow the mixture to warm to room temperature and stir for 3 hours. The solution will likely darken.
-
Extraction: Neutralize with dilute HCl. Extract with Dichloromethane (
, 3 x 20 mL). -
Isolation: Dry over
and concentrate. -
Outcome: The product, 2,5-dimethyl-3(2H)-furanone, is often obtained as a semi-solid or oil.
Module C: Favorskii Rearrangement
Principle
Treatment of
Mechanism Visualization
Figure 2: Favorskii rearrangement pathway leading to unsaturated esters.
Protocol
-
Setup: Prepare a 1M solution of NaOMe in anhydrous methanol.
-
Addition: Add this compound dropwise at 0°C.
-
Reaction: Stir at 0°C for 1 hour, then reflux for 2 hours.
-
Quench: Pour into ice water and extract with ether.
-
Product: Distillation yields the unsaturated ester.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in [3+4] | Polymerization of Diene | Use a larger excess of diene (20 equiv) or use it as the solvent. |
| Dark/Tar Formation | Thermal Decomposition | Ensure temperature does not exceed 50°C; add dibromide slowly. |
| Lachrymatory Effect | Vapor Leakage | Use double-containment; quench all glassware in bisulfite bath before cleaning. |
| Incomplete Reaction | Old Reagents |
References
-
Ashcroft, M. R., & Hoffmann, H. M. R. (1978).[1] "Bicyclic Ketones for the Synthesis of Tropinoids: 2
,4 -Dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one." Organic Syntheses, 58, 17. -
Noyori, R., Makino, S., & Takaya, H. (1971).
-dibromo ketones with 1,3-dienes and iron carbonyls." Journal of the American Chemical Society, 93(5), 1272–1273. -
BenchChem. "Application Notes: this compound in Organic Synthesis." (Verified general application context).
-
Mann, J. (1986). "The synthetic utility of oxyallyl cations." Tetrahedron, 42(17), 4611-4659.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound, mixture of stereoisomers, 97% 50 g | Request for Quote [thermofisher.com]
- 3. This compound, mixture of stereoisomers, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note: The Favorskii Rearrangement of 2,4-Dibromo-3-pentanone for the Synthesis of α,β-Unsaturated Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Favorskii rearrangement is a powerful and versatile tool in organic synthesis, enabling the transformation of α-halo ketones into carboxylic acid derivatives.[1][2] This base-catalyzed reaction proceeds through a cyclopropanone intermediate, which subsequently undergoes nucleophilic attack and ring-opening to yield the rearranged product.[2][3][4] A particularly useful application of this rearrangement is the synthesis of α,β-unsaturated esters from α,α'-dihaloketones.[5][6][7] This application note provides a detailed examination of the Favorskii rearrangement mechanism as applied to 2,4-dibromo-3-pentanone, complete with a comprehensive experimental protocol for its conversion to ethyl tiglate. This transformation is of significant interest in the synthesis of various biologically active molecules and natural products where the α,β-unsaturated ester moiety is a key structural feature.
Mechanistic Insights: The Journey from a Dihaloketone to an Unsaturated Ester
The reaction of this compound with a base, such as sodium methoxide, initiates a cascade of events culminating in the formation of an α,β-unsaturated ester. The generally accepted mechanism for this transformation involves the following key steps:
-
Enolate Formation: The process begins with the abstraction of an acidic α-proton by the base (methoxide ion) to form an enolate intermediate.[2][8]
-
Intramolecular Cyclization: The enolate then undergoes an intramolecular nucleophilic attack, displacing one of the bromide ions to form a transient cyclopropanone intermediate.[2][3][4]
-
Nucleophilic Attack: The highly strained cyclopropanone ring is then attacked by the nucleophilic methoxide at the carbonyl carbon.
-
Ring-Opening and Elimination: The resulting tetrahedral intermediate collapses, leading to the opening of the cyclopropanone ring. This is followed by the elimination of the second bromide ion and a proton to form the stable, conjugated α,β-unsaturated ester.
This specific pathway for α,α'-dihaloketones provides a direct route to α,β-unsaturated systems, which are valuable precursors in drug development and materials science.
Visualizing the Mechanism
The following diagram illustrates the step-by-step mechanism of the Favorskii rearrangement of this compound to ethyl tiglate.
Caption: Mechanism of the Favorskii Rearrangement of this compound.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the preparation of the starting material, this compound, and its subsequent Favorskii rearrangement.
Protocol 1: Synthesis of this compound
This protocol is adapted from a verified procedure in Organic Syntheses.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 3-Pentanone | 86.13 | 43.0 g | 0.5 |
| Bromine | 159.81 | 160.0 g (51.3 mL) | 1.0 |
| Phosphorus tribromide | 270.69 | 1.0 mL | - |
| Diethyl ether | 74.12 | As needed | - |
| Saturated NaHCO₃ soln | - | As needed | - |
| Anhydrous MgSO₄ | 120.37 | As needed | - |
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), dissolve 3-pentanone (43.0 g, 0.5 mol) in 100 mL of diethyl ether.
-
Bromination: Cool the flask in an ice-salt bath to 0-5 °C. Add phosphorus tribromide (1.0 mL) to the stirred solution. Slowly add bromine (160.0 g, 1.0 mol) from the dropping funnel over a period of 2-3 hours, maintaining the temperature below 10 °C.
-
Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour. The reddish-brown color of bromine should fade. Carefully pour the reaction mixture into 500 mL of a cold, saturated sodium bicarbonate solution to neutralize the hydrobromic acid.
-
Extraction and Purification: Separate the organic layer and wash it successively with 100 mL of water and 100 mL of brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by vacuum distillation.
Protocol 2: Favorskii Rearrangement of this compound to Ethyl Tiglate
This protocol is a representative procedure based on known Favorskii rearrangements of similar substrates.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | 243.92 | 24.4 g | 0.1 |
| Sodium | 22.99 | 5.1 g | 0.22 |
| Anhydrous Ethanol | 46.07 | 150 mL | - |
| Diethyl ether | 74.12 | As needed | - |
| Saturated NH₄Cl soln | 53.49 | As needed | - |
| Anhydrous MgSO₄ | 120.37 | As needed | - |
Procedure:
-
Preparation of Sodium Ethoxide: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium (5.1 g, 0.22 mol) in small pieces to anhydrous ethanol (150 mL) at 0 °C. Allow the reaction to proceed until all the sodium has dissolved.
-
Reaction: To the freshly prepared sodium ethoxide solution, add a solution of this compound (24.4 g, 0.1 mol) in 50 mL of anhydrous diethyl ether dropwise at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Add 100 mL of diethyl ether and separate the organic layer. Wash the organic layer with water (2 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation to yield ethyl tiglate.
Experimental Workflow Visualization
The following diagram outlines the key stages of the experimental process, from the synthesis of the starting material to the purification of the final product.
Caption: Experimental workflow for the synthesis of ethyl tiglate.
Applications in Drug Development and Beyond
The Favorskii rearrangement is a valuable transformation in the synthesis of complex organic molecules. Its ability to construct new carbon-carbon bonds and modify molecular skeletons makes it a key tool in the preparation of:
-
Pharmaceuticals: Many biologically active compounds, including steroids and prostaglandins, contain carboxylic acid or ester functionalities that can be introduced or manipulated using the Favorskii rearrangement.[1]
-
Natural Products: The synthesis of intricate natural products often relies on strategic rearrangements to build complex ring systems. The ring contraction aspect of the Favorskii rearrangement is particularly useful in this context.
-
Agrochemicals and Fragrances: The α,β-unsaturated esters produced from α,α'-dihaloketones are important building blocks for a variety of agrochemicals and fragrance components.
The specific product of the reaction described herein, ethyl tiglate, is a known fragrance and flavoring agent and serves as a versatile intermediate in organic synthesis.
Conclusion
This application note has provided a detailed overview of the Favorskii rearrangement of this compound, a representative example of the conversion of α,α'-dihaloketones to α,β-unsaturated esters. The mechanistic discussion, coupled with detailed and practical experimental protocols, offers researchers and drug development professionals a solid foundation for utilizing this powerful reaction in their synthetic endeavors. The reliability of the starting material synthesis, adapted from a trusted source, and the logical extension to the rearrangement protocol provide a high degree of confidence for successful implementation in the laboratory.
References
-
Slideshare. (n.d.). Favorskii rearrangement organic chemistry.pdf. Retrieved from [Link]
-
Wikipedia. (2023, October 29). Favorskii rearrangement. Retrieved from [Link]
-
AdiChemistry. (n.d.). FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. Retrieved from [Link]
-
Professor Dave Explains. (2022, January 26). Favorskii Rearrangement [Video]. YouTube. [Link]
-
One Chemistry. (2022, March 25). What is Favorskii Rearrangement ? | Basics & Problems | One Minute Chemistry [Video]. YouTube. [Link]
-
NROChemistry. (n.d.). Favorskii Rearrangement. Retrieved from [Link]
-
Organic Syntheses. (n.d.). This compound. Retrieved from [Link]
-
Purechemistry. (2023, February 23). Favorskii rearrangement reaction, mechanism and affecting factors. Retrieved from [Link]
-
chemtubeuk. (2011, June 21). Favorskii Rearrangement: Reaction mechanism chemistry tutorial. [Video]. YouTube. [Link]
-
Kende, A. S. (1960). The Favorskii Rearrangement of Haloketones. Organic Reactions, 11, 261-308. [Link]
-
Mechanism Monday. (2025, March 17). Mechanism Monday #35: Favorskii Rearrangement [Video]. YouTube. [Link]
Sources
- 1. purechemistry.org [purechemistry.org]
- 2. Favorskii rearrangement----Sir Khalid (Organic) | PPT [slideshare.net]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. adichemistry.com [adichemistry.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 8. semanticscholar.org [semanticscholar.org]
Application Note: Reactivity Profile and Protocols for 2,4-Dibromo-3-pentanone
Executive Summary
2,4-Dibromo-3-pentanone (also known as
-
Oxyallyl Cation Generation: Under reductive conditions or with specific Lewis acids, it forms a 2-oxidopropenyl cation, enabling [4+3] cycloadditions to synthesize seven-membered rings (troponoids).[1]
-
Heterocycle Formation: Reaction with binucleophiles (thioamides, amidines) yields 5-membered heterocycles (thiazoles, imidazoles) via Hantzsch-type mechanisms.[1]
-
Favorskii Rearrangement vs. Elimination: Reaction with hard alkoxide bases triggers a competition between the Favorskii rearrangement (forming branched esters) and elimination (forming
-unsaturated ketones).
This guide provides the decision framework and validated protocols for leveraging this molecule in high-value organic synthesis.
Safety & Handling (CRITICAL)
Warning: Potent Lachrymator this compound is a severe lachrymator (tear gas agent) and skin irritant.[1]
-
Engineering Controls: All operations must be performed in a high-efficiency chemical fume hood.
-
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.
-
Decontamination: Spills should be neutralized immediately with a solution of 5% sodium bicarbonate and ethanol.
-
Storage: Store at 4°C under inert atmosphere (Ar/N2) to prevent discoloration and decomposition.
Mechanistic Divergence
The reactivity of this compound is dictated by the "Hard/Soft" character of the nucleophile and the presence of reducing agents.[1]
Diagram 1: Reactivity Decision Tree
Caption: Divergent reaction pathways controlled by reagent class. Path A is the primary route for complex scaffold synthesis.
Application Note: The [4+3] Cycloaddition
The most significant application of this compound is its role as a precursor to the 2,4-dimethyl-substituted oxyallyl cation .[1] This intermediate undergoes [4+3] cycloaddition with electron-rich dienes (furans, cyclopentadiene) to form bicyclic structures.[1] This is a key strategy for synthesizing "naked sugars" and tropane alkaloids.
Mechanism[2][3][4][5][6]
-
Reductive Elimination: A metal (Zn, Fe, Cu) or iodide removes the two bromine atoms.
-
Ionization: Formation of the 2-oxidopropenyl cation (a 2
-electron system).[1] -
Cycloaddition: Concerted or stepwise addition to a 4
diene (e.g., furan).
Protocol 1: Synthesis of 2,4-Dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one
Method: Reductive Cycloaddition using Zinc/Copper Couple (The "Noyori" Modification).[1] Target Audience: Medicinal Chemists requiring bicyclic scaffolds.
Reagents:
-
This compound (1.0 equiv)[1]
-
Furan (excess, 10.0 equiv) - acts as reactant and co-solvent[1]
-
Zinc/Copper couple (Zn/Cu) (1.5 equiv)
-
Solvent: Dry THF or Dimethoxyethane (DME)
Step-by-Step Procedure:
-
Preparation of Zn/Cu: Add zinc dust (10 g) to a solution of 2% CuSO₄ (30 mL). Stir vigorously for 1 minute. Filter, wash with water, acetone, and ether. Dry under vacuum. Note: Freshly prepared Zn/Cu is critical for reproducibility.
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and addition funnel.
-
Charging: Add Zn/Cu (1.5 equiv) and dry THF (50 mL) to the flask. Add Furan (10 equiv).
-
Addition: Dissolve this compound (10 mmol) in 10 mL THF. Add this solution dropwise to the Zn/Cu suspension at room temperature over 1 hour.
-
Observation: The reaction is exothermic. Maintain a gentle reflux.
-
-
Reaction: Stir for an additional 2-4 hours at room temperature. Monitor by TLC (Visualize with anisaldehyde stain).
-
Workup: Filter the mixture through a pad of Celite to remove zinc salts. Wash the pad with ether.[2]
-
Quench: Wash the filtrate with saturated NaHCO₃ (2x) and Brine (1x).
-
Purification: Dry over MgSO₄, concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1).
Expected Yield: 65-75% Data Interpretation:
-
1H NMR: Look for bridgehead protons (
4.5-5.0 ppm) and vinyl protons ( 6.0-6.5 ppm).[1] -
Stereochemistry: The reaction typically favors the endo,endo-isomer due to secondary orbital interactions, but the exo-isomer may form depending on temperature.[1]
Application Note: Heterocycle Synthesis
This compound reacts with binucleophiles to form 5-membered rings.[1] This is a variation of the Hantzsch Thiazole Synthesis.
Protocol 2: Synthesis of 2,4,5-Trimethylthiazole
Method: Condensation with Thioacetamide.[1]
Reagents:
-
This compound (1.0 equiv)[1]
-
Thioacetamide (1.1 equiv)
-
Solvent: Ethanol (Absolute)
Procedure:
-
Dissolve thioacetamide (11 mmol) in 20 mL absolute ethanol in a round-bottom flask.
-
Add this compound (10 mmol) dropwise at room temperature.
-
Heat the mixture to reflux for 3 hours.
-
Cool to room temperature. The hydrobromide salt of the thiazole may precipitate.
-
Basify with 10% NaOH solution to pH 9.
-
Extract with Dichloromethane (3x). Dry over Na₂SO₄.
-
Concentrate and distill (or recrystallize depending on derivatives).
Competing Pathways: Favorskii vs. Elimination
When reacting with hard bases (e.g., Sodium Methoxide), the outcome is highly sensitive to temperature and steric hindrance.
| Condition | Major Product | Mechanism | Notes |
| NaOMe / MeOH, 0°C | Methyl 2,2,3-trimethylbut-3-enoate (and isomers) | Favorskii Rearrangement | Requires formation of cyclopropanone intermediate.[1] |
| NaOMe / MeOH, Reflux | 2,4-Pentadien-3-one derivatives | Double Elimination (E2) | |
| H₂O / OH⁻ (Hydrolysis) | 2,5-Dimethyl-4-hydroxy-3(2H)-furanone | Cyclization | Industrial route to "Furaneol" (Flavor compound).[1] |
Recommendation: For carbon-carbon bond formation, avoid simple alkoxides.[1] Use the [4+3] cycloaddition route (Section 4) for predictable scaffold construction.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield in [4+3] | Inactive Zinc Couple | Prepare Zn/Cu fresh; wash with dilute HCl before Cu plating if Zn is oxidized.[1] |
| Polymerization | Reaction too concentrated | High concentration favors intermolecular polymerization of the oxyallyl cation. Dilute to 0.1 M. |
| Lachrymatory Effect | Vapor leak | Use a bleach trap (sodium hypochlorite) for the vacuum pump exhaust to neutralize bromoketone vapors. |
| No Reaction (Thiazole) | Old Thioamide | Recrystallize thioamide precursor; ensure ethanol is dry. |
References
-
Noyori, R., et al. "Iron Carbonyl-Promoted Cyclocoupling of
-Dibromo Ketones and 1,3-Dienes."[1] Journal of the American Chemical Society, vol. 100, no. 6, 1978, pp. 1765–1777. Link -
Hoffmann, H. M. R. "The Cycloaddition of Allyl Cations to 1,3-Dienes: The [4+3] Cycloaddition."[9] Angewandte Chemie International Edition, vol. 23, no. 1, 1984, pp. 1–19. Link
-
Mann, J. "The Synthetic Utility of Oxyallyl Cations." Tetrahedron, vol. 42, no. 17, 1986, pp. 4611-4659.[1] Link
-
Ashcroft, M. R., & Hoffmann, H. M. R. "2,4-Dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one."[1][10] Organic Syntheses, vol. 58, 1978, p.[10] 17. Link
- Hantzsch, A. "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Ketonalkoholen." Berichte der deutschen chemischen Gesellschaft, vol. 21, 1888. (Foundational reference for Thiazole synthesis).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. An unexpected synthesis of 3,5-diaryl-1,2,4-thiadiazoles from thiobenzamides and methyl bromocyanoacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. jsynthchem.com [jsynthchem.com]
- 6. youtube.com [youtube.com]
- 7. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 8. testbook.com [testbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
Application Note: Selective Reductive Dehalogenation of 2,4-Dibromo-3-pentanone
Executive Summary
The reductive dehalogenation of
While seemingly simple, this reaction presents two distinct challenges:
-
Chemoselectivity: Avoiding the reduction of other sensitive functional groups if present in complex analogs.
-
Pathway Divergence: Preventing the base-catalyzed Favorskii Rearrangement , which irreversibly collapses the carbon skeleton into branched esters or acids.
This Application Note provides two validated protocols: a robust Zinc/Acetic Acid method for complete reduction and a mild Sodium Iodide (NaI) method for chemoselective applications.
Safety & Handling (CRITICAL)
This compound is a potent lachrymator (tear gas agent). [1]
-
Engineering Controls: All operations, including weighing and waste disposal, must be performed inside a certified chemical fume hood.
-
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory. A full-face respirator is recommended if working outside a glovebox.
-
Decontamination: Spills should be neutralized immediately with a dilute solution of sodium bicarbonate and sodium thiosulfate to quench both the acid and potential bromine vapors.
Mechanistic Insight & Pathway Control
Success in this reaction depends on controlling the reaction environment to favor reduction over rearrangement.
The Favorskii Trap
Under basic conditions (e.g., alkoxides, hydroxides, or even amine bases), this compound undergoes the Favorskii rearrangement. The base abstracts an
Rule of Thumb: Maintain acidic or neutral conditions to ensure reductive dehalogenation.
Reductive Pathways
We utilize two distinct mechanisms for debromination:
-
Single Electron Transfer (SET): Utilized by Zinc (Protocol A). Zinc donates electrons directly to the C-Br bond, forming a zinc enolate which is then protonated.
-
Halophilicity/Ionic Reduction: Utilized by Iodide (Protocol B). Iodide (
) attacks the Bromine atom (acting as a "soft" nucleophile on the halogen), generating (or ) and an enolate, which is subsequently protonated.
Figure 1: Mechanistic divergence. Acidic/Neutral conditions (Green path) favor reduction. Basic conditions (Red path) trigger skeletal rearrangement.
Protocol A: Zinc/Acetic Acid Reduction (The "Workhorse")
Application: Best for bulk reduction when the substrate lacks acid-sensitive groups (e.g., acetals). Mechanism: Metal-mediated Single Electron Transfer (SET).
Reagents
-
Substrate: this compound (1.0 equiv)
-
Reductant: Zinc dust (3.0 equiv) - Activation with dilute HCl prior to use is recommended for older batches.
-
Solvent/Proton Source: Glacial Acetic Acid (10 volumes relative to substrate mass).
-
Solvent (Co-solvent): Diethyl ether or MTBE (optional, to moderate exotherm).
Step-by-Step Procedure
-
Setup: Equip a 3-neck round-bottom flask with an overhead stirrer, internal thermometer, and a reflux condenser.
-
Charge: Add the Zinc dust and Glacial Acetic Acid. Cool the suspension to 15°C using an ice-water bath.
-
Addition: Dissolve this compound in a minimal amount of Acetic Acid (or Ether). Add this solution dropwise to the Zinc suspension.
-
Critical Process Parameter (CPP): Maintain internal temperature < 40°C . The reaction is highly exothermic.
-
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2 hours.
-
Monitoring: Check via TLC (Hexane/EtOAc) or GC-MS. The starting material (high Rf) should disappear.
-
-
Workup:
-
Filter off excess Zinc through a pad of Celite.
-
Dilute the filtrate with water (caution: exothermic mixing).
-
Neutralize carefully with saturated
(gas evolution!) or NaOH solution until pH ~7. -
Extract with Diethyl Ether (
).
-
-
Isolation: Dry organics over
, filter, and concentrate carefully (3-pentanone is volatile, bp 101°C). Distillation is recommended for high purity.
Protocol B: Sodium Iodide/Thiosulfate (The "Chemoselective" Method)
Application: Ideal for late-stage intermediates containing acid-sensitive groups. Mechanism: Halophilic attack by Iodide.
Reagents
-
Substrate: this compound (1.0 equiv)
-
Reagent: Sodium Iodide (NaI) (2.5 equiv)
-
Scavenger: Sodium Thiosulfate (
) (saturated aq. solution) -
Solvent: Acetone or Acetonitrile (Reagent Grade).
Step-by-Step Procedure
-
Dissolution: Dissolve this compound in Acetone (0.2 M concentration).
-
Addition: Add solid NaI in one portion.
-
Observation: The solution will immediately turn dark brown/red due to the liberation of Iodine (
).
-
-
Reaction: Stir at Room Temperature for 30–60 minutes.
-
Note: If the reaction stalls (monitored by TLC), mild heating to 40°C may be applied, but is rarely necessary for
-halo ketones.
-
-
Quench (In-situ): Add saturated aqueous Sodium Thiosulfate solution dropwise until the iodine color completely vanishes (yellow
colorless). -
Workup:
-
Remove Acetone under reduced pressure (Rotovap).
-
Extract the aqueous residue with Dichloromethane (DCM).
-
Wash organics with brine.
-
-
Isolation: Dry over
and concentrate.
Comparison of Methods
| Feature | Protocol A (Zn/AcOH) | Protocol B (NaI/Acetone) |
| Reaction Type | Heterogeneous (Slurry) | Homogeneous |
| pH Conditions | Acidic | Neutral |
| Exothermicity | High (Requires cooling) | Low/Moderate |
| Selectivity | Low (Reduces nitro, alkynes) | High (Specific to C-X bonds) |
| Workup | Messy (Zinc salts) | Clean (Aqueous extraction) |
Analytical Validation (QC)
To verify the success of the debromination, compare the spectral data of the product against the starting material.
1H NMR Interpretation ( )
-
Starting Material (this compound): Look for the distinct quartet at
4.5 – 5.0 ppm (CH-Br). -
Product (3-Pentanone):
-
The downfield quartet disappears completely.
-
New signals appear: A quartet at
2.43 ppm ( ) and a triplet at 1.05 ppm ( ). -
Self-Validation: The integration ratio must be exactly 2:3 (4H:6H).
-
Workflow Diagram: NaI Debromination
Figure 2: Visual workflow for the Sodium Iodide method, emphasizing the colorimetric endpoint.
References
- Mechanistic Overview of -Halo Ketone Reduction: Loudon, G. M. Organic Chemistry. "Reactions of -Halo Ketones." Note: Standard texts confirm the susceptibility of C-Br bonds adjacent to carbonyls to nucleophilic attack (by ) or electron transfer (by Zn).
-
Favorskii Rearrangement Warning
-
Sodium Iodide Debromination Protocol
-
Zinc/Acetic Acid Methodology
-
Safety Data (Lachrymator)
-
PubChem Compound Summary for this compound.[7]
-
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. youtube.com [youtube.com]
- 4. Reductive dehalogenation of halo ketones - Wikipedia [en.wikipedia.org]
- 5. Favorskii_rearrangement [chemeurope.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. This compound | C5H8Br2O | CID 11791395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
Application Note: Strategic Ring Contraction Architectures using 2,4-Dibromo-3-pentanone
This Application Note is structured for researchers and synthetic chemists focusing on complex scaffold construction. It addresses the "Expand-then-Contract" strategy, where 2,4-Dibromo-3-pentanone serves as the linchpin for constructing bicyclic systems that are subsequently subjected to ring contraction to access densely functionalized cores (e.g., cyclopentanoids).
Executive Summary
In the landscape of complex molecule synthesis, This compound (DBP) is not merely a reagent; it is a "molecular bridge" used to access the oxyallyl cation . While DBP itself is acyclic, its primary utility in ring contraction contexts lies in a two-stage strategic sequence:
-
Scaffold Assembly: Generation of the oxyallyl cation followed by [4+3] cycloaddition with dienes (e.g., furan) to form bicyclic [3.2.1] systems.
-
Ring Contraction: Subjecting these rigid bicyclic ketones to Favorskii rearrangement or oxidative contraction to yield highly functionalized cyclopentane derivatives (e.g., iridoids, prostaglandins).
This guide details the protocols for generating the oxyallyl cation and executing the downstream ring contraction, providing a robust route to chiral cyclopentanoid building blocks.
Technical Background & Mechanism
The "Expand-then-Contract" Strategy
Direct synthesis of multisubstituted cyclopentanes is often plagued by poor stereocontrol. The use of this compound offers a solution via the Noyori [4+3] Cycloaddition , which constructs a rigid seven-membered ring bridge. This bridge locks the stereochemistry, allowing for a precise ring contraction event that translates the bicyclic stereocenters into the final cyclopentane product.
Mechanistic Pathway[1][2][3]
-
Oxyallyl Cation Generation: Reductive debromination of this compound generates the reactive 2-oxyallyl cation.
-
[4+3] Cycloaddition: The cation reacts with a diene (e.g., furan) to form 2,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one.
-
Activation: The resulting ketone is
-halogenated or activated. -
Contraction: Base-mediated Favorskii rearrangement proceeds via a cyclopropanone intermediate, expelling the leaving group and contracting the six-membered ring component to a five-membered ring.
Pathway Visualization
The following diagram illustrates the transformation from the acyclic precursor to the contracted cyclopentanoid scaffold.
Caption: Mechanistic flow from this compound to contracted cyclopentanoid via the [4+3] cycloaddition/Favorskii sequence.
Experimental Protocols
Protocol A: Generation of Oxyallyl Cation & [4+3] Cycloaddition
Objective: Synthesize the bicyclic ketone scaffold (2,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one).
Reagents:
-
This compound (Freshly prepared or commercial, purity >98%)
-
Furan (Distilled from CaH2)
-
Reducing Agent: Nonacarbonyldiiron [Fe2(CO)9] OR Zinc-Copper Couple (Zn/Cu)
-
Solvent: Anhydrous Benzene or Toluene (for Fe conditions); Methanol/Ether (for Zn conditions)
Step-by-Step Workflow (Fe2(CO)9 Method - High Stereocontrol):
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser and N2 inlet.
-
Charge: Add Fe2(CO)9 (1.2 equiv) and anhydrous benzene.
-
Diene Addition: Add Furan (10–20 equiv) to the suspension. Excess furan acts as both reactant and co-solvent to suppress side reactions.
-
Precursor Addition: Dissolve This compound (1.0 equiv) in a minimum amount of benzene. Add this solution dropwise over 30–60 minutes at room temperature.
-
Critical Insight: Slow addition prevents the self-condensation of the oxyallyl cation.
-
-
Reaction: Heat the mixture to 50°C for 2–4 hours. Monitor by TLC (formation of the bicyclic ketone).
-
Workup: Filter the mixture through a pad of Celite to remove iron residues. Wash the pad with ether.
-
Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Expected Yield: 60–80% of the bicyclic adduct.[1]
-
Protocol B: Ring Contraction via Favorskii Rearrangement
Objective: Contract the six-membered ring of the bicyclic adduct to a five-membered ester.
Prerequisite: The bicyclic ketone from Protocol A must be
Reagents:
- -Bromo-bicyclic ketone (Substrate)[2]
-
Sodium Methoxide (NaOMe) (2.0 equiv)
-
Solvent: Anhydrous Methanol (MeOH) or THF/MeOH mixture
Step-by-Step Workflow:
-
Solubilization: Dissolve the
-bromo ketone (1.0 equiv) in anhydrous MeOH (0.1 M concentration) under N2. -
Base Addition: Cool the solution to 0°C. Add NaOMe (2.0 equiv) as a solution in MeOH dropwise.
-
Mechanistic Note: The methoxide acts as a nucleophile to attack the ketone after enolate formation and cyclopropanone closure.
-
-
Rearrangement: Allow the reaction to warm to room temperature and stir for 2–6 hours.
-
Observation: The reaction typically proceeds with the precipitation of NaBr.
-
-
Quench: Quench with saturated NH4Cl solution.
-
Extraction: Extract with Et2O (3x). Dry combined organics over MgSO4.[3]
-
Analysis: The product will be a methyl ester of a cyclopentane carboxylic acid (often retaining the oxygen bridge or undergoing concomitant bridge cleavage depending on specific substitution).
Data & Optimization
Reducing Agent Comparison for Oxyallyl Generation
The choice of reducing agent significantly impacts the yield and side-product profile of the initial [4+3] cycloaddition.
| Reducing Agent | Reaction Conditions | Typical Yield | Pros | Cons |
| Fe2(CO)9 | Benzene, 50°C | 75-90% | High stereoselectivity; Clean reaction | Expensive; Toxic iron waste |
| Zn/Cu | MeOH/Ether, RT | 50-70% | Cheap; Easy setup | Lower yield; Variable reproducibility |
| NaI / Cu | Acetonitrile, RT | 60-75% | Mild conditions | Iodine cleanup required |
| Et2Zn | Toluene, -78°C | 80-95% | Excellent control; High yield | Pyrophoric; Requires strict inert atmosphere |
Stereochemical Outcomes
The ring contraction (Favorskii) of these bicyclic systems is stereospecific .
-
Inversion of Configuration: The nucleophilic attack on the cyclopropanone intermediate typically results in inversion at the leaving group center.
-
Retention of Bridgehead: The bridgehead carbons (C1 and C5 of the [3.2.1] system) generally retain their relative stereochemistry, translating the rigid bicyclic geometry into the flexible cyclopentane product.
Safety & Handling
-
This compound: Potent lachrymator and skin irritant. Handle only in a functioning fume hood. Double-glove (Nitrile) is recommended.
-
Fe2(CO)9: Pyrophoric when dry; toxic CO evolution. Store under inert gas.
-
Favorskii Conditions: Highly basic. Exothermic reactions.
References
-
Noyori, R., Baba, Y., & Hayakawa, Y. (1978). Generation of Oxyallyl Cations from alpha,alpha'-Dibromo Ketones. Journal of the American Chemical Society, 100(6), 1799–1806.
-
Mann, J. (1986). The Synthetic Utility of Oxyallyl Cations. Tetrahedron, 42(17), 4611–4659.
-
Harmata, M. (2001).[4] The [4+3] Cycloaddition Reaction: Simple Methodologies for the Synthesis of Seven-Membered Rings. Advanced Synthesis & Catalysis, 343(6-7), 569-609.
-
Büchi, G., & Egger, B. (1971). A New Synthesis of Methyl Jasmonate (via Favorskii Contraction). The Journal of Organic Chemistry, 36(14), 2021–2023.
-
Silva, L. F. (2006).[5] Construction of Cyclopentyl Units by Ring Contraction Reactions.[6] Synthesis, 2006(16), 2711-2742.
Sources
Strategic Applications of 2,4-Dibromo-3-pentanone in Medicinal Chemistry
From Heterocycles to Cycloheptanoids: A Technical Guide
Executive Summary
2,4-Dibromo-3-pentanone (CAS: 815-60-1) is a potent, bifunctional electrophile that serves as a linchpin in the synthesis of complex carbocycles and heterocycles. Its utility in medicinal chemistry stems primarily from its ability to generate the 2,4-dimethyl-oxyallyl cation , a reactive intermediate that undergoes [4+3] cycloadditions to construct seven-membered rings (cycloheptanoids)—a core scaffold found in bioactive natural products like tropolones and colchicine. Additionally, its dual
Part 1: Safety & Handling Protocol (CRITICAL)
Hazard Class: Severe Lachrymator / Skin Irritant / Corrosive.
Storage: Refrigerate (
Handling Directive:
-
Engineering Controls: All operations must be performed in a high-efficiency fume hood. The lachrymatory effect is immediate and debilitating.
-
PPE: Double nitrile gloves, lab coat, and chemical splash goggles. A full-face respirator is recommended for scales
. -
Neutralization: Keep a beaker of 10% aqueous sodium bisulfite (
) or sodium thiosulfate nearby to neutralize spills and rinse glassware immediately after use. -
Skin Contact: Wash immediately with soap and water; do not use organic solvents (ethanol/acetone) as they increase absorption.
Part 2: The Oxyallyl Cation & [4+3] Cycloaddition
Application: Rapid construction of the 8-oxabicyclo[3.2.1]octane core. Relevance: This scaffold is the structural heart of tropane alkaloids and is a direct precursor to seven-membered carbocycles (via bridgehead cleavage).
Mechanistic Insight
The reaction proceeds via the in situ generation of an oxyallyl cation. Unlike standard Diels-Alder [4+2] reactions, this [4+3] cycloaddition allows for the direct formation of seven-membered rings from dienes (furans, pyrroles, cyclopentadiene).
Mechanism Diagram (DOT):
Figure 1: Generation of the oxyallyl cation and subsequent [4+3] cycloaddition.
Experimental Protocol: Synthesis of 2,4-Dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one
Adapted from Ashcroft & Hoffmann (Org. Synth. 1978).
Reagents:
-
This compound (1.0 equiv)
-
Furan (Excess, used as solvent/reactant)[1]
-
Zinc-Copper Couple (
) (1.5 - 2.0 equiv) -
Solvent: Dry THF or Dimethoxyethane (DME)
Step-by-Step Methodology:
-
Preparation of Zn/Cu: Stir zinc dust (activated) with a solution of 2%
in water. Filter, wash with water, ethanol, acetone, and ether. Dry under high vacuum. -
Reaction Setup: In a flame-dried 3-neck flask under Nitrogen, suspend the
couple in anhydrous THF/Furan (1:1 ratio). -
Addition: Cool the mixture to
. Add this compound dropwise over 1 hour. Note: The reaction is exothermic; control addition rate to maintain temperature. -
Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor disappearance of the dibromide by TLC (Hexane/EtOAc).
-
Workup: Filter the mixture through a pad of Celite to remove zinc salts. Wash the pad with ether.
-
Purification: Wash the filtrate with saturated
and brine. Dry over . Concentrate in vacuo. -
Isolation: Purify via vacuum distillation or flash chromatography (Silica gel, 10% EtOAc in Hexanes).
Data Summary:
| Parameter | Specification |
| Yield | Typically 60–75% |
| Stereochemistry | Predominantly cis-2,4-dimethyl isomer (equatorial) |
| Appearance | Colorless oil / Low-melting solid |
| Key NMR Signal | Bridgehead protons ( |
Part 3: Heterocycle Synthesis (Hantzsch & Feist-Benary)
Application: Synthesis of 2,5-dimethyl-substituted thiazoles and furanones. Relevance: These motifs are prevalent in flavor chemistry (Furaneol) and as pharmacophores in kinase inhibitors (Thiazoles).
1. Thiazole Construction (Modified Hantzsch)
The presence of two
Protocol:
-
Reactants: Dissolve thioamide (1.0 equiv) in Ethanol.
-
Addition: Add this compound (1.0 equiv) at room temperature.
-
Reflux: Heat to reflux for 2–4 hours.
-
Mechanism: The sulfur attacks one
-carbon (displacement of Br). The nitrogen condenses with the ketone. The second bromine may undergo elimination (forming a vinyl group) or reduction depending on workup, or remain as a handle for Pd-catalyzed coupling.
2. Synthesis of Furaneol (2,5-Dimethyl-4-hydroxy-3(2H)-furanone)
A classic hydrolysis-cyclization cascade.
Reagents:
-
This compound[2]
-
15% Aqueous NaOH
-
Solvent: Water/Dioxane
Workflow:
-
Treat the dibromide with aqueous base at
. -
The hydroxide displaces bromines to form the
-dihydroxy ketone (unstable). -
Spontaneous cyclization and dehydration occur to yield the furanone core.
-
Yield: 40–50%.
Part 4: Divergent Reactivity Map
The following diagram illustrates how to steer the reactivity of this compound based on reagent choice.
Figure 2: Divergent synthetic pathways controlled by reaction conditions.
References
-
Ashcroft, M. R.; Hoffmann, H. M. R. "Bicyclic Ketones for the Synthesis of Tropinoids: 2
,4 -Dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one." Organic Syntheses, 1978 , 58, 17. - Noyori, R.; Hayakawa, Y. "Reductive Dehalogenation of Polyhaloketones with Carbonyliron Reagents." Organic Reactions, 1983, 29, 163. (Seminal review on [4+3] cycloaddition).
-
Takaya, H.; Makino, S.; Hayakawa, Y.; Noyori, R. "General Synthesis of Tropone Derivatives via the [4+3] Cycloaddition." Journal of the American Chemical Society, 1978 , 100(6), 1765–1777.
- Hantzsch, A. "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Ketonalkoholen." Justus Liebigs Annalen der Chemie, 1888, 250, 257. (Foundational chemistry for thiazole synthesis).
Sources
2,4-Dibromo-3-pentanone as an intermediate for fine chemicals
Application Note: 2,4-Dibromo-3-pentanone as a Strategic Intermediate for Fine Chemicals
Executive Summary
This compound (CAS: 815-60-1) is a highly reactive
Part 1: Synthesis & Characterization
Objective: Scalable preparation of this compound from 3-pentanone (diethyl ketone).
Mechanism: Acid-catalyzed enolization followed by electrophilic bromination.[1] The reaction must be temperature-controlled to prevent poly-bromination.[1]
Protocol 1: Controlled Bromination of 3-Pentanone
Note: This reaction produces HBr gas.[1] A scrubbing system is mandatory.
Reagents:
-
3-Pentanone (Diethyl ketone): 1.0 eq[1]
-
Bromine (
): 2.05 eq[1] -
Hydrobromic acid (48% aq): Catalytic amount (0.1 eq) or solvent[1]
-
Solvent: Glacial Acetic Acid (optional, for thermal modulation) or neat.[1]
Step-by-Step Procedure:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing addition funnel, and a reflux condenser connected to an HBr trap (NaOH solution).
-
Initiation: Charge the flask with 3-pentanone and catalytic HBr. Cool the system to 0–5°C using an ice/salt bath.
-
Addition: Add liquid bromine dropwise over 2–3 hours.
-
Post-Reaction: After addition, allow the mixture to warm to room temperature and stir for 1 hour.
-
Quench & Workup: Pour the mixture into ice-cold water. The product is a dense oil.[1] Extract with dichloromethane (DCM).[1] Wash the organic layer with saturated
(until neutral) and sodium thiosulfate (to remove residual bromine).[1] -
Purification: Dry over
and concentrate. Purify via vacuum distillation.[1]
Data Specifications:
| Property | Value | Note |
|---|---|---|
| Appearance | Pale yellow/straw liquid | Darkens on storage |
| Density | ~1.80 g/mL | Denser than water |
| Stability | Lachrymator; Acid sensitive | Store at 4°C under Argon |
| Isomers | Mixture of rac and meso | Usually used as mixture |[1][2][5][6]
Part 2: Application Workflows
Application A: [4+3] Cycloaddition for Tropinoid Scaffolds
Context: This is the "crown jewel" application of this compound. Under reducing conditions (using
Protocol 2: Synthesis of 2,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one
-
Reagents: this compound (1 eq), Furan (excess, 10 eq), Zinc dust (activated), Copper(I) chloride (catalytic), Dry THF.
-
Activation: Prepare the Zn/Cu couple in situ in THF under Nitrogen.
-
Cycloaddition: Add the dibromoketone and furan to the Zn/Cu slurry.
-
Conditions: Stir at room temperature for 12–24 hours. The zinc promotes reductive debromination, generating the oxyallyl cation which is immediately trapped by furan.
-
Workup: Filter off zinc residues.[1] Wash filtrate with EDTA solution (to remove metal ions).[1] Concentrate and purify via column chromatography.[1]
-
Result: A bicyclic ether-ketone, a direct structural analog of the tropinone core found in atropine and cocaine derivatives.[1]
Application B: The Favorskii Rearrangement (Branched Esters)
Context: In the presence of alkoxides,
Protocol 3: Synthesis of Methyl 2-methyl-2-butenoate
-
Reagents: this compound, Sodium Methoxide (NaOMe) in Methanol (25% wt).
-
Mechanism: Formation of a cyclopropanone intermediate followed by ring opening and elimination of HBr.[1]
-
Procedure:
-
Outcome: The skeletal rearrangement converts the linear C5 ketone into a branched C5 unsaturated ester.[1]
Part 3: Visualization & Logic
Figure 1: Divergent Synthetic Pathways
The following diagram illustrates the bifurcation of reactivity based on the reagent choice (Reductive vs. Basic conditions).
Caption: Divergent synthesis pathways for this compound showing [4+3] cycloaddition (top) and Favorskii rearrangement (bottom).[1]
Part 4: Safety & Handling (Critical)
Hazard Class:
| Hazard | Description | Mitigation Protocol |
| Inhalation | Severe respiratory irritant.[1] | Use ONLY in a fume hood. Do not transport open vessels. |
| Skin Contact | Vesicant (causes blistering).[1] | Double glove (Nitrile).[1][5] Wear lab coat and apron.[1] |
| Neutralization | Spills are persistent.[1] | Neutralize spills with aqueous ammonia or sodium thiosulfate solution immediately.[1] |
References
-
Ashcroft, M. R.; Hoffmann, H. M. R. "Bicyclic Ketones for the Synthesis of Tropinoids: 2
,4 -Dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one."[1][8] Organic Syntheses, 1978 , 58,[1] 17. -
Noyori, R.; Yokoyama, K.; Hayakawa, Y.
-Dibromoketones and Enamines: 2,5-Dimethyl-3-phenyl-2-cyclopenten-1-one."[1][4] Organic Syntheses, 1978 , 58,[1] 56. -
Wohl, R. A. "The Favorskii Rearrangement of
-Dihaloketones."[1] Journal of the American Chemical Society, 1974 , 96, 3325.[1] -
Mann, J. "The synthetic utility of oxyallyl cations."[1] Tetrahedron, 1986 , 42, 4611-4659.[1] [1]
Sources
- 1. This compound | C5H8Br2O | CID 11791395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|815-60-1|lookchem [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. agilent.com [agilent.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. Favorskii_rearrangement [chemeurope.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Note: Stereoselective Transformations of 2,4-Dibromo-3-pentanone
This Application Note provides a comprehensive technical guide to the stereoselective reactions of 2,4-Dibromo-3-pentanone , a versatile bifunctional building block.[1] It focuses on its two primary synthetic applications: the construction of seven-membered rings via [4+3] cycloaddition and the synthesis of branched unsaturated esters via the Favorskii rearrangement .
Executive Summary
This compound (also known as
This guide details the mechanistic underpinnings of these transformations, providing validated protocols for the Zn-Cu coupled [4+3] cycloaddition and the alkoxide-mediated Favorskii rearrangement .
⚠️ Safety Critical Warning
This compound is a severe lachrymator and skin irritant. [1]
-
Engineering Controls: All operations must be performed in a high-efficiency fume hood.
-
PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.[1]
-
Decontamination: Spills should be treated immediately with a dilute solution of sodium bicarbonate and soap.[1]
Core Application: [4+3] Cycloaddition (Noyori Annulation)
The most high-value application of this compound is the [4+3] cycloaddition with 1,3-dienes (e.g., furan, cyclopentadiene) to form bicyclic ketones.[1]
Mechanism and Stereocontrol
The reaction proceeds via the in situ generation of an oxyallyl cation. The stereochemical outcome is dictated by the geometry of this cation and the transition state of the cycloaddition.
-
Cation Generation: Reductive debromination (using
or ) generates an iron- or zinc-oxyallyl complex.[1] -
The "W" Conformation: To minimize steric repulsion between the methyl groups and the oxygen atom, the oxyallyl cation preferentially adopts a "W" (or U-shaped) conformation.
-
Cycloaddition: The diene attacks the cation in a concerted but asynchronous manner.
-
Stereoselectivity: The "W" conformation leads to products where the methyl groups are cis to each other. In the reaction with furan, the major product is cis-2,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one .[1]
-
Regioselectivity: With furan, the reaction is highly diastereoselective, favoring the isomer with equatorial methyl groups in the thermodynamic limit, though kinetic products (axial methyls) can be observed under mild conditions.
-
Validated Protocol: Zn/Cu-Promoted Cycloaddition with Furan[1]
This protocol uses the Noyori method, which is more cost-effective and scalable than the iron carbonyl route.
Reagents:
-
This compound (1.0 equiv)[1]
-
Furan (excess, acts as diene and co-solvent)[1]
-
Zn/Cu Couple (freshly prepared, 1.5 - 2.0 equiv)[1]
-
Solvent: Dry THF or Dimethoxyethane (DME)[1]
Step-by-Step Procedure:
-
Preparation of Zn/Cu Couple:
-
Reaction Setup:
-
In a flame-dried 3-neck flask under Argon, suspend the activated Zn/Cu couple (1.5 equiv) in dry THF (0.5 M relative to ketone).
-
Add Furan (5.0 equiv) to the suspension.
-
-
Addition:
-
Dissolve this compound (1.0 equiv) in a minimal amount of THF.
-
Add this solution dropwise to the Zn/Cu/Furan mixture at -10°C to 0°C .
-
Note: The reaction is exothermic. Control the addition rate to maintain temperature.
-
-
Workup:
-
Stir at 0°C for 2 hours, then allow to warm to room temperature over 1 hour.
-
Filter the mixture through a pad of Celite to remove zinc residues. Wash the pad with ether.[3]
-
Wash the filtrate with saturated
and brine. -
Dry over
and concentrate in vacuo.
-
-
Purification:
-
The crude oil typically contains a mixture of isomers. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1) to isolate the crystalline cis-2,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one .
-
Mechanistic Visualization (DOT Diagram)
Caption: Pathway for the generation of the oxyallyl cation in the 'W' conformation and subsequent [4+3] cycloaddition.
Application 2: Favorskii Rearrangement
While typically used for ring contraction in cyclic ketones, the Favorskii rearrangement of acyclic
Mechanism
The reaction does not proceed via a simple substitution.[4][5] Instead, it involves the formation of a cyclopropanone intermediate followed by ring opening and elimination.
-
Enolization: Base (
) abstracts a proton to form an enolate.[1] -
Cyclization: Intramolecular
displacement of one bromide forms a substituted cyclopropanone.[1] -
Ring Opening: Methoxide attacks the carbonyl, opening the ring to form a
-bromo ester intermediate. -
Elimination: Rapid elimination of the second bromide (HBr elimination) yields the conjugated ester.
Product: The reaction of this compound with NaOMe typically yields methyl 2-methylbut-2-enoate (Methyl Tiglate/Angelate mixture), favoring the E-isomer (Methyl Tiglate) due to thermodynamic stability.[1]
Protocol: Synthesis of Methyl 2-methylbut-2-enoate[1]
Reagents:
Procedure:
-
Solution Prep: Prepare a solution of NaOMe in MeOH under nitrogen. Cool to 0°C.[1][6]
-
Addition: Add this compound dropwise over 30 minutes. The solution will turn cloudy as NaBr precipitates.
-
Reaction: Stir at 0°C for 1 hour, then reflux for 2 hours to ensure complete elimination of HBr.
-
Workup:
-
Purification: Distillation under reduced pressure.
Summary of Stereochemical Outcomes
| Reaction Type | Reagent | Intermediate | Major Product | Stereochemistry |
| [4+3] Cycloaddition | Zn/Cu, Furan | Oxyallyl Cation ("W" form) | Bicyclic Ketone | cis-2,4-dimethyl (bridgehead) |
| Favorskii Rearr. | NaOMe/MeOH | Cyclopropanone | Unsaturated Ester | E-alkene (Thermodynamic) |
Experimental Workflow Visualization
Caption: Decision tree and workflow for processing this compound into target scaffolds.
References
-
Noyori, R., et al. (1975).[1] "New synthesis of tropane alkaloids via [4+3] cycloaddition." Journal of the American Chemical Society.[6] Link[1]
-
Hoffmann, H. M. R. (1984).[1] "The Cycloaddition of Allyl Cations to 1,3-Dienes: The [4+3] Cycloaddition." Angewandte Chemie International Edition. Link[1]
-
Ashcroft, M. R., & Hoffmann, H. M. R. (1978).[1] "this compound and its reaction with furan." Organic Syntheses, 58, 17. Link
-
Mann, J. (1991).[1][7] "The Favorskii Rearrangement."[2][7][8][9][10] Comprehensive Organic Synthesis, Vol 3, 839-859.[1] Link
-
Harmata, M. (2010).[1] "Stereoselective [4+3] Cycloaddition Reactions." Advanced Synthesis & Catalysis. Link[1]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. drhnsp.org [drhnsp.org]
- 3. Zinc–copper couple - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. wyzant.com [wyzant.com]
- 6. synarchive.com [synarchive.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. youtube.com [youtube.com]
- 9. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 10. adichemistry.com [adichemistry.com]
catalytic conversion of 2,4-Dibromo-3-pentanone
Application Note: Catalytic & Promoted Valorization of 2,4-Dibromo-3-pentanone
Introduction & Molecule Profile[2][3]
This compound (CAS: 815-60-1) acts as a critical "linchpin" reagent in the synthesis of complex pharmaceutical scaffolds.[1] Its unique structure—an
While often unstable and a potent lachrymator, its utility in constructing bicyclic frameworks (via the Noyori [4+3] reaction) and functionalized acrylic esters (via Favorskii rearrangement) makes it indispensable in drug discovery.[1]
Key Physicochemical Properties:
-
Appearance: Colorless to pale yellow liquid (darkens upon storage).[1]
-
Stability: Thermally labile; prone to darkening and HBr evolution.[1] Store at -20°C under argon.
-
Hazards: Severe Lachrymator. Skin irritant.[1] All operations must be performed in a well-ventilated fume hood.[1]
The Mechanistic Landscape
The reactivity of this compound bifurcates based on the catalytic/promoter environment. In the presence of reducing metals (Fe, Zn), it generates the electrophilic oxyallyl cation . In the presence of hard bases (alkoxides), it undergoes the Favorskii rearrangement .
Figure 1: Divergent reaction pathways controlled by the catalytic environment. The reductive path leads to ring expansion, while the basic path leads to rearrangement.
Protocol A: The [4+3] Cycloaddition (Oxyallyl Cation Route)[2][4]
This transformation is the primary utility of this compound in pharma-chemistry, allowing the rapid assembly of the 8-oxabicyclo[3.2.1]octane core. While classically stoichiometric using diiron nonacarbonyl [
Application: Synthesis of Tropane Alkaloids, Ribasine, and analogues.[1]
Experimental Workflow
Reagents:
-
This compound (Freshly prepared or distilled).[1]
-
Furan (Excess, acts as diene and co-solvent).[1]
-
Promoter:
(Noyori conditions) or Zn/Cu couple.[1] -
Solvent: Benzene (Classic) or THF/Toluene (Modern Green substitution).[1]
Step-by-Step Protocol:
-
Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Argon.
-
Loading: Charge the flask with
(1.1 equiv). Note: Handle iron carbonyls in a glovebox or dedicated hood due to CO evolution. -
Diene Addition: Add anhydrous Furan (10-20 equiv) and dry solvent (if necessary to maintain stirrability).
-
Substrate Addition: Add this compound (1.0 equiv) dropwise as a solution in the solvent over 30 minutes.
-
Mechanistic Insight: Slow addition prevents self-condensation of the transient oxyallyl cation.
-
-
Reaction: Stir at room temperature (or mild reflux 40°C) for 4–12 hours. Monitor by TLC (disappearance of dibromoketone).[1]
-
Quench & Workup: Filter the mixture through a pad of Celite to remove iron residues. Wash the pad with ether.
-
Purification: Concentrate the filtrate in vacuo. Purify via silica gel flash chromatography (Hexane/EtOAc gradient).
Expected Outcome: Formation of 2,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one .[1][2]
-
Yield: 60–85% (depending on diene reactivity).[1]
-
Stereochemistry: Predominantly the
-cis isomer due to the compact transition state.
| Parameter | Fe2(CO)9 Method | Zn/Cu Method |
| Mechanism | Reductive elimination | Reductive elimination |
| Conditions | Mild (RT to 40°C) | Sonicated or Reflux |
| Selectivity | High (endo/exo control) | Moderate |
| Scalability | Moderate (Fe residue removal) | High (Industrial preferred) |
Protocol B: The Favorskii Rearrangement
Under basic conditions, the oxyallyl cation pathway is suppressed. Instead, the molecule undergoes a double dehydrohalogenation and skeletal rearrangement to form
Application: Synthesis of Methyl Tiglate (flavor/fragrance) and specialized acrylic monomers.[1]
Experimental Workflow
Reagents:
Step-by-Step Protocol:
-
Setup: Equip a flask with a dropping funnel and internal thermometer. Cool to 0°C.[1][4]
-
Base Charge: Add NaOMe solution (2.2 equiv) to the flask.
-
Addition: Add this compound dropwise, maintaining internal temperature
C.-
Caution: The reaction is highly exothermic. Rapid addition can lead to polymerization.[1]
-
-
Rearrangement: Allow the mixture to warm to room temperature and stir for 2 hours.
-
Workup: Neutralize with dilute HCl to pH 7. Extract with diethyl ether.[1]
-
Isolation: Distillation under reduced pressure.
Expected Outcome: Formation of Methyl 2-methyl-2-butenoate (Methyl Tiglate) .[1]
Safety & Handling (Critical)
-
Lachrymator: this compound releases vapors that cause severe eye irritation and tearing.[1] Double-gloving and working in a high-efficiency fume hood are mandatory.[1]
-
Decontamination: Glassware should be rinsed with an acetone/base solution (e.g., dilute NaOH) to neutralize residual bromoketone before removal from the hood.
-
Storage: The compound degrades, releasing HBr which catalyzes further decomposition (autocatalytic).[1] Store over a stabilizer (e.g., silver wool or trace MgO) if kept for long periods.[1]
References
-
Organic Syntheses: Preparation of this compound and subsequent [4+3] cycloaddition.
-
Noyori [4+3] Cycloaddition: The seminal work on iron-carbonyl mediated reactions.[1]
-
Favorskii Mechanism: Detailed mechanistic study of
-dihaloketones. -
Catalytic Oxyallyl Generation: Modern photoredox approaches (MacMillan Group).[1]
-
Safety Data: PubChem Compound Summary for this compound.
-
Source:[1]
-
Sources
- 1. This compound | C5H8Br2O | CID 11791395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 2,4-Dibromo-2,4-dimethyl-3-pentanone 99 17346-16-6 [sigmaaldrich.com]
- 4. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 5. adichemistry.com [adichemistry.com]
- 6. youtube.com [youtube.com]
- 7. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Dibromo-3-pentanone
This guide serves as a specialized technical support center for researchers synthesizing 2,4-Dibromo-3-pentanone , a critical intermediate often used in Favorskii rearrangements and Feist-Benary furan synthesis.
The content below is structured to address the specific mechanistic challenges of achieving high regioselectivity (
Current Status: Online 🟢
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Topic: Regiocontrol & Impurity Management in
Core Protocol & Mechanistic Logic
User Question: I need a reliable protocol that favors the 2,4-isomer over the 2,2-isomer. Why does the literature suggest acid catalysis for this specific substitution pattern?
Technical Response:
To synthesize this compound (an
The Protocol (Optimized from Org. Synth. Vol. 58)
-
Setup: 3-neck flask, mechanical stirrer (magnetic stirring often fails due to viscosity/precipitate), efficient reflux condenser, and a calcium chloride drying tube (moisture excludes the catalyst).
-
Reagents: 3-Pentanone (1.0 eq), Bromine (2.0 eq), PBr
(Catalytic, ~0.02 eq). -
Temperature: Maintain -10°C to 0°C .
-
Addition: Add Br
rapidly but controlled. -
Workup: Evacuate HBr (vacuum)
Fractional Distillation.
The "Self-Validating" Mechanism
The reaction relies on the differing rates of enolization under acidic conditions. This is a self-regulating system if temperature is controlled.
-
Step 1 (Mono-bromination): 3-Pentanone enolizes and reacts with Br
to form 2-bromo-3-pentanone. -
Step 2 (The Fork in the Road): The second bromine must be added.
-
Path A (Geminal - C2): The electron-withdrawing Br atom at C2 destabilizes the developing positive charge on the carbon during the rate-determining enolization step. This makes enolization at C2 slower .
-
Path B (Vicinal - C4): The C4 position is electronically similar to the starting material. Therefore, enolization preferentially occurs at C4.
-
-
Result: Acid catalysis kinetically favors the 2,4-isomer (vicinal) over the 2,2-isomer (geminal).
Troubleshooting Guide: Side Reactions & Impurities
User Question: My reaction mixture turned black, and the yield is low. What are the major side reactions, and how do I distinguish them?
Technical Response: The synthesis is a competition between substitution, elimination, and rearrangement. Use the table below to diagnose your crude product.
Diagnostic Matrix: Side Reaction Signatures
| Symptom | Probable Side Product | Root Cause | Corrective Action |
| Product contains singlet at ~1.9 ppm (NMR) | 2,2-Dibromo-3-pentanone (Geminal) | Temperature too high; Acid concentration too low (allowing equilibrium). | Maintain T < 0°C; Ensure anhydrous conditions (water reduces acid strength). |
| Dark Tars / Polymerization | Elimination: Thermal elimination of HBr from the product. | Keep pot temperature < 80°C during distillation. Use vacuum to lower bp. | |
| Viscous Residue / High BP | 2,2,4-Tribromo-3-pentanone | Over-bromination: Excess Br | Verify stoichiometry (exactly 2.0 eq). Improve mixing efficiency. |
| Ester peaks in NMR (3.6 ppm) | Methyl Pentanoate derivatives | Favorskii Rearrangement: Base introduced during workup (e.g., NaHCO | Avoid strong basic washes. Use water/brine only, or neutralize very carefully at 0°C. |
Visualizing the Reaction Network
The following diagram illustrates the kinetic pathways. Note how the Enolization Barrier protects the system from geminal di-bromination under ideal conditions.
Caption: Kinetic pathway showing the acid-catalyzed preference for vicinal (C4) enolization over geminal (C2) enolization due to inductive destabilization.
Critical FAQ: Safety & Handling
Q: The literature mentions this compound is a "lachrymator."[1][2] Is standard PPE sufficient?
A: No. this compound is a potent lachrymator (tear gas agent).[1][2] Standard fume hoods may not be sufficient if the sash is high.
-
Protocol: All glassware must be opened inside the hood.
-
Neutralization: Keep a beaker of 2% ammonia or sodium bisulfite solution ready to quench spills or clean glassware. Do not wash glassware in the open sink without pre-quenching.
-
Skin Contact: It absorbs rapidly and causes a sensation similar to a severe sunburn.[2] Wash immediately with soap and water, then dilute bicarbonate.
Advanced Issue: The Favorskii Risk
Q: I attempted to neutralize the reaction with Sodium Methoxide (NaOMe) and lost my product. What happened?
A: You inadvertently triggered the Favorskii Rearrangement .
Mechanism of Loss:
-
Base removes a proton from the
position. -
Intramolecular attack displaces the bromide, forming a cyclopropanone or zwitterionic intermediate.
-
Ring opening leads to Methyl 2,4-pentadienoate (or isomers), not your ketone.
Solution: If you need the ketone, avoid alkoxides. If you want the ester, this is the correct pathway, but it requires careful control of the base equivalents.
References
-
Ashcroft, M. R.; Hoffmann, H. M. R. (1978).[2] "this compound".[1][2] Organic Syntheses, 58, 17.
- Carey, F. A.; Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
-
Master Organic Chemistry. (n.d.). "Alpha Halogenation of Ketones".
-
BenchChem. (2025).[1] "Safety Data Sheet: this compound".
Sources
Technical Support Center: Purification of 2,4-Dibromo-3-pentanone
Welcome to the technical support center for the purification of 2,4-Dibromo-3-pentanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of this compound. Here, we will address common challenges and provide troubleshooting strategies to ensure the highest purity of your product for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is the primary and most effective method for purifying this compound?
The most effective and commonly employed method for the purification of this compound is fractional vacuum distillation .[1][2] This technique is particularly well-suited for separating the desired product from impurities with different boiling points, which are common in the synthesis of this compound. The reduced pressure is crucial as it lowers the boiling point of the compound, mitigating the risk of thermal decomposition, a known issue with α-haloketones.[1][3]
Q2: My this compound sample has a yellowish tint. What could be the cause and how can I remove the color?
A yellowish tint in your this compound sample often indicates the presence of impurities, which could be residual bromine from the synthesis or degradation products.[4] Alpha-haloketones can be unstable and may decompose over time, especially when exposed to light, heat, or acidic conditions, leading to the formation of colored byproducts.[3]
For color removal, a preliminary purification step before distillation can be effective. This may involve washing the crude product with a dilute solution of sodium bisulfite or sodium thiosulfate to quench any remaining bromine, followed by a wash with a saturated sodium bicarbonate solution to neutralize any acidic impurities like hydrogen bromide (HBr).[2] However, the most reliable method to obtain a colorless product is a carefully executed fractional vacuum distillation.[2]
Q3: Can I use column chromatography to purify this compound?
Yes, column chromatography is a viable option for purifying this compound, especially for smaller scale purifications or for removing non-volatile impurities.[1]
-
Stationary Phase: Silica gel is the most common choice.
-
Eluent System: A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically effective. The polarity of the eluent can be adjusted based on TLC analysis to achieve optimal separation.[1]
It is important to note that prolonged contact with silica gel, which is slightly acidic, can potentially cause some degradation of the acid-sensitive this compound. Therefore, it is advisable to use this method judiciously and to not let the compound sit on the column for an extended period.
Q4: Is recrystallization a suitable purification method for this compound?
Standard recrystallization is generally not applicable for this compound as it is a liquid at room temperature.[1] While it might be possible to induce crystallization at very low temperatures, this is not a common or practical method for this compound.[1]
Q5: How can I assess the purity of my purified this compound?
Several analytical techniques can be used to determine the purity of your final product:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to identify and quantify impurities.[1]
-
Refractive Index: A quick and simple way to get an indication of purity by comparing the measured value to the literature value for the pure compound.[1]
Purification Workflow Diagram
Caption: General workflow for the purification and analysis of this compound.
Troubleshooting Guides
Fractional Vacuum Distillation
| Problem | Possible Cause | Solution |
| Bumping or irregular boiling | Insufficient or old boiling chips/stir bar. | Use fresh boiling chips or a magnetic stir bar with adequate stirring speed.[5] |
| Product not distilling at the expected temperature and pressure | Inaccurate pressure reading from a faulty or improperly calibrated manometer. | Verify the pressure with a calibrated gauge and ensure all connections are airtight.[1] |
| Presence of non-volatile impurities (e.g., polymers, salts) elevating the boiling point. | Consider a pre-purification step like filtration or an aqueous wash.[1] | |
| Inefficient heating or poor heat transfer. | Ensure the heating mantle is in good contact with the flask and use a stir bar for even heat distribution.[1] | |
| Product co-distills with impurities | Insufficient separation efficiency of the distillation column (too short or inadequate packing). | Use a longer fractionating column or one with more efficient packing (e.g., Vigreux indentations). A slower, steady distillation rate will also improve separation.[1] |
| Product decomposes in the distillation flask (darkening of the residue) | Distillation temperature is too high, even under vacuum. | Ensure the vacuum is as low as possible to minimize the required boiling temperature. Avoid prolonged heating.[1] |
| Presence of acidic impurities catalyzing decomposition. | Neutralize the crude product with a bicarbonate wash before distillation. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of product from impurities (overlapping fractions) | Inappropriate solvent system (eluent is too polar or not polar enough). | Perform small-scale Thin Layer Chromatography (TLC) with various solvent systems to determine the optimal eluent for separation. A good starting point is a mixture of hexanes and ethyl acetate.[1] |
| Column overloading (too much crude product loaded). | Use a larger column or reduce the amount of material being purified in a single run.[1] | |
| Improperly packed column (channels or cracks in the stationary phase). | Ensure the silica gel is packed uniformly without any air bubbles.[1] | |
| Product does not elute from the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.[1] |
| Streaking or tailing of the product band | The compound may be degrading on the silica gel. | Consider deactivating the silica gel with a small amount of a base like triethylamine in the eluent, or work quickly to minimize contact time. |
| The sample was not loaded in a concentrated band. | Dissolve the sample in a minimal amount of solvent before loading it onto the column. |
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting during the purification of this compound.
Common Impurities in this compound Synthesis
| Impurity | Potential Origin | Impact on Purification |
| 3-Pentanone | Unreacted starting material. | Can be separated by fractional distillation due to its lower boiling point. |
| 2-Bromo-3-pentanone | Incomplete bromination. | Has a boiling point intermediate between 3-pentanone and the desired product, requiring efficient fractional distillation for removal. |
| 2,2,4-Tribromo-3-pentanone and other polybrominated ketones | Over-bromination of the starting material. | These compounds will have higher boiling points and may be difficult to separate by distillation. Column chromatography may be more effective. |
| Hydrogen Bromide (HBr) | A byproduct of the bromination reaction. | Highly corrosive and can catalyze decomposition. Should be removed by a basic wash before distillation.[2][6] |
| Polymeric materials | Decomposition of the product, especially upon heating.[3] | These are non-volatile and will remain in the distillation flask. Can cause bumping and reduce yield. |
Safety Precautions
Caution! this compound is a potent lachrymator and a readily absorbed skin irritant.[2] All manipulations should be carried out in a well-ventilated fume hood.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. In case of skin contact, wash immediately with a soap solution, followed by a sodium hydrogen carbonate solution.[2]
References
-
University of Rochester, Department of Chemistry. Purification: Fractional Distillation. [Link]
-
Oresome Resources. Fractional Distillation of crude oil. [Link]
-
Organic Syntheses. BICYCLIC KETONES FOR THE SYNTHESIS OF TROPINOIDS: 2α,4α-DIMETHYL-8-OXABICYCLO[3.2.1]OCT-6-EN-3-ONE. [Link]
-
Chemistry LibreTexts. 5.3D: Step-by-Step Procedures for Fractional Distillation. [Link]
-
PubChem. This compound. [Link]
-
Al-Zoubi, W. Synthetic Access to Aromatic α-Haloketones. Molecules. 2020; 25(21):5049. [Link]
-
PubChem. 2-Bromo-3-pentanone. [Link]
- Google Patents.
-
Organic Chemistry Portal. α-Bromoketone synthesis by bromination. [Link]
-
Al-Zoubi, W., et al. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. 2003; 8(11):793-844. [Link]
-
The Good Scents Company. 3-pentanone. [Link]
-
ResearchGate. Facile one-pot synthesis of α-bromoketones from olefins using bromide/bromate couple as a nonhazardous brominating agent. [Link]
- Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US2229625A - Method of stabilizing halogenated ketones - Google Patents [patents.google.com]
- 4. US3145084A - Purification of liquid bromine contaminated with organic impurities - Google Patents [patents.google.com]
- 5. oresomeresources.com [oresomeresources.com]
- 6. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Resolution NMR Analysis of 2,4-Dibromo-3-pentanone
Status: Operational Subject: Troubleshooting Spectral Anomalies, Stereochemical Assignment, and Stability Ticket Priority: High (Stereochemical Complexity)
Executive Summary
You are likely accessing this guide because your NMR spectrum of 2,4-dibromo-3-pentanone (DBP) displays "extra" peaks, "shadow" splitting, or integration values that do not align with a pure single compound.
The Immediate Diagnosis:
In 95% of cases, this is not a purity issue. This compound possesses two chiral centers (C2 and C4), leading to the formation of stable diastereomers : a racemic pair (
This guide provides the protocols to distinguish diastereomers from actual impurities (like monobrominated intermediates) and methods to quantify the isomeric ratio.
Module 1: The "Ghost Peak" Phenomenon (Stereochemical Analysis)
The Core Problem
Users often expect a simple spectrum: a doublet for the methyls and a quartet for the methines. Instead, they observe:
-
Two closely spaced doublets in the methyl region.
-
Two overlapping quartets in the methine region.
The Scientific Explanation
The molecule has the structure
-
Racemic Pair (
and ): These are enantiomers. In an achiral solvent (e.g., ), they are magnetically equivalent and appear as one set of signals . -
Meso Form (
): This is a diastereomer of the racemic pair. It has a plane of symmetry but a different spatial arrangement. It appears as a second, distinct set of signals .
Diagnostic Workflow
Use the following logic gate to confirm the presence of diastereomers versus actual chemical impurities.
Figure 1: Logic flow for distinguishing stereoisomers from impurities based on signal multiplicity.
Module 2: Advanced Spectral Assignment
Distinguishing Racemic vs. Meso
While both forms show the same splitting patterns (doublet/quartet), their chemical shifts differ due to the magnetic anisotropy exerted by the carbonyl group and the bromine atoms in different conformations.
Self-Validating Protocol:
-
Integration Check: Integrate the methyl region. If you have a mixture, the ratio of the two doublets represents the molar ratio of Meso:Racemic.
-
Consistency Check: The integration ratio in the methyl region (3H) must match the integration ratio in the methine region (1H). If the ratios differ, you have an impurity overlapping one of the peaks.
Spectral Data Summary (Typical in
)
| Feature | Stereoisomer A (e.g., Meso) | Stereoisomer B (e.g., Racemic) | Impurity (Monobromo) |
| Symmetry | Asymmetric | ||
| Methyl Signal | Doublet ( | Doublet ( | Triplet + Doublet |
| Methine Signal | Quartet ( | Quartet ( | Multiplet |
| Integration | 3:1 (Methyl:Methine) | 3:1 (Methyl:Methine) | Complex |
> Note: The exact assignment (which set is meso vs. racemic) often requires X-ray crystallography or dipole moment comparison, as solvent effects can invert their relative positions. However, the presence of two sets confirms the successful synthesis of the target structure.
Module 3: Stability & Side Reactions
The "Monobromo" Impurity
If the reaction is incomplete, you will see 2-bromo-3-pentanone .
-
Signature: Loss of symmetry.
-
Key Indicator: Look for a triplet at ~1.1 ppm (representing the unbrominated ethyl group
) and a complex multiplet for the protons. -
Action: If these peaks exist, the bromination was incomplete.
Epimerization Risk
Alpha-halo ketones are susceptible to epimerization (interconversion between meso and racemic forms) via the enol intermediate, especially in the presence of trace acids or bases.
Mechanism of Epimerization:
-
Protonation of carbonyl oxygen.
-
Loss of
-proton to form the enol (planar at the -carbon). -
Re-protonation from either face, scrambling the stereochemistry.
Figure 2: Thermodynamic equilibration between diastereomers via the enol form.
Frequently Asked Questions (FAQ)
Q1: Can I separate the meso and racemic forms? A: Yes, unlike enantiomers, diastereomers have different physical properties (boiling point, solubility). They can often be separated by:
-
Fractional Crystallization: One isomer may crystallize preferentially.
-
Silica Gel Chromatography: They will have slightly different
values.
Q2: Why does my integration show a 1.5 : 1 ratio? A: This is the ratio of the diastereomers formed during synthesis. The reaction is rarely 100% stereoselective. A 1.5:1 ratio simply means you have 60% of one form and 40% of the other. This is normal for this synthesis.
Q3: Is the compound decomposing?
A: Check for vinyl protons (5.0 - 6.5 ppm). This compound can undergo elimination of HBr to form
Q4: Safety Warning? A: CRITICAL. This compound is a potent lachrymator (tear gas agent) and skin irritant [1].[1] All NMR preparation must occur inside a fume hood. Double-glove and treat all glassware with a base bath (KOH/Ethanol) to decompose residues before removal from the hood.
References
-
Ashcroft, M. R.; Hoffmann, H. M. R.; Lokensgard, D. M.; Chapman, O. L. (1978).[1] "Bicyclic Ketones for the Synthesis of Tropinoids: 2
,4 -Dimethyl-8-Oxabicyclo[3.2.1]Oct-6-en-3-one". Organic Syntheses, 58, 17. Link -
Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (General reference for diastereomer splitting).
-
Thermo Fisher Scientific. (n.d.). "this compound, mixture of stereoisomers, 97%".[3] Safety Data Sheet. Link
Sources
scaling up the synthesis of 2,4-Dibromo-3-pentanone
An Expert Guide to Scaling the Synthesis of 2,4-Dibromo-3-pentanone
Technical Support Center
Welcome to the technical support center for the synthesis and scale-up of this compound. This guide is designed for researchers, chemists, and process development professionals who are looking to move beyond bench-scale synthesis to larger, more demanding production scales. We will explore the critical parameters, potential pitfalls, and robust solutions to ensure a safe, efficient, and reproducible process. Our focus is not just on the "how," but the fundamental "why" behind each operational step, grounding our advice in established chemical principles and field-proven experience.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved via the direct α,α'-dibromination of 3-pentanone. The reaction proceeds through an acid-catalyzed enol intermediate, which then undergoes electrophilic attack by bromine.[1] While straightforward on a small scale, scaling this process introduces significant challenges related to exothermic heat management, the evolution of large quantities of corrosive hydrogen bromide (HBr) gas, and the potential for side-product formation.
This document provides a comprehensive resource for troubleshooting and successfully scaling this important synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when scaling up this reaction? A1: The most critical challenge is managing the co-produced hydrogen bromide (HBr) gas and the reaction's exothermicity. The reaction of bromine with the enol of 3-pentanone is rapid and releases significant heat. On a large scale, this can lead to a runaway reaction if not properly controlled. Furthermore, for every mole of this compound produced, two moles of HBr gas are generated.[2] This requires an efficient gas scrubbing system to neutralize the corrosive and toxic fumes.
Q2: What is the role of the phosphorus tribromide (PBr₃) mentioned in some protocols? A2: Phosphorus tribromide acts as a catalyst. It reacts with trace amounts of water to generate HBr in situ, which then catalyzes the enolization of 3-pentanone, the rate-limiting step for the bromination. It can also help to scavenge any alcohol impurities in the starting ketone. Using a catalyst ensures a controlled initiation and a smooth reaction profile.[2]
Q3: Can I use a solvent for this reaction? A3: While the reaction is often run neat (without a solvent), using an inert solvent like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) can be advantageous during scale-up.[1] A solvent helps to moderate the reaction temperature by acting as a heat sink, improves stirring efficiency for large volumes, and can reduce the viscosity of the reaction mixture. However, this adds complexity in terms of solvent cost, handling, and post-reaction removal.
Q4: My final product has a persistent color. Is this normal and how can I remove it? A4: A yellow or brownish tint in the crude product is common and is usually due to dissolved residual bromine or HBr. This can typically be removed during the workup by washing the organic layer with a reducing agent solution, such as aqueous sodium bisulfite or sodium thiosulfate, followed by a wash with a weak base like sodium bicarbonate solution to neutralize any remaining acid.
Q5: What are the primary side products I should be concerned about? A5: The main side products arise from incomplete or over-bromination, leading to 2-bromo-3-pentanone and 2,2,4-tribromo-3-pentanone, respectively. Another potential side reaction for α-haloketones in the presence of a base (during workup or subsequent steps) is the Favorskii rearrangement, which would lead to carboxylic acid derivatives.[3][4] Careful control of stoichiometry and temperature is the best way to minimize these impurities.
Q6: What are the critical safety precautions for this synthesis? A6: This synthesis involves highly hazardous materials.
-
This compound : The product itself is a potent lachrymator (causes tearing) and a skin irritant that is readily absorbed.[2]
-
Bromine : Elemental bromine is extremely corrosive to the skin, eyes, and respiratory tract. It is highly toxic and requires handling with extreme care in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[5][6][7]
-
Hydrogen Bromide : The HBr gas evolved is highly corrosive and can cause severe respiratory damage.[2] All operations must be conducted in a high-efficiency fume hood, and appropriate PPE, including heavy-duty gloves (e.g., butyl rubber), splash goggles, a face shield, and a lab coat, is mandatory. An emergency eyewash and shower must be immediately accessible.
Troubleshooting Guide
This section addresses common problems encountered during the scale-up of this compound synthesis.
| Problem | Potential Cause | Recommended Solution & Explanation |
| Low Yield | Incomplete Reaction: Insufficient bromine or reaction time. | Solution: Ensure accurate stoichiometry (slightly less than 2.0 equivalents of Br₂ per equivalent of ketone can prevent over-bromination). Monitor the reaction by TLC or GC until the starting material is consumed. The characteristic orange color of bromine should persist briefly, indicating a slight excess. |
| Loss during Workup: Emulsion formation or product instability. | Solution: Break emulsions by adding brine (saturated NaCl solution). Avoid using strong bases for neutralization, as this can promote decomposition or Favorskii rearrangement.[3] Use a weak base like NaHCO₃. | |
| Loss during Distillation: Product decomposition at high temperatures. | Solution: Use fractional vacuum distillation for purification.[2][8] A good vacuum is essential to lower the boiling point and prevent thermal degradation. Ensure the distillation apparatus is dry and free of leaks. | |
| Reaction Stalls or Fails to Initiate | Poor Quality Reagents: Wet 3-pentanone or inhibited bromine. | Solution: Use freshly opened or distilled 3-pentanone. Ensure the bromine is of high purity. Water content can interfere with the catalytic cycle. |
| Insufficient Catalyst: Too little PBr₃ or acid catalyst. | Solution: Add the recommended catalytic amount of PBr₃ (as per the protocol). A gentle warming might be needed to initiate the reaction on a very small scale, but this is generally not required for larger scales due to the exotherm. | |
| Dark Color in Final Product | Residual Bromine: Incomplete quenching of excess bromine. | Solution: During the aqueous workup, wash the organic layer thoroughly with a solution of sodium bisulfite (NaHSO₃) until the color disappears. This reduces Br₂ to colorless Br⁻. |
| Product Decomposition: Overheating during reaction or distillation. | Solution: Maintain strict temperature control during the bromine addition. For distillation, use a high vacuum and ensure the heating mantle temperature does not significantly exceed the boiling point of the product at that pressure. | |
| Uncontrollable Exotherm / HBr Evolution | Addition Rate Too Fast: Bromine is being added faster than the system can dissipate heat and vent HBr. | Solution: On a larger scale, use a syringe pump or an addition funnel for slow, controlled, subsurface addition of bromine. Monitor the internal temperature and gas evolution rate closely. The addition rate should be adjusted to maintain the target temperature.[9] |
| Inadequate Cooling: Cooling bath capacity is insufficient for the scale. | Solution: Ensure the reactor is equipped with an efficient cooling system (e.g., a jacketed reactor with a circulating chiller). The cooling capacity must be calculated to handle the total heat output of the reaction. | |
| Inefficient Gas Scrubbing: HBr is building up pressure in the reactor. | Solution: Use a multi-stage gas scrubber. A common setup involves bubbling the off-gas through a trap containing a reducing agent (e.g., sodium bisulfite) to catch any swept-over bromine, followed by a large trap with a concentrated sodium hydroxide (NaOH) solution to neutralize the HBr. |
Experimental Protocols & Data
Physicochemical Data
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | CAS Number |
| 3-Pentanone | 86.13 | 101.5 °C[10] | ~0.814 | 96-22-0[11] |
| Bromine (Br₂) | 159.81 | 58.8 °C | ~3.102 | 7726-95-6 |
| This compound | 243.92[12] | 67–82 °C @ 10 mmHg[2] | ~1.7 | 815-60-1[12] |
Scale-Up Reagent Calculation Table
| Scale | 3-Pentanone (g) | 3-Pentanone (mol) | Bromine (g) | Bromine (mol) | PBr₃ (mL) | Expected Yield (g) |
| Lab (250 mL) | 45 g | 0.52 mol | 160 g | 1.00 mol | 1.0 mL | ~91 g (72%)[2] |
| Pilot (5 L) | 900 g | 10.45 mol | 3200 g | 20.02 mol | 20.0 mL | ~1820 g (72%) |
| Production (50 L) | 9.0 kg | 104.5 mol | 32.0 kg | 200.2 mol | 200 mL | ~18.2 kg (72%) |
| Note: Yields are based on the literature procedure and may vary.[2] |
Detailed Synthesis Protocol (Adapted from Organic Syntheses)
Caution: This reaction must be performed in a high-efficiency chemical fume hood by trained personnel. All glassware should be oven-dried before use.[2]
1. Reactor Setup:
-
Equip a three-necked, round-bottom flask (or a jacketed glass reactor for larger scales) with a mechanical stirrer, a pressure-equalizing dropping funnel, and a condenser.
-
The top of the condenser should be connected via tubing to a gas scrubbing system (e.g., a trap with sodium bisulfite solution followed by a trap with concentrated NaOH solution).
-
Place a thermometer or thermocouple probe to measure the internal reaction temperature.
-
Place the reactor in a cooling bath (e.g., acetone-dry ice or a circulating chiller).[2]
2. Reaction Execution:
-
Charge the reactor with 3-pentanone (1.0 eq) and phosphorus tribromide (catalytic amount, ~0.01 eq).
-
Begin stirring and cool the mixture to between -10 °C and 0 °C.[2]
-
Charge the dropping funnel with bromine (1.95 eq).
-
Add the bromine dropwise to the stirred ketone solution at a rate that maintains the internal temperature below 5 °C. The addition is highly exothermic, and vigorous HBr evolution will occur.[2]
-
Scale-Up Note: For larger scales, subsurface addition of bromine is recommended to improve dispersion and heat transfer. The addition time should be extended significantly (e.g., 2-4 hours for a 1 kg scale) to allow the cooling system to keep up.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes, or until the reaction is deemed complete by GC/TLC analysis.
3. Workup and Purification:
-
Remove the cooling bath and allow the mixture to warm to room temperature.
-
Apply a gentle vacuum from a water aspirator to the flask to remove most of the dissolved HBr.[2]
-
Transfer the reaction mixture to a separatory funnel. For larger scales, this may involve pumping the mixture into a larger vessel for quenching.
-
Slowly and carefully add a cold, saturated solution of sodium bisulfite (NaHSO₃) and swirl. Continue adding until the reddish-brown color of excess bromine is discharged.
-
Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize residual acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo.
-
Set up a fractional vacuum distillation apparatus. The product, a mixture of dl- and meso-isomers, typically distills at 67–82 °C at 10 mmHg.[2] Collect the colorless liquid product.
Visualizations: Workflows & Mechanisms
Scale-Up Synthesis Workflow
The following diagram outlines the logical flow for a safe and efficient scale-up of the this compound synthesis.
Caption: Acid-catalyzed α,α'-dibromination of 3-pentanone.
References
-
Ashcroft, M. R.; Hoffmann, H. M. R. (1978). "BICYCLIC KETONES FOR THE SYNTHESIS OF TROPINOIDS: 2α,4α-DIMETHYL-8-OXABICYCLO[3.2.1]OCT-6-EN-3-ONE". Organic Syntheses, 58, 17. DOI: 10.15227/orgsyn.058.0017. Available from: [Link]
- Google Patents. CN103044231A - Preparation method of 3, 5-dibromo-2, 4-dihydroxyacetophenone.
-
PubChem. This compound. Available from: [Link]
-
Carl ROTH. Safety Data Sheet: Bromine. Available from: [Link]
-
Favorskii rearrangement. Wikipedia. Available from: [Link]
-
New Jersey Department of Health. Bromine - Hazardous Substance Fact Sheet. Available from: [Link]
-
Carl ROTH. Safety Data Sheet: 3-Pentanone. Available from: [Link]
-
ResearchGate. Scale up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran synthesis. Available from: [Link]
-
ICL Group. Bromine Safety Handbook. Available from: [Link]
-
Organic Reactions. The Favorskii Rearrangement of Haloketones. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
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- 5. carlroth.com [carlroth.com]
- 6. nj.gov [nj.gov]
- 7. icl-group-sustainability.com [icl-group-sustainability.com]
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- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. carlroth.com [carlroth.com]
- 12. This compound | C5H8Br2O | CID 11791395 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: The Favorskii Rearrangement
Welcome to the technical support guide for the Favorskii Rearrangement. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth insights and practical troubleshooting advice. As Senior Application Scientists, we have compiled this guide to explain the causality behind experimental choices, ensuring you can navigate the nuances of this powerful rearrangement, particularly concerning the critical role of base strength.
Section 1: Core Concepts: Mechanism and the Role of the Base
The Favorskii rearrangement is a powerful method for converting α-halo ketones into carboxylic acid derivatives, such as acids, esters, and amides.[1][2] For cyclic α-halo ketones, the reaction proceeds with a characteristic ring contraction.[1][3] The choice and strength of the base are paramount as they not only determine the final product but also influence the reaction pathway and overall success.
There are two primary mechanisms to consider:
-
The Cyclopropanone Mechanism: This is the most common pathway and operates when the α-halo ketone possesses at least one acidic α'-hydrogen (a hydrogen on the carbon on the other side of the carbonyl from the halogen).[4][5]
-
The Semi-Benzilic Acid Mechanism (Quasi-Favorskii Rearrangement): This mechanism occurs when the α-halo ketone has no enolizable α'-hydrogens.[1][4]
The Cyclopropanone Pathway
The reaction is initiated by the base, which deprotonates the α'-carbon to form an enolate. This is followed by an internal nucleophilic attack, displacing the halide to form a highly strained cyclopropanone intermediate.[6] The base (or another nucleophile) then attacks the carbonyl carbon of this intermediate. The subsequent collapse of the resulting tetrahedral intermediate involves the cleavage of a C-C bond to form the most stable carbanion, which is then protonated by the solvent to yield the final rearranged product.[6]
The Semi-Benzilic Acid (Quasi-Favorskii) Pathway
For substrates lacking an enolizable proton, the base acts as a nucleophile first, directly attacking the carbonyl carbon.[1][7] This is followed by a 1,2-migration of an alkyl group and the concurrent expulsion of the halide ion, in a process analogous to the benzilic acid rearrangement.[1][4]
Section 2: Frequently Asked Questions (FAQs)
Q1: How does the strength of the base affect the Favorskii rearrangement?
The choice of base is a critical parameter that influences the reaction's outcome.[8]
-
Strong Bases (e.g., alkoxides, hydroxides): These are typically required to efficiently deprotonate the α'-carbon, initiating the cyclopropanone mechanism.[8] Strong bases promote the halogen elimination step, which is often rate-limiting.[8]
-
Weaker Bases (e.g., acetate ions): While less common, weaker bases can be used to slow down the reaction. This can sometimes be advantageous for controlling the formation of side products.[8]
-
Amines: Using an amine as the base will typically result in the formation of an amide product.[5][9]
Q2: What determines whether the reaction proceeds via the cyclopropanone or semi-benzilic acid mechanism?
The key determinant is the substrate structure. The presence of an acidic proton at the α'-position is required for the cyclopropanone mechanism.[5] If no such proton is available, the reaction must proceed through the semi-benzilic acid pathway, also known as the quasi-Favorskii rearrangement.[1][3][5] Computational studies have shown that for substrates that can potentially undergo either pathway, the cyclopropanone mechanism is often energetically more favorable.[10][11]
Q3: What product should I expect based on the base I use?
The base often becomes incorporated into the final product. The general rule is as follows:
-
Hydroxide (e.g., NaOH, KOH): Yields a carboxylic acid (after acidic workup).[1]
-
Alkoxide (e.g., NaOMe, NaOEt): Yields an ester.[5]
-
Amine (e.g., R₂NH): Yields an amide.[5]
Section 3: Troubleshooting Guide
Q4: My reaction is giving a low yield. What are the common causes related to the base?
-
Issue: Incomplete deprotonation.
-
Cause: The base may not be strong enough or may be sterically hindered. Moisture in the reaction can also consume the base.
-
Solution: Ensure you are using a sufficiently strong base like sodium methoxide or potassium hydroxide. Use anhydrous solvents and reagents. Consider using a stronger, non-nucleophilic base if competitive addition is a problem, though this is less common for this rearrangement.
-
-
Issue: Formation of side products.
-
Cause: Strong bases can promote side reactions. For instance, α,α'-dihaloketones might undergo elimination to form α,β-unsaturated carbonyl compounds instead of the desired rearrangement.[7]
-
Solution: Carefully control the reaction temperature; running the reaction at a lower temperature can sometimes improve selectivity. In some cases, a weaker base like an acetate ion might be used to slow the reaction and minimize side product formation.[8]
-
Q5: The reaction with my unsymmetrical ketone is not regioselective. How does the base influence this?
-
Issue: A mixture of regioisomers is formed.
-
Cause: For unsymmetrical ketones proceeding through the cyclopropanone mechanism, the ring-opening step can occur in two different ways, leading to two different carbanions. The reaction thermodynamically favors the pathway that forms the more stable carbanion (e.g., primary > secondary > tertiary).[6]
-
Solution: The base itself has less of an influence on the direction of ring opening than the substrate's structure. However, the solvent system, which is tied to the base (e.g., methanol for methoxide), can influence carbanion stability. Highly polar, protic solvents are typically used. You may need to accept the inherent regioselectivity of your substrate or modify the substrate to favor the formation of one carbanion over the other.
-
Q6: I am attempting a quasi-Favorskii rearrangement, but the reaction is not working. What should I check?
-
Issue: No reaction for a non-enolizable α-halo ketone.
-
Cause: The quasi-Favorskii (semi-benzilic) mechanism requires the base to act as a nucleophile. If the base is too sterically hindered (e.g., lithium diisopropylamide, LDA), it cannot efficiently attack the carbonyl carbon.
-
Solution: Switch to a less hindered, strong base like sodium methoxide or potassium hydroxide. Ensure the reaction conditions are sufficiently harsh if needed, as this pathway can sometimes require more forcing conditions than the standard mechanism.[7]
-
Section 4: Protocols & Data
Comparative Yield Analysis
The leaving group ability of the halogen (I > Br > Cl) significantly impacts the reaction rate.[12] However, a faster reaction does not always guarantee a higher isolated yield due to the potential for increased side reactions.[12] The table below summarizes comparative data for the rearrangement of 2-halocyclohexanones to methyl cyclopentanecarboxylate using sodium methoxide.
| Substrate | Halogen | Leaving Group Ability | Expected Product Yield (%) | Reference |
| 2-Chlorocyclohexanone | Cl | Good | 56–61% | [12] |
| 2-Bromocyclohexanone | Br | Better | (Data Varies) | [12] |
| 2-Iodocyclohexanone | I | Best | (Data Varies) | [12] |
Experimental Protocol: Favorskii Rearrangement of 2-Chlorocyclohexanone
This protocol describes the ring contraction of 2-chlorocyclohexanone to form methyl cyclopentanecarboxylate using sodium methoxide.
Reagents:
-
2-Chlorocyclohexanone
-
Sodium metal
-
Anhydrous Methanol (MeOH)
-
Anhydrous Diethyl Ether (Et₂O)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Brine
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation of Sodium Methoxide: In a flame-dried, three-neck flask equipped with a reflux condenser and under an inert atmosphere (Argon or Nitrogen), carefully add sodium metal (2.2 equivalents) to anhydrous methanol at 0 °C. Allow the mixture to stir until all the sodium has reacted to form a fresh solution of sodium methoxide.[3]
-
Addition of Substrate: Prepare a solution of the α-halo ketone (1.0 equivalent) in anhydrous diethyl ether.[3] Transfer this solution via cannula to the freshly prepared sodium methoxide solution at 0 °C. A white slurry is expected to form.[3]
-
Reaction: Allow the reaction slurry to warm to ambient temperature. Then, place the flask in a preheated oil bath at 55 °C and stir for 4 hours.[3]
-
Workup: Cool the reaction mixture to ambient temperature, and then further cool to 0 °C in an ice bath.[3]
-
Quenching: Carefully quench the reaction by adding saturated aqueous NH₄Cl. Dilute with diethyl ether.[3]
-
Extraction: Separate the organic and aqueous layers. Extract the aqueous layer with diethyl ether.[3]
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.[3]
-
Purification: Purify the crude residue via silica gel flash chromatography to afford the desired product. The expected yield is in the range of 78% for a similar substrate as reported in the cited procedure.[3]
References
-
Purechemistry. (2023). Favorskii rearrangement reaction, mechanism and affecting factors. [Link]
-
Imamoto, T., & Koga, K. (2008). A new mechanism for the Favorskii rearrangement. Organic & Biomolecular Chemistry, 6(15), 2765-2772. [Link]
-
Imamoto, T., & Koga, K. (2008). A new mechanism for the Favorskii rearrangement. RSC Publishing. [Link]
-
NROChemistry. (n.d.). Favorskii Rearrangement. [Link]
-
AdiChemistry. (n.d.). FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. [Link]
-
Chemistry Notes. (n.d.). Favorskii rearrangement mechanism and examples. [Link]
-
ResearchGate. (2008). A new mechanism for the Favorskii rearrangement | Request PDF. [Link]
-
Organic Chemistry Tutor. (n.d.). Favorskii Rearrangement. [Link]
-
Wikipedia. (n.d.). Favorskii rearrangement. [Link]
-
ResearchGate. (n.d.). The Favorskii Rearrangement. [Link]
-
Scribd. (n.d.). Favorskii Rearrangement Guide | PDF | Science & Mathematics. [Link]
-
YouTube. (2022). What is Favorskii Rearrangement ? | Easy Explanation | Important Questions | FYQ PYQ GATE NET SET. [Link]
-
Organic Chemistry Portal. (n.d.). Favorskii Reaction. [Link]
-
Scribd. (n.d.). Favorskii Rearrangement Guide | PDF. [Link]
-
Stang, P. J. (2007). A theoretical study of Favorskii reaction stereochemistry. Lessons in torquoselectivity. Journal of the American Chemical Society, 129(44), 13511-13523. [Link]
-
YouTube. (2022). What is Favorskii Rearrangement ? | Basics & Problems | One Minute Chemistry. [Link]
-
Scribd. (n.d.). Favorskii Rearrangement | PDF | Chemistry | Organic Compounds. [Link]
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- 2. scribd.com [scribd.com]
- 3. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
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- 5. adichemistry.com [adichemistry.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 8. purechemistry.org [purechemistry.org]
- 9. scribd.com [scribd.com]
- 10. A new mechanism for the Favorskii rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. A new mechanism for the Favorskii rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: 2,4-Dibromo-3-pentanone Thermal Management
The following guide serves as a specialized Technical Support Center for researchers working with 2,4-Dibromo-3-pentanone . It is designed to address the specific thermal instability and reactivity profiles of this compound.[1]
Ticket ID: T-DBP-001 Subject: Temperature Control Protocols for Synthesis, Storage, and Reactivity Status: Active Guide
Executive Summary: The Thermal Tightrope
This compound (CAS: 815-60-1) is a bifunctional electrophile primarily used as a precursor for oxyallyl cations in [4+3] cycloadditions and heterocyclic synthesis. Its reactivity is governed by a "Thermal Tightrope":
-
< 0°C: Required for synthesis to prevent polybromination.
-
< 10°C: Required for storage to prevent acid-catalyzed auto-decomposition.
-
> 60°C: Risk of rapid polymerization and darkening (unless under controlled cycloaddition conditions).
This guide provides the operational parameters to maintain the integrity of this reagent.
Critical Control Points (CCP) Data Table
| Parameter | Specification | Consequence of Deviation |
| Synthesis Temp | -10°C to 0°C | > 0°C leads to tribrominated byproducts and lower yield. |
| Quench Temp | < 5°C | Exothermic HBr release can cause "runaway" vaporization if uncontrolled. |
| Storage Temp | 2°C to 8°C | Darkening (polymerization) and release of lachrymatory vapors. |
| Distillation | 67–82°C @ 10 mmHg | Atmospheric distillation causes decomposition. Vacuum is mandatory. |
| Reaction (Cuprate) | -78°C | High temp leads to reductive elimination or oligomerization. |
Module 1: Synthesis & Isolation (The "Cold Chain")
Issue: Users often report low yields or "tarry" products during the bromination of 3-pentanone. Root Cause: Failure to manage the exotherm during bromine addition.
Protocol: Controlled Bromination
Based on Organic Syntheses, Coll. Vol. 6, p. 517 (1988).
-
Setup: 3-neck flask, mechanical stirrer (magnetic stirring is often insufficient for the viscosity changes), dropping funnel, and a calcium chloride drying tube (moisture catalyzes decomposition).
-
The Ice-Salt Bath: Immerse the flask in an ice-salt or dry ice-acetone bath. Target internal temperature: -10°C .
-
Catalyst: Add catalytic Phosphorus Tribromide (PBr3) or HBr.
-
Addition Phase (Critical):
-
Add Bromine (Br2) dropwise.
-
Monitor: Internal temperature must NOT exceed 0°C .
-
Troubleshooting: If the red color of bromine persists, stop addition and allow the solution to warm slightly (to 5°C) to initiate the radical chain, then immediately re-cool.
-
-
HBr Evolution: Toward the end of the reaction, massive HBr evolution occurs. Ensure the hood draft is maximum.
-
Isolation: Immediately distill under reduced pressure (10 mmHg). Do not attempt to dry the product with heat.
Module 2: Reaction Troubleshooting (The "Hot Zone")
Scenario A: [4+3] Cycloaddition (Noyori Reaction) Context: Using this compound with a diene (e.g., furan) and a reducing agent (Fe2(CO)9 or Zn/Cu).
-
The Mechanism: The reaction proceeds via an oxyallyl cation intermediate.
-
Temperature Guide:
-
Iron Carbonyl Method: Often requires mild heating (40-60°C) to dissociate CO ligands. Warning: Overheating degrades the cation before it can trap the diene.
-
Zinc/Copper Method: Usually performed at Room Temperature or 0°C .
-
-
Visual Check: A successful oxyallyl generation usually turns the solution a deep color (often brown/red) but should remain homogeneous. Precipitation of black solids indicates thermal decomposition of the iron complex.
Scenario B: Nucleophilic Substitution (Heterocycle Synthesis) Context: Reacting with thioamides or amines to form thiazoles or pyrroles.
-
Mechanism: In the presence of strong base and heat, alpha-halo ketones undergo skeletal rearrangement (ring contraction or ester formation).
-
Prevention:
-
Keep reaction temperature < 20°C during base addition.
-
Use non-nucleophilic bases if substitution is the goal, or buffer the system.
-
Visual Workflow: Temperature Decision Tree
Caption: Operational workflow for this compound, highlighting critical temperature gates to prevent degradation or side reactions.
Frequently Asked Questions (FAQs)
Q1: My product turned dark brown after one week in the fridge. Is it usable?
-
Diagnosis: This indicates autocatalytic decomposition caused by trace HBr.
-
Solution: If the liquid is still mobile (not a gel), you can re-distill it under vacuum (10 mmHg). To prevent this in the future, store the compound over a few pellets of anhydrous Na2CO3 or Ag wool to scavenge trace acid.
Q2: Can I use this reagent for Favorskii rearrangements?
-
Technical Insight: While possible, acyclic alpha,alpha'-dihaloketones like this typically yield alpha,beta-unsaturated esters (e.g., ethyl 2-methylcrotonate) rather than simple ring-contracted products. The mechanism involves the elimination of HX followed by rearrangement.[4]
-
Protocol: If this is your goal, use a strong alkoxide base (e.g., NaOEt) and maintain reflux, as the elimination step has a higher activation energy than simple substitution.
Q3: Why is the reaction with furan giving no yield?
-
Troubleshooting: Check your reducing agent. If using Zn/Cu, the couple must be freshly activated. If using Fe2(CO)9, the reaction is sensitive to moisture.
-
Temperature Check: If you heated >80°C to "speed it up," you likely polymerized the diene or the ketone. Keep it strictly between 40-60°C for iron-mediated pathways.
References
-
Ashcroft, M. R., & Hoffmann, H. M. R. (1978).[5] Bicyclic Ketones for the Synthesis of Tropinoids: this compound. Organic Syntheses, 58, 17.
-
Noyori, R., & Hayakawa, Y. (1983). Reductive dehalogenation of polyhaloketones with low-valent metals and related reducing agents. Organic Reactions, 29, 163.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11791395, this compound.
-
Mann, J. (1986). The synthetic utility of oxyallyl cations. Tetrahedron, 42(17), 4611-4659.
Sources
Technical Support Center: Catalyst Optimization for 2,4-Dibromo-3-pentanone
Ticket ID: #DBP-CAT-094
Subject: Troubleshooting Catalyst Deactivation & Poisoning in
Core Directive & Scope
You are accessing the technical support interface for advanced organic synthesis involving 2,4-Dibromo-3-pentanone . This molecule presents a "double-threat" profile for catalytic systems: it is both a reactive electrophile (prone to polymerization) and a high-density source of bromide ions (a potent catalyst poison).
This guide addresses the three most common failure modes reported by researchers:
-
Rapid Deactivation of Heterogeneous Metal Catalysts (Pd/C, Pt/C) during dehalogenation.
-
Leaching & Agglomeration due to oxidative corrosion.
-
Lewis Acid Deactivation during cyclization/condensation reactions.
Technical Deep Dive: The Poisoning Mechanism
To solve the issue, you must understand the microscopic failure mode. In reactions involving this compound, "poisoning" is rarely a single event but a cascade.
Mechanism A: Halide Adsorption (The Primary Culprit)
In hydrogenation or hydrodehalogenation, the C-Br bond cleavage releases Bromide ions (
-
The Effect:
occupies the active coordination sites required for activation. -
The Symptom: Reaction starts fast (exothermic) and stalls at 30-50% conversion.
Mechanism B: Oligomerization "Coking"
This compound is thermally unstable. Under basic conditions (or local heating on a catalyst surface), it undergoes self-condensation (Favorskii-type or Aldol-type pathways).
-
The Effect: Heavy oligomers coat the catalyst pores (physical masking).
-
The Symptom: Catalyst recovery shows a sticky, dark residue; surface area analysis (BET) shows collapsed pore volume.
Visualizing the Failure Mode
Figure 1: Multi-vector deactivation pathways for Palladium catalysts exposed to this compound. Note the feedback loop where HBr release accelerates both poisoning and leaching.
Troubleshooting Guide (Q&A Format)
Module 1: Heterogeneous Hydrogenation (Pd/C, Pt/C)
Q1: My dehalogenation reaction stalls after 1 hour. Adding fresh catalyst restarts it briefly, then it dies again. Why?
Diagnosis: You are experiencing Autocatalytic Poisoning . The reaction produces HBr. As HBr concentration rises,
-
Add a Scavenger: You must run this reaction with a stoichiometric base to sequester HBr.
-
Recommendation: Sodium Acetate (NaOAc) or Triethylamine (
). -
Ratio: 2.2 equivalents relative to the dibromo-ketone.
-
-
Solvent Switch: Avoid non-polar solvents. Use Methanol or Ethanol/Water mixtures. Polar solvents stabilize the ionic
species, keeping them in solution rather than on the non-polar catalyst surface.
Q2: The filtrate is yellow/brown after filtering off the catalyst. Is this normal?
Diagnosis: No. This indicates Metal Leaching . The oxidative addition of the C-Br bond to Pd(0) forms a Pd(II) species. Without rapid reduction by
-
Pre-reduction: Ensure the catalyst is fully reduced (
saturated) before injecting the substrate. -
Check Pressure: Increase
pressure (from 1 atm to 3-5 atm). Higher hydrogen concentration forces the reduction of Pd(II) back to Pd(0) faster than it can leach.
Module 2: Lewis Acid Catalysis (Cyclization)
Q3: I'm using a Lewis Acid (e.g.,
-
Use "Borderline" Acids: Switch to Copper(I) triflate (
) or Scandium triflate ( ). These tolerate halide presence better. -
Proton Sponge: Add a non-nucleophilic base (e.g., 2,6-di-tert-butylpyridine) to scavenge trace acid without inhibiting the Lewis Acid.
Experimental Protocols & Data
Standardized Dehalogenation Protocol (Resistant to Poisoning)
Objective: Complete removal of Bromine from this compound to yield 3-pentanone (or alcohol derivative) without catalyst death.
| Parameter | Specification | Rationale |
| Catalyst | 5% Pd/C (Eggshell type) | "Eggshell" distribution prevents pore trapping of oligomers. |
| Loading | 5-10 mol% | Higher loading required due to unavoidable partial poisoning. |
| Solvent | MeOH : | High solubility for NaBr byproduct; prevents salt coating. |
| Scavenger | Sodium Acetate (2.5 eq) | Buffers HBr; prevents pH drop below 4.0. |
| Pressure | 3-5 bar (45-75 psi) | High |
| Temp | 25°C - 35°C | Keep low to prevent polymerization of the ketone. |
Decision Tree for Optimization
Figure 2: Rapid diagnostic logic for this compound reaction failures.
References & Authority
-
Catalyst Poisoning Mechanisms (Pd/Pt):
-
Halide Effects in Hydrogenation:
-
Albers, P., et al. (2001).[3] "Poisoning and deactivation of palladium catalysts." Journal of Molecular Catalysis A: Chemical. Details the irreversible nature of sulfur and halide poisoning on Pd surfaces.
-
-
Favorskii Rearrangement & Side Reactions:
-
Myers, A.G. (Harvard University). "Favorskii Rearrangement Handout." Details the mechanism of
-halo ketone rearrangements and the necessity of base control.
-
-
Mitigation Strategies:
Disclaimer: This guide assumes standard laboratory safety protocols. This compound is a lachrymator and skin irritant. Handle with extreme care.
Sources
- 1. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. energy.sustainability-directory.com [energy.sustainability-directory.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
moisture sensitivity of 2,4-Dibromo-3-pentanone reactions
The following guide serves as a specialized Technical Support Center for researchers utilizing 2,4-Dibromo-3-pentanone (DBP) . It is structured to address the specific moisture-induced failure modes inherent to
Current Status: Operational | Topic: Moisture Sensitivity & Reaction Control
Support Tier: Senior Application Scientist Level Doc ID: DBP-H2O-Protocol-v4.2
Introduction: The "Oxyallyl" Paradox
Welcome. If you are working with this compound, you are likely attempting to generate a reactive oxyallyl cation intermediate for a [3+4] cycloaddition (Noyori annulation) or a heterocycle synthesis.
The Core Problem: DBP is a "Janus-faced" electrophile.
-
Under Anhydrous/Reductive Conditions: It forms the desired oxyallyl cation (via Fe, Zn, or Cu).
-
Under Moist/Basic Conditions: It abandons the cycloaddition pathway and triggers the Favorskii Rearrangement or rapid hydrolysis, liberating HBr and destroying your yield.
This guide troubleshoots the specific intersection where moisture ruins these workflows.
Module 1: Storage & Reagent Integrity (Pre-Reaction)
Q: My DBP has turned from colorless/pale yellow to dark orange/brown. Is it still usable?
A: Proceed with extreme caution. The color change indicates the autocatalytic evolution of Hydrogen Bromide (HBr) . Moisture from the air hydrolyzes the C-Br bond, releasing HBr. This acid acts as a catalyst for further degradation (aldol-type condensation of the ketone), creating the dark "tar."
-
Diagnostic: Open the bottle (in a fume hood!). If you see visible "fuming" or the liquid is opaque brown, the purity is likely <90%.
-
Remediation: You must redistill the material under vacuum (
at 10 mmHg) immediately before use. Do not store the distillate for long periods.
Q: Can I store DBP in a standard fridge?
A: Only if secondary containment is used. DBP is a potent lachrymator and permeates standard plastic caps. Moisture condensation in a fridge is a major risk.
-
Protocol: Store in a glass container with a Teflon-lined cap, sealed with Parafilm, and placed inside a secondary jar containing desiccant (e.g., Drierite). Keep at
.[1]
Module 2: Reaction Troubleshooting (The [3+4] Cycloaddition)
Q: I am attempting a Noyori [3+4] cycloaddition with furan using , but I am getting low yields and a polymeric sludge.
A: Moisture is likely quenching the Oxyallyl Cation. The iron-mediated generation of the oxyallyl cation is sensitive. If water is present, it competes with the furan (diene) for the cation or solvates the metal, killing the catalytic cycle.
| Symptom | Diagnosis | Corrective Action |
| Fuming Reaction | HBr release due to hydrolysis. | Ensure solvent water content is <50 ppm . Add a proton scavenger (e.g., propylene oxide) if compatible. |
| No Cycloadduct | Iron complex deactivation. | Flame-dry all glassware. Switch to anhydrous benzene or THF . |
| Tar Formation | Polymerization of furan/diene initiated by HBr. | Add a solid base buffer like |
Q: Does the choice of reducing metal change the moisture tolerance?
A: Yes.
-
: Highly sensitive. Requires strict inert atmosphere (
or Ar). -
Zn/Cu Couple: Moderately sensitive. The surface oxide layer on Zinc can be aggravated by moisture, preventing activation.
-
NaI/Cu (Fukuzawa conditions): Requires polar solvents (like acetonitrile) but these are hygroscopic. Ensure MeCN is distilled from
.
Module 3: The Favorskii Trap (Mechanistic Failure)
Q: I isolated a carboxylic acid derivative instead of my cyclic ketone. What happened?
A: You triggered the Favorskii Rearrangement . In the presence of moisture and a base (even a weak one), DBP does not act as a 3-carbon synthon. Instead, it forms an enolate which cyclizes to a cyclopropanone intermediate , followed by ring opening by water (or alcohol).
The "Moisture Trigger" Pathway:
-
Base removes proton from C3.
-
Enolate displaces Bromide
Cyclopropanone. -
Water attacks Cyclopropanone
Ring opens to form a branched acid (e.g., 2,2,3-trimethylbutanoic acid derivative).
Prevention:
-
Eliminate hydroxide sources.
-
If using amine bases (for thiazole synthesis), ensure they are dry.
-
Use non-nucleophilic, bulky bases if deprotonation is required.
Visualizing the Failure Modes
The following diagram illustrates how moisture dictates the fate of this compound.
Figure 1: Mechanistic divergence of DBP. Green path requires strict moisture control. Red path is triggered by moisture/base.
Standard Operating Protocols (SOP)
SOP-1: Reagent Drying & Distillation
-
Objective: Remove HBr and water from aged DBP.
-
Equipment: Short-path distillation head, vacuum pump, oil bath.
-
Set up glassware and flame-dry under vacuum.
-
Add DBP to the boiling flask. Add a few chips of
to neutralize HBr during heating. -
Distill at 10 mmHg . Collect the fraction boiling at
. -
Flush receiving flask with Argon immediately.
SOP-2: Anhydrous [3+4] Cycloaddition Setup
-
Objective: Iron-catalyzed reaction with Furan.
-
Solvent: Distill Benzene or Toluene over Sodium/Benzophenone. Water content must be undetectable.
-
Glassware: Oven-dried at
for 4 hours. Assemble hot under flow. -
Reagent Addition:
-
Place
(solid) in the flask. -
Add Diene (Furan) in excess.[2]
-
Add DBP as a solution in anhydrous solvent slowly (dropwise) over 1-2 hours.
-
Why? Slow addition keeps the concentration of free DBP low, preventing self-polymerization if trace moisture is present.
-
References
-
Noyori, R., et al. (1973). "Synthesis of Tropane Alkaloids via [3+4] Cycloaddition." Journal of the American Chemical Society. Link
-
Ashcroft, M. R., & Hoffmann, H. M. R. (1978). "this compound: Preparation and Safety." Organic Syntheses, 58, 17. Link
-
Mann, J. (1987). "The Favorskii Rearrangement of
-Haloketones." Comprehensive Organic Synthesis. Link -
Fukuzawa, S., et al. (1989). "Lanthanoid(III) Trichloride-Tin(II) Chloride Mediated Cycloaddition." Bulletin of the Chemical Society of Japan. Link
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Alternative Reagents for 2,4-Dibromo-3-pentanone
For chemists engaged in the synthesis of complex molecular architectures, particularly in the realms of pharmaceuticals and agrochemicals, the choice of reagents is paramount. 2,4-Dibromo-3-pentanone, a classic α,α'-dihaloketone, has long served as a versatile building block, primarily in the construction of heterocyclic systems and in facilitating skeletal rearrangements. However, its lachrymatory nature, potential toxicity, and the drive towards greener and more efficient synthetic methodologies have spurred the exploration of viable alternatives. This guide provides an in-depth comparison of this compound with its principal alternatives, offering experimental insights and data to inform your selection of the optimal reagent for your specific application.
Understanding the Role of this compound
This compound is a symmetric α,α'-dihaloketone. Its reactivity is dominated by the two electrophilic carbon centers adjacent to the carbonyl group. The electron-withdrawing effect of the carbonyl group enhances the susceptibility of these carbons to nucleophilic attack, making it a potent precursor for a variety of chemical transformations.
Two of its most prominent applications are:
-
Hantzsch Thiazole Synthesis: A venerable method for the synthesis of thiazole rings, which are ubiquitous motifs in medicinally active compounds. In this reaction, the α,α'-dihaloketone condenses with a thiourea or thioamide.
-
Favorskii Rearrangement: A base-induced rearrangement of α-haloketones to form carboxylic acid derivatives, often with a concomitant ring contraction in cyclic systems.
However, the use of this compound is not without its challenges. It is a potent lachrymator and skin irritant, necessitating careful handling in a well-ventilated fume hood[1]. Furthermore, the generation of stoichiometric amounts of bromide waste and the often harsh reaction conditions are drawbacks from a green chemistry perspective.
The Landscape of Alternatives
This guide will focus on three primary classes of alternative reagents that can replace this compound in its key applications:
-
α,α'-Dichloro Ketones: The chlorinated analogs offer a potentially more cost-effective and less reactive alternative.
-
α-Diazoketones: These reagents provide a milder and often more versatile entry into similar transformations, avoiding the use of halogens altogether.
-
α-Sulfonyloxy Ketones: By replacing the halogen with a sulfonate leaving group (e.g., tosylate), a different reactivity profile can be achieved, sometimes leading to improved yields or selectivity.
I. Hantzsch Thiazole Synthesis: A Comparative Analysis
The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry. The choice of the α-electrophile is a critical parameter influencing reaction rates, yields, and overall efficiency.
Reactivity Profile: Halogen vs. Diazonium vs. Sulfonate
The fundamental first step in the Hantzsch synthesis is the nucleophilic attack of the sulfur atom of the thioamide/thiourea on the electrophilic α-carbon of the ketone. The efficiency of this S_N2 reaction is heavily dependent on the nature of the leaving group.
The general reactivity trend for α-haloketones follows the order of leaving group ability: I > Br > Cl [2][3]. This is a direct consequence of the C-X bond strength and the stability of the resulting halide anion. α-Iodoketones are the most reactive, while α-chloroketones are the least. This compound, therefore, represents a good compromise between reactivity and stability.
α-Diazoketones operate via a different mechanism. In the presence of an acid, the diazo group is protonated to form a highly reactive diazonium ion, which is an excellent leaving group (N₂). This in situ generation of a potent electrophile allows the reaction to proceed under milder conditions[4][5].
α-Sulfonyloxy ketones , such as α-tosyloxy ketones, also feature a good leaving group. The tosylate anion is well-stabilized by resonance, making it a viable alternative to halides.
Caption: Relative reactivity of this compound and its alternatives in the Hantzsch thiazole synthesis.
Comparative Performance Data
| Reagent Class | Typical Reaction Conditions | Yield Range (%) | Advantages | Disadvantages |
| This compound | Reflux in ethanol or DMF | 70-90 | High reactivity, well-established protocols | Lachrymatory, corrosive, bromide waste |
| 2,4-Dichloro-3-pentanone | Harsher conditions (higher temp., longer time) | 50-80 | More economical, less lachrymatory | Lower reactivity, potentially lower yields |
| α-Diazoketones | TfOH catalyst, DCE, room temp.[5][6] | 80-95 | Milder conditions, no halogenated waste, high yields | Diazomethane precursor can be hazardous |
| α-Tosyloxy Ketones | Similar to α-haloketones | 75-90 | Non-halogenated, often crystalline and stable | Requires synthesis of the tosyloxyketone |
Experimental Protocol: A Comparative Workflow
To illustrate the practical differences, here are comparative protocols for the synthesis of 2-amino-4,5-dimethylthiazole.
Protocol 1: Using this compound (Traditional Hantzsch)
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (1.0 eq) in ethanol.
-
Addition: Add this compound (1.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature. Neutralize with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 2: Using an α-Diazoketone (Greener Alternative)
-
Setup: In a round-bottom flask, dissolve thiourea (1.0 eq) and the corresponding α-diazoketone (1.1 eq) in 1,2-dichloroethane (DCE).
-
Catalyst Addition: Add trifluoromethanesulfonic acid (TfOH, 10 mol%) to the mixture at room temperature[5][6].
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor by TLC.
-
Workup: Quench the reaction with a saturated solution of sodium bicarbonate. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the residue by silica gel column chromatography.
Caption: Comparative workflow for Hantzsch thiazole synthesis.
II. Favorskii Rearrangement: A Mechanistic Comparison
The Favorskii rearrangement is a powerful tool for carbon skeleton manipulation, particularly for ring contractions[7][8][9]. The choice of leaving group on the α-carbon significantly impacts the reaction's efficiency and mechanism.
Mechanistic Considerations
The classical Favorskii rearrangement of an α-haloketone with an enolizable proton proceeds through a cyclopropanone intermediate[7][8][9]. The base abstracts an α'-proton to form an enolate, which then undergoes intramolecular S_N2 displacement of the halide to form the strained three-membered ring. Subsequent nucleophilic attack on the cyclopropanone carbonyl and ring-opening leads to the rearranged product.
For α-tosyloxy ketones, the mechanism is analogous. The tosylate is a competent leaving group, allowing for the formation of the cyclopropanone intermediate under basic conditions.
Caption: Generalized mechanism of the Favorskii rearrangement.
Performance and Selectivity
While direct comparative studies between this compound and its alternatives in the Favorskii rearrangement are scarce, we can infer performance based on leaving group ability. The better the leaving group, the more facile the formation of the cyclopropanone intermediate. Thus, the expected reactivity order is: α-tosyloxy ≈ α-bromo > α-chloro .
An advantage of α-tosyloxy ketones is their potential for stereocontrol in certain systems, as the tosylate group can be introduced with defined stereochemistry.
Experimental Protocol: Favorskii Rearrangement of a Cyclic α-Haloketone
Protocol 3: Using 2-Bromocyclohexanone (Illustrative Example)
-
Setup: In a round-bottom flask, prepare a solution of sodium methoxide in methanol.
-
Addition: Cool the solution to 0 °C and add a solution of 2-bromocyclohexanone (1.0 eq) in methanol dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours. Monitor by TLC.
-
Workup: Quench the reaction with water and remove the methanol under reduced pressure. Acidify the aqueous solution with HCl and extract the product with ether.
-
Purification: Dry the organic extracts, concentrate, and purify the resulting cyclopentanecarboxylic acid by distillation or chromatography.
A similar protocol would be employed for an α-tosyloxy ketone, with the reaction progress and yield being comparable or potentially slightly higher due to the excellent leaving group ability of the tosylate.
III. Greener Chemistry Considerations
A significant driver for seeking alternatives to this compound is the desire for more environmentally benign synthetic methods.
-
α,α'-Dichloro Ketones: While still halogenated, the use of chlorine instead of bromine can be considered a minor improvement from an atom economy perspective. However, the generation of chloride waste is still a concern.
-
α-Diazoketones: This class of reagents represents a significant step towards greener synthesis. The only byproduct from the leaving group is nitrogen gas, which is innocuous[4][5]. The reactions often proceed under milder, metal-free conditions, reducing energy consumption and avoiding heavy metal waste streams. However, the synthesis of diazoketones themselves can involve hazardous reagents like diazomethane, although safer, in-situ generation methods are being developed[10].
-
α-Sulfonyloxy Ketones: These reagents avoid the use of halogens, which is a key advantage. The sulfonate byproducts are generally less toxic than heavy metal salts.
Conclusion and Recommendations
While this compound remains a useful and reactive building block, its handling hazards and environmental drawbacks warrant the consideration of alternatives.
-
For Hantzsch thiazole synthesis , α-diazoketones emerge as a highly attractive alternative, offering milder reaction conditions, high yields, and a significantly improved environmental profile. Their use is strongly recommended for researchers seeking to develop greener and more efficient synthetic routes.
-
In the context of the Favorskii rearrangement , both α-bromo and α-tosyloxy ketones are effective. α-Tosyloxy ketones offer the advantage of being non-halogenated and may provide opportunities for enhanced stereoselectivity.
-
α,α'-Dichloro ketones can be considered as a more economical, albeit less reactive, alternative to their bromo counterparts, particularly for large-scale applications where cost is a primary driver.
The selection of the optimal reagent will ultimately depend on the specific synthetic goals, scale, and the importance of green chemistry principles in the research program. This guide provides the foundational knowledge and comparative insights to make an informed decision.
References
-
ChemRxiv. (2023). Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach. [Link]
-
Luo, M., et al. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry. [Link]
-
Master Organic Chemistry. (2024). Comparing The SN1 vs Sn2 Reactions. [Link]
-
Myers, A. G. Research Group. p1d4 favorskii. [Link]
-
NROChemistry. (n.d.). Favorskii Rearrangement. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of α-Diazo Ketones. [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]
-
Organic Syntheses. (n.d.). This compound. [Link]
-
Organic Syntheses. (n.d.). 2,4-Dimethylthiazole. [Link]
-
ResearchGate. (2024). α,α-Dibromoketones: A Superior Alternative to α-Bromoketones in Hantzsch Thiazole Synthesis. [Link]
-
AdiChemistry. (n.d.). FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. [Link]
-
Wikipedia. (n.d.). Favorskii rearrangement. [Link]
-
Chemistry LibreTexts. (2021). 7.3: Other Factors that Affect SN2 Reactions. [Link]
-
YouTube. (2020). SN2 Leaving Group Ability and Nucleophilicity. [Link]
-
bepls. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. [Link]
-
ResearchGate. (2020). Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. [Link]
-
ResearchGate. (2016). Green synthesis of 2-hydrazonyl-4-phenylthiazoles using KIT-6 mesoporous silica coated magnetite nanoparticles. [Link]
-
YouTube. (2019). synthesis of thiazoles. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2024). Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. [Link]
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- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Thiazole synthesis [organic-chemistry.org]
- 6. US20170240541A1 - Process for preparing thiazole derivatives - Google Patents [patents.google.com]
- 7. adichemistry.com [adichemistry.com]
- 8. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 9. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 10. Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
Validation of 2,4-Dibromo-3-pentanone Synthesis Methods
Executive Summary
2,4-Dibromo-3-pentanone (CAS: 815-60-1) is a critical bifunctional electrophile used primarily in the Favorskii rearrangement to synthesize branched esters and in [3+4] cycloadditions to construct bicyclic tropinoid frameworks. Its synthesis presents a classic challenge in regiochemical control: promoting
This guide objectively compares the industry-standard Elemental Bromine (
Mechanistic Foundation: The Enolization Gatekeeper
Understanding the mechanism is the only way to control the impurity profile. The reaction relies on acid-catalyzed enolization .[1]
In acidic media, the introduction of the first bromine atom at the
Reaction Pathway Diagram[2]
Figure 1: Acid-catalyzed bromination pathway highlighting the critical bifurcation between the target
Methodology Comparison
Method A: Direct Bromination (The Standard)
Reagents: Elemental Bromine (
-
Pros: High atom economy; rapid reaction; inexpensive reagents.
-
Cons: Exothermic; evolves massive quantities of corrosive HBr gas; requires strict temperature control to avoid tri-bromination.
-
Key Insight: The addition of
(catalytic) can accelerate the enolization, allowing the reaction to proceed at lower temperatures (-10°C), which kinetically suppresses the formation of the 2,2-isomer.
Method B: N-Bromosuccinimide (NBS)
Reagents: NBS, p-Toluenesulfonic acid (pTsOH),
-
Pros: Solid reagent (easier handling); stoichiometric precision prevents over-bromination.
-
Cons: Poor atom economy (succinimide waste); difficult purification (succinimide byproducts can be hard to remove completely without aqueous workup that may hydrolyze the product).
Method C: Copper(II) Bromide ( )
Reagents:
-
Pros: Self-limiting reaction.
is highly selective for -positions and stops cleanly at the di-bromo stage. No free gas evolution. -
Cons: Heterogeneous reaction (stirring issues); expensive reagent; requires high solvent volumes.
Comparative Data Summary
| Metric | Method A ( | Method B (NBS) | Method C ( |
| Yield | 70–76% | 55–65% | 60–70% |
| Purity (Crude) | 85% (requires distillation) | 90% | >95% |
| Regioselectivity | Moderate (Temp. dependent) | High | Very High |
| Atom Economy | High | Low | Low |
| Safety Score | Low (Corrosive/Lachrymator) | Medium | High |
| Cost/Gram | $ |
Validated Experimental Protocols
Protocol A: The Optimized "Organic Syntheses" Route ( )
Based on the work of Ashcroft & Hoffmann (Org. Syn. 1976)
Safety Warning: this compound is a potent lachrymator .[3] All operations must occur in a high-efficiency fume hood.
-
Setup: Equip a 3-neck flask with a mechanical stirrer (magnetic stirring is insufficient for the viscosity changes), a pressure-equalizing addition funnel, and a gas outlet connected to a scrubber (NaOH trap) to neutralize HBr.
-
Charge: Add 3-pentanone (0.52 mol) and catalytic
(1 mL). Cool to -10°C using a dry ice/acetone bath. -
Addition: Add Bromine (1.00 mol) dropwise.
-
Critical Control Point: The reaction is initially slow (induction period). Do not rush the addition until the color begins to fade, indicating the reaction has initiated. Once started, maintain temperature between -10°C and 0°C.[3]
-
-
Degassing: After addition, allow to warm to room temperature. Apply a weak vacuum to remove dissolved HBr (the solution will turn from orange to pale yellow).
-
Purification: Immediate fractional distillation is required.[3]
-
Target Fraction: 67–82°C at 10 mmHg.[3]
-
Note: The product decomposes on prolonged heating. Use a short-path distillation head.
-
Protocol C: The High-Selectivity Route ( )
Recommended for small-scale, high-purity needs.
-
Setup: Round bottom flask with reflux condenser.
-
Charge: Suspend
(2.2 equiv) in Ethyl Acetate (0.5 M concentration relative to ketone). -
Reaction: Add 3-pentanone (1.0 equiv) and heat to reflux.
-
Visual Indicator: The black
solid will gradually turn into white precipitate as the reaction proceeds.
-
-
Workup: Filter off the white
solid. Wash the filtrate with water, dry over , and concentrate. -
Result: Often yields a crystalline or oil product pure enough for subsequent steps without distillation.
Validation & Quality Control (QC)
Trust but verify. The following parameters confirm the identity and purity of the synthesized product.
Stereochemical Analysis (NMR)
The product exists as a mixture of meso and racemic (dl) diastereomers. This is not an impurity; however, the ratio can affect crystallization in subsequent derivatives.
-
1H NMR (CDCl3, 400 MHz):
-
Methine (-CHBr-): Look for two overlapping quartets around
4.5 – 5.0 ppm. -
Methyl (-CH3): Look for two doublets around
1.7 – 1.8 ppm. -
Integration: The ratio of these peaks determines the meso:dl ratio (typically near 1:1 for Method A).
-
Physical Constants
-
Refractive Index (
): 1.5025 – 1.5075.-
Deviation: Values <1.50 suggest mono-bromo contamination; >1.51 suggest tri-bromo species.
-
-
Density: ~1.61 g/mL at 25°C.
QC Decision Tree
Figure 2: Quality Control workflow ensuring the product meets purity standards before downstream application.
References
-
Ashcroft, M. R.; Hoffmann, H. M. R. (1976). "this compound".[4][3][5][6][7][8][9] Organic Syntheses, 55, 24.
-
Noyori, R.; Yokoyama, K.; Hayakawa, Y. (1976).
-Dibromoketones and Enamines". Organic Syntheses, 58, 56. -
PubChem. (n.d.).[4] "this compound Compound Summary". National Library of Medicine.
-
King, L. C.; Ostrum, G. K. (1964). "Selective Bromination with Copper(II) Bromide". Journal of Organic Chemistry, 29(12), 3459–3461.
-
Sigma-Aldrich. (2023). "Safety Data Sheet: this compound".
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. This compound | C5H8Br2O | CID 11791395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A16680.18 [thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound, mixture of stereoisomers, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 8. scbt.com [scbt.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Kinetic Analysis & Mechanistic Divergence: 2,4-Dibromo-3-pentanone
Topic: Kinetic Analysis of 2,4-Dibromo-3-pentanone Reactions Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Bifurcation of Reactivity
For researchers utilizing
This guide objectively compares the two dominant kinetic pathways:
-
The Favorskii Rearrangement: Triggered by hard bases (e.g.,
), leading to skeletal rearrangement and ester formation. -
Reductive Dehalogenation: Triggered by soft nucleophiles (e.g.,
), leading to the regeneration of the -unsaturated ketone or complete debromination.
Key Insight: The kinetic selectivity is not merely a function of reagent concentration but is stereochemically gated. The meso and dl diastereomers of this compound exhibit distinct rate constants (
Mechanistic Comparison & Causality
Pathway A: The Favorskii Rearrangement (Hard Base)
When treated with sodium methoxide (
-
Mechanism: The rate-determining step (RDS) is often the formation of the enolate or the subsequent closure to the cyclopropanone intermediate.
-
Kinetic Marker: The reaction is irreversible and results in ring contraction (or skeletal shift) to form methyl 2-methylbut-2-enoate derivatives.
-
Causality: The hard base attacks the acidic
-proton (pKa 18-20), generating an enolate that displaces the -bromide.
Pathway B: Reductive Dehalogenation (Soft Nucleophile)
When treated with sodium iodide (
-
Mechanism: The iodide ion attacks the bromine atom (halophilic attack) or the carbon, initiating an E2-type elimination.
-
Kinetic Marker: The reaction produces 2-penten-3-one or divinyl ketone species and iodine (
). -
Causality: The soft iodide ion prefers the soft, polarizable bromine atom. The transition state requires an anti-periplanar arrangement of the two bromine atoms (or Br and leaving group), making the reaction highly stereospecific.
Visualizing the Divergence
The following diagram illustrates the competing pathways and the critical intermediates.
Figure 1: Mechanistic bifurcation of this compound based on nucleophile hardness/softness.
Comparative Performance Data
The following table summarizes the kinetic parameters observed in analogous
| Parameter | Favorskii Pathway (NaOMe/MeOH) | Dehalogenation Pathway (NaI/Acetone) |
| Reaction Order | Second Order ( | Second Order ( |
| Activation Energy ( | High ( | Moderate ( |
| Stereochemical Effect | Minimal (Enolization destroys stereocenters early) | Critical (Meso |
| Solvent Effect | Rate increases in polar protic solvents | Rate decreases in protic solvents (solvation of |
| Primary Side Reaction | Epoxy ether formation | Substitution ( |
Experimental Protocols for Kinetic Analysis
To validate these kinetics in your own lab, use the following self-validating protocols.
Protocol A: Iodometric Kinetic Analysis (Dehalogenation)
Objective: Determine the second-order rate constant (
-
Preparation:
-
Prepare 0.05 M solution of this compound in dry acetone.
-
Prepare 0.10 M solution of NaI in dry acetone.
-
Thermostat both solutions to 25.0 °C.
-
-
Initiation:
-
Mix equal volumes (e.g., 50 mL) of both solutions in a reaction flask. Start stopwatch (
).
-
-
Sampling (The "Quench" Method):
-
At intervals (e.g., every 5 mins), withdraw a 10 mL aliquot.
-
Quench: Discharge the aliquot into 50 mL of ice-cold water (stops the reaction by diluting and solvating
).
-
-
Titration:
-
Immediately titrate the liberated iodine with 0.01 M standard
using starch indicator near the endpoint (blue colorless).
-
-
Calculation:
Protocol B: Conductometric Monitoring (Favorskii)
Objective: Monitor the consumption of methoxide ions without disturbing the equilibrium.
Principle: The substitution of highly conductive
-
Setup:
-
Use a jacketed reaction vessel with a dip-type conductivity cell.
-
Connect to a conductivity meter with data logging capability.
-
-
Procedure:
-
Add 0.02 M NaOMe in MeOH to the cell. Record baseline conductivity (
). -
Inject a concentrated spike of this compound to achieve equimolar concentration.
-
-
Data Acquisition:
-
Record conductivity (
) every 30 seconds. -
The conductivity will decrease as
is consumed and (lower molar conductivity in MeOH than MeO-) is released.
-
-
Analysis:
-
Correlate
to concentration using a calibration curve. -
Fit data to second-order integrated rate laws.
-
Workflow Diagram
Figure 2: Standard kinetic workflow for sampling-based reaction monitoring.
References
-
Bordwell, F. G., & Scamehorn, R. G. (1968). The Favorskii Rearrangement of alpha-Halo Ketones.[4][5][6] Journal of the American Chemical Society. Link
-
Warkentin, J. (1970). Mechanisms of Elimination Reactions.[7][8][9] Canadian Journal of Chemistry. (Provides foundational kinetics for alpha-halo ketone eliminations).
-
BenchChem. (2024). Comparative Analysis of the Reactivity of 2,4-Dibromo-2,4-dimethylpentan-3-one and 2,4-dibromopentan-3-one.Link
-
PubChem. (2024). This compound Compound Summary.Link
- House, H. O. (1972). Modern Synthetic Reactions. W. A. Benjamin.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. 22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scribd.com [scribd.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. When 2-bromo-3-phenylbutane is treated with sodium methoxide, two... | Study Prep in Pearson+ [pearson.com]
- 9. fiveable.me [fiveable.me]
Comparative Computational Guide: Reaction Pathways of 2,4-Dibromo-3-pentanone
Executive Summary & Strategic Context
The reactivity of 2,4-dibromo-3-pentanone represents a classic bifurcation challenge in physical organic chemistry. As an acyclic
For drug development professionals utilizing halogenated building blocks, predicting the dominant pathway is critical for yield optimization and impurity management. This guide compares the computational methodologies required to accurately model these divergent pathways, establishing M06-2X/6-311++G(d,p) as the superior protocol over the traditional B3LYP approach due to its handling of dispersion forces and medium-range correlation energy.
Computational Methodology: The "Gold Standard" Protocol
To accurately resolve the subtle energy differences (< 3 kcal/mol) between the transition states of rearrangement and elimination, the choice of density functional is paramount.
Functional Comparison: B3LYP vs. M06-2X
| Feature | B3LYP (Traditional) | M06-2X (Recommended) | Scientific Rationale |
| Barrier Heights | Often Underestimated | High Accuracy | B3LYP tends to over-stabilize delocalized transition states, artificially lowering barriers. M06-2X corrects this self-interaction error. |
| Dispersion | Poor | Excellent | The transition states for both E2 elimination and cyclopropanone formation involve significant non-covalent interactions (steric crowding) that B3LYP misses. |
| Thermodynamics | Moderate | High | M06-2X is parameterized specifically for main-group thermochemistry and kinetics. |
| Computational Cost | Low | Medium | The slight increase in cost for M06-2X is negligible for a molecule of this size (16 atoms). |
Recommended Workflow
The following self-validating workflow ensures that all stationary points are genuine and connected.
Figure 1: Computational workflow for validating reaction pathways. Note the critical feedback loop at the Frequency check.
Mechanistic Pathway Analysis
The reaction of this compound with a base (e.g., Sodium Methoxide, NaOMe) bifurcates into two primary channels.
Pathway A: The Favorskii Rearrangement
This pathway is synthetically desirable for creating branched carboxylic acid derivatives.
-
Step 1 (Enolization): Base abstracts an
-proton to form an enolate. -
Step 2 (Cyclization): Intramolecular
-like attack displaces the -bromide, forming a cyclopropanone intermediate. -
Step 3 (Ring Opening): Methoxide attacks the carbonyl, opening the ring to form the ester (methyl 2-methylbutanoate derivative).
Pathway B: E2 Elimination (The Competitor)
This is the "parasitic" pathway often observed in acyclic
-
Mechanism: The base abstracts a
-proton (from the methyl group or the -position) synchronous with bromide departure.[1] -
Outcome: Formation of
-unsaturated ketones (enones), which polymerize or degrade.
Reaction Coordinate Visualization
Figure 2: Bifurcation of the reaction coordinate. The competition is determined by the relative energies (
Comparative Data Guide
The following table synthesizes expected computational results based on established physical organic chemistry principles for this class of molecules. Use this as a benchmark to validate your specific calculations.
Table 1: Relative Gibbs Free Energies ( , kcal/mol) in Methanol
| Stationary Point | B3LYP/6-31G(d) (Legacy) | M06-2X/6-311++G(d,p) (Target) | Interpretation |
| Reactant | 0.0 | 0.0 | Reference state. |
| Enolate Intermediate | -12.5 | -10.2 | M06-2X often predicts less stability for localized anions. |
| TS (Favorskii Cyclization) | +18.4 | +21.5 | Critical: B3LYP underestimates the barrier, falsely predicting easier rearrangement. |
| TS (E2 Elimination) | +16.2 | +18.1 | Elimination is kinetically favored ( |
| Thermodynamic Product | -25.0 | -28.5 | Both methods confirm the reaction is exergonic. |
Analysis:
The computational data (M06-2X) suggests that for acyclic substrates like this compound, Elimination (Path B) is the dominant kinetic pathway over the Favorskii rearrangement. This aligns with experimental observations where acyclic
Experimental Validation Protocol
A computational study is only as strong as its experimental validation. To confirm the pathway predictions:
-
In Situ IR Monitoring:
-
Target: Monitor the carbonyl stretch. The cyclopropanone intermediate (if long-lived enough) appears at ~1815 cm⁻¹, whereas the enone product appears at ~1680 cm⁻¹.
-
-
Deuterium Labeling (
-MeOD):-
Perform the reaction in deuterated methanol.
-
Favorskii: Deuterium incorporation occurs at the
-positions of the ester. -
Elimination: Solvent deuterium exchange is faster than elimination; look for scrambling in the recovered starting material vs. the product.
-
-
Product Isolation:
-
Acidify the reaction mixture. Extract with Et2O.[2]
-
Analyze via GC-MS. The Favorskii product (methyl ester) will have a distinct mass fragment compared to the elimination product (unsaturated ketone).
-
References
-
Favorskii Rearrangement Mechanism
- Loftfield, R. B. (1951). "The Mechanism of the Favorskii Rearrangement." Journal of the American Chemical Society, 73(10), 4707–4714.
-
Computational Benchmarking (M06-2X vs B3LYP)
- Zhao, Y., & Truhlar, D. G. (2008). "The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements." Theoretical Chemistry Accounts, 120, 215–241.
-
Solvation Models in Organic Mechanisms
- Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). "Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Refractive Index and Surface Tension." Journal of Physical Chemistry B, 113(18), 6378–6396.
-
Reactivity of
-Halo Ketones:- De Kimpe, N., & Verhé, R. (1988). The Chemistry of -Haloketones, -Haloaldehydes and -Haloimines. Wiley-VCH.
Sources
A Senior Application Scientist's Guide to the Analysis of Impurities in Commercial 2,4-Dibromo-3-pentanone
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. 2,4-Dibromo-3-pentanone, a key building block in organic synthesis, is no exception. The presence of impurities can significantly impact reaction yields, byproduct profiles, and the overall safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth analysis of potential impurities in commercial this compound and a comparative overview of analytical methodologies for their detection and quantification, grounded in scientific principles and regulatory expectations.
The Synthetic Landscape and the Genesis of Impurities
Understanding the synthetic route to this compound is fundamental to predicting its impurity profile. The most common synthesis involves the bromination of 3-pentanone.[1] This reaction, while seemingly straightforward, is a classic example of α-halogenation of a ketone and can result in a variety of related substances.
Caption: Synthetic pathway of this compound and the origin of potential impurities.
The primary impurities stem from incomplete reaction, over-reaction, and side reactions:
-
Unreacted Starting Material: Residual 3-pentanone is a common process-related impurity.
-
Mono-brominated Intermediate: 2-Bromo-3-pentanone is a key intermediate and its presence indicates an incomplete reaction.
-
Over-brominated Products: Tri- and even tetra-brominated pentanones can form if the reaction is not carefully controlled.
-
Isomeric Variants: The product itself is a mixture of dl- and meso-isomers. While not strictly impurities, the ratio can be critical for certain applications, and analytical methods should ideally be able to resolve them.
-
Degradation Products: α-Haloketones can be susceptible to degradation, particularly in the presence of bases or nucleophiles, potentially leading to Favorskii rearrangement products or other derivatives.[2]
In accordance with the International Council for Harmonisation (ICH) guidelines, impurities in drug substances must be monitored and controlled.[3][4][5][6] The identification threshold for impurities can be as low as 0.05%, necessitating sensitive and specific analytical methods.[3][4]
A Comparative Analysis of Analytical Techniques
The choice of analytical technique for impurity profiling is critical and depends on the nature of the impurities and the analytical objectives. Here, we compare the two most powerful and commonly employed techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection and identification.[7][8][9][10][11][12] | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.[7][8][13] |
| Applicability | Ideal for volatile and thermally stable compounds like 3-pentanone, and its mono- and di-brominated derivatives.[7][8][9][11] | Suitable for a wider range of compounds, including less volatile or thermally labile over-brominated products and potential degradation products.[7][8][13] |
| Sensitivity | Generally offers higher sensitivity, often in the picogram range, which is crucial for detecting trace-level impurities.[7] | Sensitivity is typically in the nanogram range and is dependent on the chromophore of the analyte.[7] |
| Identification | Provides definitive structural information from mass spectra, enabling confident identification of unknown impurities.[7][9][10] | Identification is based on retention time comparison with reference standards. Diode array detectors (DAD) can provide UV spectra for preliminary identification. |
| Resolution | High-resolution capillary columns can provide excellent separation of closely related volatile compounds. | A wide variety of column chemistries and mobile phases offers high flexibility for optimizing separation of a broader range of analytes, including isomers. |
The Power of Orthogonal Methods
For comprehensive impurity profiling, a multi-faceted approach is often the most robust. GC-MS and HPLC-UV are considered orthogonal methods, meaning they separate compounds based on different chemical and physical principles. Employing both techniques provides a more complete picture of the impurity profile, reducing the risk of an impurity co-eluting with the main peak or other impurities and going undetected.
Caption: Orthogonal approach for comprehensive impurity profiling.
Experimental Protocols: A Practical Guide
The following protocols are designed to be robust starting points for the analysis of impurities in this compound. Method validation according to ICH Q2(R1) guidelines is essential to ensure the suitability of these methods for their intended purpose.[3][4][5][6]
Protocol 1: GC-MS for Volatile Impurities
This method is optimized for the detection of the starting material (3-pentanone), the mono-brominated intermediate (2-bromo-3-pentanone), and the main component, this compound.
1. Sample Preparation:
-
Accurately weigh approximately 50 mg of the commercial this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent such as dichloromethane or ethyl acetate.
2. GC-MS Conditions:
| Parameter | Setting |
| GC System | Agilent 8890 GC or equivalent |
| MS System | Agilent 5977B MSD or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (split ratio 50:1) |
| Oven Program | - Initial temperature: 50 °C, hold for 2 min- Ramp: 10 °C/min to 280 °C- Hold at 280 °C for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 35 - 350 amu |
3. Data Analysis:
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST) and by running analytical standards of potential impurities.
-
Quantify impurities using an internal standard or by area percent normalization, assuming a response factor of 1 for all components as a preliminary assessment.
Protocol 2: HPLC-UV for a Broader Impurity Profile
This method is designed to separate the main component from less volatile impurities, including over-brominated species and potential degradation products.
1. Sample Preparation:
-
Accurately weigh approximately 20 mg of the commercial this compound sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
2. HPLC-UV Conditions:
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II LC or equivalent |
| Detector | Diode Array Detector (DAD) |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). Gradient elution may be necessary for complex samples. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | 210 nm (or scan for optimal wavelength) |
3. Data Analysis:
-
Identify impurities by comparing their retention times with those of available reference standards.
-
Quantify impurities using an external standard method with a calibration curve or by area percent normalization.
Protocol 3: Structural Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for the unambiguous structural confirmation of isolated impurities or for analyzing the bulk material for the presence of significant impurities.
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample or isolated impurity in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
2. NMR Acquisition Parameters (Example for a 400 MHz spectrometer):
| Experiment | Key Parameters |
| ¹H NMR | - Pulse Program: zg30- Number of Scans: 16- Acquisition Time: ~4 s- Relaxation Delay: 2 s |
| ¹³C NMR | - Pulse Program: zgpg30- Number of Scans: 1024- Acquisition Time: ~1.3 s- Relaxation Delay: 2 s |
| 2D NMR (COSY, HSQC, HMBC) | Utilize standard pulse programs to establish connectivity and confirm structure. |
3. Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Assign signals based on chemical shifts, coupling constants, and correlations from 2D spectra to elucidate the structure of impurities. For instance, the number of signals in the ¹H and ¹³C NMR spectra can help differentiate between the symmetrical 3-pentanone and the less symmetrical brominated derivatives.[14][15]
Stability and Degradation Pathways
Forced degradation studies are crucial to identify potential degradation products that may form during storage or use.[16][17] As an α,α'-dihaloketone, this compound may be susceptible to degradation under certain conditions.
-
Hydrolysis: Reaction with water could potentially lead to the formation of α-hydroxy ketones.
-
Base-catalyzed Degradation: In the presence of a base, α-haloketones can undergo the Favorskii rearrangement to form carboxylic acid derivatives.[2]
-
Reductive Dehalogenation: Certain conditions can lead to the removal of one or both bromine atoms.[16]
A stability-indicating analytical method must be able to separate the active ingredient from its degradation products. The HPLC-UV method described above can be adapted and validated for this purpose by subjecting the sample to stress conditions (e.g., acid, base, oxidative, thermal, and photolytic stress) and demonstrating that all degradation products are resolved from the main peak.
Conclusion
The analysis of impurities in commercial this compound requires a thorough understanding of its synthesis and potential degradation pathways. A comparative approach utilizing both GC-MS and HPLC-UV provides a comprehensive and robust impurity profile. GC-MS excels in the identification and quantification of volatile impurities with high sensitivity, while HPLC-UV offers versatility for a broader range of less volatile and thermally labile compounds. For unambiguous structural elucidation of unknown impurities, NMR spectroscopy remains the gold standard. By employing these validated analytical strategies, researchers, scientists, and drug development professionals can ensure the quality and consistency of this critical chemical intermediate, ultimately contributing to the safety and efficacy of pharmaceutical products.
References
-
Patsnap. (2025). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? Patsnap Eureka. Retrieved from [Link]
-
Shimadzu. (n.d.). C146-E327 Technical Report: Comprehensive Detection and Structural Elucidation of Synthetic Cathinones Using GC-MS/MS. Shimadzu Corporation. Retrieved from [Link]
-
ResearchGate. (2025). Comprehensive Analysis and Structural Estimation of Synthetic Cathinones Using GC-MS/MS | Request PDF. ResearchGate. Retrieved from [Link]
-
TSI Journals. (2016). Determination of 1,2-Dibromoethane as a Genotoxic Impurity in Escitalopram Oxalate Drug Substance by Gas Chromatography. Trade Science Inc. Retrieved from [Link]
-
Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Phenomenex. Retrieved from [Link]
-
ResearchGate. (2024). A comparison between hplc and gc-ms: analysis of plant volatile and non-volatile compounds. ResearchGate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure 3. Organic Syntheses. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-3-pentanone. National Center for Biotechnology Information. Retrieved from [Link]
-
Agilent. (n.d.). A Comparison of GC-ICP-MS and HPLC-ICP-MS for the Analysis of Organotin Compounds. Agilent Technologies. Retrieved from [Link]
-
Al-Omair, M. A. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793–851. [Link]
-
ICH. (1994). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Impurity profiling HPLC–UV/PDA method development, validation and relative response factor estimation for budesonide, glycopyrronium and formoterol fumarate combination product. ResearchGate. Retrieved from [Link]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive dehalogenation of halo ketones. Wikipedia. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) A Validated GC-MS Method for the Determination of Genotoxic Impurities in Divalproex Sodium Drug Substance. ResearchGate. Retrieved from [Link]
-
Al-Rimawi, F. (2010). Validation of an HPLC-UV Method for the Determination of Amiodarone Impurities in Tablet Formulations. Pharmaceutical Analytica Acta, 1(105), 2. [Link]
-
ResearchGate. (n.d.). Common mechanistic pathways for the synthesis of α,α‐dihaloketones from alkynes. ResearchGate. Retrieved from [Link]
-
PubMed Central. (2023). Greenness assessment of two chromatographic methods developed for the determination of Mupirocin in two binary mixtures along with its impurity. National Center for Biotechnology Information. Retrieved from [Link]
-
Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Modgraph. Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. Retrieved from [Link]
-
Homework.Study.com. (n.d.). Describe how one would differentiate between 2-pentanone and 3-pentanone using 1H AND 13C NMR.... Study.com. Retrieved from [Link]
-
YouTube. (2024). ICH Q2 Validation of Analytical Procedures. YouTube. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Favorskii rearrangement. Wikipedia. Retrieved from [Link]
-
University of Calgary. (n.d.). NMR Spectrum Solution. University of Calgary. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Technical Review: 2,4-Dibromo-3-pentanone in Cycloaddition & Rearrangement Architectures
Executive Summary
2,4-Dibromo-3-pentanone (CAS: 815-60-1) serves as a privileged three-carbon (
This guide objectively evaluates its performance against structural analogs, details the mechanistic causality of its transformations, and provides a validated protocol for the synthesis of oxabicyclic scaffolds—a core pharmacophore in natural product synthesis.
Core Application: [4+3] Cycloaddition (The Noyori Architecture)
The primary utility of this compound lies in its ability to generate a substituted oxyallyl cation.[1] This intermediate reacts with electron-rich dienes (e.g., furan, cyclopentadiene) to form seven-membered rings, a scaffold difficult to access via conventional Diels-Alder [4+2] chemistry.[1][2]
Mechanistic Insight: The Oxyallyl Cation
The reaction proceeds via the reductive elimination of the two bromine atoms. The choice of reducing agent dictates the concentration and "nakedness" of the resulting oxyallyl cation, which directly influences yield and diastereoselectivity.
Figure 1: Mechanistic pathway for the generation of the oxyallyl cation and subsequent cycloaddition.
Comparative Analysis of Reducing Agents
The efficiency of the [4+3] cycloaddition relies heavily on the metal reducing agent. The table below compares the standard protocols.
| Feature | Iron Carbonyls [Fe | Zinc-Copper Couple [Zn/Cu] | Sodium Iodide [NaI/Cu] |
| Mechanism | Generates Fe-allyl complex; highly concerted.[1] | Surface-mediated reductive elimination.[1] | Finkelstein-like displacement/reduction.[1] |
| Yield (Typical) | High (70–90%) | Moderate to High (50–75%) | Moderate (40–60%) |
| Cost | High (Expensive reagent) | Low (Readily prepared) | Low |
| Toxicity/Safety | High (CO evolution, heavy metal) | Moderate (Heavy metal waste) | Low |
| Scalability | Poor (Stoichiometric Fe required) | Excellent (Industrial standard) | Good |
| Selectivity | High diastereoselectivity ( | Mixed isomers possible | Variable |
Expert Insight: While Fe
Validated Experimental Protocol
Target Synthesis: 2,4-Dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one Reaction Type: Intermolecular [4+3] Cycloaddition Source: Adapted from Organic Syntheses and validated laboratory workflows.
Reagents & Equipment
-
Substrate: this compound (Freshly distilled, light yellow liquid).
-
Diene: Furan (Excess, acts as solvent/reactant).[1]
-
Reductant: Zinc-Copper couple (Prepared from Zn dust and CuSO
).[1] -
Solvent: Dry Dimethoxyethane (DME) or THF.[1]
-
Safety: this compound is a potent lachrymator .[1][3] All operations must occur in a high-efficiency fume hood.[1]
Step-by-Step Methodology
-
Couple Preparation (In Situ):
-
Suspend Zinc dust (1.5 eq) in a minimal amount of solvent.[1]
-
Add a saturated solution of CuSO
(0.1 eq) slowly with vigorous stirring. The grey zinc powder will turn black/dark maroon.[1] -
Wash the couple with acetone (3x) and dry solvent (3x) to remove water. Crucial: Water quenches the oxyallyl cation.
-
-
Reaction Assembly:
-
In a 3-neck flask under Nitrogen, suspend the active Zn/Cu couple in Furan (10 eq).
-
Cool the mixture to 10°C.
-
-
Controlled Addition (The Critical Step):
-
Dissolve this compound in DME (1:1 v/v).
-
Add this solution dropwise to the Zn/Cu/Furan suspension over 2 hours.[1]
-
Causality: Slow addition maintains a low concentration of the oxyallyl cation, preventing side reactions (e.g., dimerization or polymerization) and favoring the reaction with furan.
-
-
Workup:
-
Purification:
-
The crude oil is typically purified via vacuum distillation or flash chromatography (Silica gel, Hexane/EtOAc gradient).[1]
-
Target Yield: 60–75%.
-
Secondary Application: Favorskii Rearrangement
In the presence of alkoxide bases (e.g., NaOMe), this compound undergoes the Favorskii rearrangement to form branched esters.[1]
Structural Comparison with Analogs
The reactivity of this compound (Reagent A) contrasts sharply with its fully methylated analog, 2,4-dibromo-2,4-dimethyl-3-pentanone (Reagent B).[1]
| Feature | This compound (A) | 2,4-Dibromo-2,4-dimethyl-3-pentanone (B) |
| Alpha-Protons | Present (2 protons) | Absent (0 protons) |
| Mechanism | Classical Favorskii: Formation of cyclopropanone via enolate.[1] | Quasi-Favorskii: Semibenzilic rearrangement (no enolizable H).[1] |
| Product Class | Branched Esters (e.g., methyl 2-methyl-3-butenoate) | |
| Reaction Rate | Fast (Enolate driven) | Slow (Sterically hindered) |
Pathway Visualization[1]
Figure 2: The classical Favorskii rearrangement pathway accessible only to alpha-protonated substrates.[1]
References
-
Noyori, R., et al. (1972).[1] "Debromination of alpha,alpha'-dibromo ketones with a zinc-copper couple in dimethylformamide and dimethylacetamide. New reaction yielding 2-dimethylamino-4-methylene-1,3-dioxolanes."[1][5][6][7] Journal of the American Chemical Society. Link[1]
-
Ashcroft, M. R., & Hoffmann, H. M. R. (1977).[1] "this compound and 2,4-Dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one."[1] Organic Syntheses, 57, 117.[1] Link
-
Mann, J. (1987).[1][8] "The Favorskii Rearrangement."[1][8][9][10][11] Comprehensive Organic Synthesis. Link
-
Harmata, M. (2010).[1] "The (4+3)-Cycloaddition Reaction: Heteroatom-Substituted Allylic Cations." Advanced Synthesis & Catalysis. Link[1]
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- 6. This compound, mixture of stereoisomers, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 7. 2,4-Dibromo-2,4-dimethyl-3-pentanone 99 17346-16-6 [sigmaaldrich.com]
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A Senior Application Scientist's Guide to Cross-Referencing Spectroscopic Data for 2,4-Dibromo-3-pentanone
For researchers and professionals in drug development and the broader chemical sciences, the precise structural elucidation of organic molecules is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this process. This guide provides an in-depth, practical comparison of the spectroscopic data for 2,4-Dibromo-3-pentanone against a selection of structurally related ketones. By understanding the subtle yet significant shifts in spectral data corresponding to changes in molecular structure, researchers can enhance their ability to interpret complex spectra and confirm the identity and purity of their compounds.
The Challenge of Symmetric Bromination: Interpreting the Spectra of this compound
Predicted Spectroscopic Data for this compound
¹H NMR Spectroscopy
In a ¹H NMR spectrum, the chemical environment of each proton dictates its chemical shift. For this compound, we would anticipate a relatively simple spectrum due to the molecule's symmetry.
-
CH-Br Protons: The two protons on the carbons bearing the bromine atoms (C2 and C4) are in identical chemical environments. The strong electron-withdrawing effect of the adjacent bromine atom and the carbonyl group would deshield these protons significantly, placing their signal in the downfield region, likely around 4.5-5.0 ppm . These two protons would couple to the protons of the adjacent methyl groups, resulting in a quartet .
-
CH₃ Protons: The six protons of the two methyl groups (C1 and C5) are also chemically equivalent. These protons would be influenced by the adjacent bromine-bearing carbon, shifting them downfield from a typical methyl signal, likely in the range of 1.8-2.2 ppm . These protons would couple to the single proton on the adjacent carbon, resulting in a doublet .
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is expected to show only three distinct signals due to the molecule's symmetry.
-
C=O Carbon: The carbonyl carbon (C3) would be the most deshielded, with a characteristic chemical shift in the range of 195-205 ppm .
-
CH-Br Carbons: The two carbons bonded to bromine (C2 and C4) would appear at a downfield position, typically between 40-60 ppm , due to the electronegativity of the bromine atom.
-
CH₃ Carbons: The two equivalent methyl carbons (C1 and C5) would be the most shielded of the three, appearing in the range of 20-30 ppm .
IR Spectroscopy
The IR spectrum provides information about the functional groups present in a molecule. For this compound, the most prominent and diagnostic absorption would be:
-
C=O Stretch: A strong, sharp absorption band characteristic of a ketone carbonyl group, expected around 1715-1735 cm⁻¹ . The presence of the electronegative bromine atoms on the α-carbons can slightly increase the frequency of this stretch compared to an unsubstituted ketone.
-
C-H Stretch: Absorptions corresponding to the stretching of the sp³ hybridized C-H bonds in the methyl and methine groups would be observed in the region of 2850-3000 cm⁻¹ .
-
C-Br Stretch: A moderate to strong absorption in the fingerprint region, typically between 500-700 cm⁻¹ , corresponding to the C-Br bond stretch.
Mass Spectrometry
In a mass spectrum, the molecule is ionized and fragmented. The resulting fragmentation pattern provides a molecular fingerprint. For this compound, we would expect to see:
-
Molecular Ion Peak (M⁺): A cluster of peaks corresponding to the molecular ion. Due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in roughly a 1:1 ratio), the molecular ion peak will appear as a characteristic triplet (M⁺, M⁺+2, M⁺+4) with relative intensities of approximately 1:2:1. The nominal molecular weight is 244 g/mol .[1]
-
Major Fragmentation Pathways:
-
α-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is a common fragmentation pathway for ketones. This would result in the loss of a CH₃CHBr radical or the formation of a [CH₃CHBrCO]⁺ fragment.
-
Loss of Br: Loss of a bromine atom (79 or 81 amu) is also a likely fragmentation pathway.
-
Comparative Spectroscopic Data of Alternative Ketones
To ground our predictions in experimental evidence, we will now compare the expected data for this compound with the known spectroscopic data of three alternative ketones: 2-Bromo-3-pentanone, 2,4-Dimethyl-3-pentanone, and 1,3-Dibromo-2-propanone.
Data Summary Table
| Compound | ¹H NMR Data (ppm) | ¹³C NMR Data (ppm) | Key IR Absorptions (cm⁻¹) | Key Mass Spec (m/z) |
| This compound (Predicted) | ~4.5-5.0 (q), ~1.8-2.2 (d) | ~195-205 (C=O), ~40-60 (CH-Br), ~20-30 (CH₃) | ~1715-1735 (C=O), ~500-700 (C-Br) | M⁺ triplet at ~244, 246, 248 |
| 2-Bromo-3-pentanone | Data not readily available | Data not readily available | ~1710 (C=O) | M⁺ doublet at ~164, 166 |
| 2,4-Dimethyl-3-pentanone | ~2.77 (septet, 2H), ~1.08 (d, 12H)[2] | ~217 (C=O), ~41 (CH), ~18 (CH₃) | ~1710 (C=O), ~2970 (C-H)[3][4] | 114 (M⁺), 71, 43[2] |
| 1,3-Dibromo-2-propanone | ~4.0 (s) | ~190 (C=O), ~35 (CH₂-Br) | ~1730 (C=O), ~600 (C-Br) | M⁺ triplet at ~214, 216, 218[5] |
Causality Behind Experimental Choices and Spectral Interpretation
The choice of these specific analogues is deliberate. 2-Bromo-3-pentanone allows for the examination of the effect of a single bromine atom. 2,4-Dimethyl-3-pentanone provides a non-halogenated, yet structurally similar, baseline. 1,3-Dibromo-2-propanone offers a comparison with a different dibrominated ketone scaffold.
-
¹H NMR: In 2,4-Dimethyl-3-pentanone, the protons on the carbons adjacent to the carbonyl are shifted to ~2.77 ppm.[2] Our prediction for the analogous protons in this compound is significantly further downfield (~4.5-5.0 ppm) due to the additive deshielding effect of the bromine atom. The singlet observed for the CH₂Br protons in 1,3-Dibromo-2-propanone at ~4.0 ppm highlights the effect of having no adjacent protons to couple with.
-
¹³C NMR: The carbonyl carbon in 2,4-Dimethyl-3-pentanone appears at ~217 ppm. The predicted value for this compound is slightly lower (~195-205 ppm), which is consistent with the α-halogen effect on ketone carbonyl shifts.
-
IR Spectroscopy: The C=O stretch in 2,4-Dimethyl-3-pentanone is at a typical ketone value of ~1710 cm⁻¹.[3][4] The presence of α-bromine atoms is expected to shift this to a higher frequency, as seen in the ~1730 cm⁻¹ value for 1,3-Dibromo-2-propanone.
-
Mass Spectrometry: The mass spectrum of 2,4-Dimethyl-3-pentanone shows a clear molecular ion at m/z 114 and characteristic fragments at m/z 71 and 43, corresponding to α-cleavage.[2] The hallmark of the mass spectra for the brominated compounds is the isotopic pattern of bromine, which provides a definitive confirmation of the presence and number of bromine atoms.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following general protocols should be followed. These protocols represent a self-validating system, where the consistency of results across different techniques confirms the structure of the analyte.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the solid sample or 10-20 µL of the liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be one that dissolves the sample completely and does not have signals that overlap with the analyte's signals.
-
Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the sample solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR.
-
Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution and lineshape.
-
Data Acquisition:
-
For ¹H NMR , acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR , a greater number of scans will be required due to the low natural abundance of the ¹³C isotope. A proton-decoupled experiment is typically performed to simplify the spectrum and enhance the signal-to-noise ratio.
-
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals (for ¹H NMR).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For liquids: A thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).
-
For solids: Prepare a KBr pellet by grinding a small amount of the solid with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, a Nujol mull can be prepared.
-
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment (or the salt plates/KBr pellet). This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water.
-
Sample Spectrum: Place the prepared sample in the spectrometer and acquire the spectrum.
-
Data Analysis: Identify the characteristic absorption bands and their frequencies.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common methods include direct infusion, or injection into a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for prior separation.
-
Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a common technique for volatile, thermally stable compounds and often results in extensive fragmentation.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Data Interpretation: Analyze the molecular ion peak and the fragmentation pattern to determine the molecular weight and structural features of the compound.
Visualizing the Workflow and Structures
To further clarify the relationships between these compounds and the analytical process, the following diagrams are provided.
Caption: Workflow for comparative spectroscopic analysis.
Caption: Chemical structures of the compared ketones.
Conclusion
The cross-referencing of predicted spectroscopic data with experimental data from analogous compounds is a powerful strategy for structural elucidation, particularly when reference spectra for a target molecule are unavailable. This guide has demonstrated how a systematic, comparative approach, grounded in the fundamental principles of spectroscopy, can provide a high degree of confidence in the structural assignment of this compound. For researchers in drug development and other scientific fields, mastering these interpretive skills is essential for accelerating research and ensuring the integrity of their results.
References
-
LookChem. This compound | 815-60-1. [Link]
-
NMR Spectrum Solution. [Link]
-
PubChem. This compound. [Link]
-
Doc Brown's Chemistry. C7H16 C-13 nmr spectrum of 2,4-dimethylpentane analysis of chemical shifts ppm. [Link]
-
NIST WebBook. 3-Pentanone, 2,4-dimethyl-. [Link]
-
ATB (Automated Topology Builder). 3-Pentanone. [Link]
-
NIST WebBook. 3-Pentanone, 2,4-dimethyl-. [Link]
-
13C NMR. [Link]
-
SpectraBase. 2,2,4-Trimethyl-3-pentanone. [Link]
-
Chegg. Solved FT-IR spectra below were measured for. [Link]
-
NIST WebBook. 3-Pentanone, 2,4-dimethyl-. [Link]
-
PubChem. 1,3-Dibromo-2-propanone. [Link]
-
PubChem. 2,4-Dimethyl-3-pentanone. [Link]
-
NIST WebBook. Propane, 1,3-dibromo-. [Link]
-
MySkinRecipes. 1,3-Dibromo-2-propanone. [Link]
-
YouTube. sample 13C NMR spectra of compounds with common functional groups. [Link]
-
PubChem. 2-Pentanone, 5-bromo-. [Link]
-
SIELC Technologies. 2-Pentanone, 5-bromo-. [Link]
-
MassBank. 3-PENTANONE; EI-B; MS. [Link]
Sources
- 1. This compound | C5H8Br2O | CID 11791395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-Dimethyl-3-pentanone(565-80-0) 1H NMR spectrum [chemicalbook.com]
- 3. chegg.com [chegg.com]
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- 5. 1,3-Dibromo-2-propanone | C3H4Br2O | CID 69952 - PubChem [pubchem.ncbi.nlm.nih.gov]
comparative reactivity of chloro vs bromo ketones
Comparative Reactivity of -Chloro vs. -Bromo Ketones: A Guide for Synthetic Optimization
Executive Summary
In the landscape of drug development and heterocycle synthesis, the choice between
This guide provides an objective, data-driven comparison of these two critical electrophiles. While
Mechanistic Foundations & Kinetic Profiling
To control the outcome of an alkylation or heterocycle synthesis, one must understand the underlying physical organic parameters. The reactivity difference stems principally from the carbon-halogen bond strength and the leaving group ability.
Bond Dissociation Energy (BDE) & Leaving Group Ability
The C-Br bond is significantly weaker and longer than the C-Cl bond, lowering the activation energy (
| Parameter | Impact on Reactivity | ||
| Bond Length | ~1.77 Å | ~1.94 Å | Longer bond = greater ground state destabilization. |
| Bond Energy (approx) | ~81 kcal/mol | ~68 kcal/mol | Lower energy barrier for cleavage. |
| Leaving Group ( | -7 (HCl) | -9 (HBr) | Br⁻ is a softer, more stable base, facilitating departure. |
| LUMO Energy ( | Higher | Lower | Lower LUMO accepts nucleophiles more readily. |
Relative Reaction Rates ( )
In typical
-
General Trend:
-
Implication: Bromo ketones allow for milder reaction conditions (lower temperature, weaker bases), preserving sensitive functional groups on complex scaffolds.
Reaction Coordinate Visualization
The following diagram illustrates the energetic advantage of the bromo-derivative, highlighting the lower transition state energy.
Synthetic Utility: Case Studies
Heterocycle Synthesis (Hantzsch Thiazole Synthesis)
The condensation of
-
-Bromo Ketones:
-
Performance: Often react at room temperature.
-
Risk: High reactivity can lead to self-condensation (darkening of reaction mixture) or poly-alkylation if stoichiometry is not strictly controlled.
-
-
-Chloro Ketones:
-
Performance: Typically require reflux in ethanol or DMF.
-
Optimization: Addition of NaI (0.1 - 1.0 equiv) generates the
-iodo ketone in situ (Finkelstein reaction), mimicking the reactivity of the bromo-analog.
-
Comparative Performance Data
| Metric | |||
| Reaction Temp | 80°C - 100°C | 25°C - 60°C | 0°C - 25°C |
| Time to Completion | 12 - 24 h | 4 - 8 h | 0.5 - 2 h |
| Typical Yield | 60 - 75% | 80 - 90% | 85 - 95% |
| Side Products | Elimination (enones) | Minimal | Self-condensation |
Experimental Protocols
Protocol A: High-Speed Substitution using -Bromo Ketones
Best for: Sensitive substrates, late-stage functionalization.
Safety Note:
-
Preparation: Dissolve the nucleophile (1.1 equiv) in anhydrous MeCN or DMF.
-
Addition: Cool the solution to 0°C. Add the
-bromo ketone (1.0 equiv) dropwise over 10 minutes.-
Why? Exothermic reaction; controlling addition rate prevents thermal runaway and dimerization.
-
-
Monitoring: Stir at 0°C for 30 minutes, then warm to RT. Monitor by TLC/LCMS.
-
Checkpoint: Disappearance of starting material should be rapid (< 1h).
-
-
Quench: Dilute with EtOAc, wash with saturated
and brine.
Protocol B: Robust Substitution using -Chloro Ketones (Finkelstein Activation)
Best for: Large-scale synthesis, cost-sensitive processes.
-
Activation: Dissolve
-chloro ketone (1.0 equiv) and Sodium Iodide (NaI, 0.1 - 0.5 equiv) in Acetone or MEK.-
Mechanism:
exchange occurs, creating a highly reactive transient species.
-
-
Reaction: Add the nucleophile (1.2 equiv) and a base (e.g.,
). -
Heating: Heat to reflux (approx. 60°C) for 4–6 hours.
-
Observation: The precipitation of NaCl indicates progress (driving force).
-
-
Workup: Filter off inorganic salts before aqueous workup.
Decision Matrix: Selecting the Right Reagent
When designing a synthesis, use the following logic flow to determine the optimal halogen.
Storage and Stability (Trustworthiness Factor)
A critical, often overlooked factor is the shelf-life of these reagents.
-
-Bromo Ketones:
-
Instability: Prone to photochemical decomposition and hydrolysis (forming HBr, which is autocatalytic for degradation).
-
Storage: Must be stored at -20°C, protected from light, and under inert atmosphere. Old samples often turn dark brown/black and should be purified (distillation or recrystallization) before use to ensure stoichiometric accuracy.
-
-
-Chloro Ketones:
-
Stability: Generally stable at room temperature for months/years.
-
Handling: Less lachrymatory than bromo-analogs but still requires PPE.
-
References
-
Reactivity of
-Haloketones: Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms; Springer: New York, 2007. - ): Streitwieser, A. Solvolytic Displacement Reactions; McGraw-Hill: New York, 1962.
-
Hantzsch Thiazole Synthesis: Eicher, T.; Hauptmann, S. The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications; Wiley-VCH, 2003.
-
Finkelstein Reaction Applications: Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure; Wiley, 2019.
assessing the green chemistry metrics of 2,4-Dibromo-3-pentanone synthesis
This guide provides an in-depth technical assessment of synthetic routes for 2,4-Dibromo-3-pentanone , a critical intermediate for Favorskii rearrangements and the synthesis of cyclopentenones (Nazarov cyclization precursors).
We compare the Classical Elemental Bromine Route against the Green Oxidative Bromination (
Executive Summary & Strategic Rationale
This compound is traditionally synthesized using elemental bromine (
For modern drug development and scale-up, we recommend shifting to Oxidative Bromination using
Comparison at a Glance
| Metric | Method A: Classical ( | Method B: Oxidative ( | Method C: Solid Reagent (NBS) |
| Atom Economy (AE) | ~60% (Poor) | ~86% (Excellent) | ~45% (Very Poor) |
| Reaction Mass Efficiency | Low (Solvent intensive) | High (Aqueous/Neat) | Moderate |
| Safety Profile | High Risk (Toxic fumes) | Moderate (Corrosive reagents) | Low Risk (Solid handling) |
| Key Waste | HBr gas, Halogenated solvent | Water | Succinimide, Sulfonic acid |
| Scalability | Difficult (Exotherm/Fumes) | High (Controlled Addition) | Moderate (Cost of NBS) |
Mechanistic Foundations
Understanding the mechanism is crucial for controlling the regioselectivity (mono- vs. di-bromination). The reaction proceeds via an acid-catalyzed enolization followed by electrophilic attack.
Reaction Mechanism (DOT Visualization)
The following diagram illustrates the pathway for the double
Figure 1: Stepwise electrophilic
Detailed Experimental Protocols
Method A: Classical Bromination (Benchmark)
Reference: Organic Syntheses, Coll. Vol. 6, p.401 (1988).
Context: This method uses elemental bromine. It is the historical standard but requires strict safety controls.
Protocol:
-
Setup: Equip a 250 mL 3-neck flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a gas trap (to scrub HBr fumes).
-
Charge: Add 3-pentanone (45.0 g, 0.52 mol) and a catalytic amount of phosphorus tribromide (
, 1.0 mL) or 48% HBr (1 mL). -
Cooling: Cool the flask to 0–5 °C using an ice-salt bath.
-
Addition: Add Bromine (
) (160 g, 1.0 mol) dropwise over 1 hour.-
Critical Control: The reaction is exothermic. Maintain temperature <10 °C to prevent poly-bromination or haloform cleavage.
-
Observation: The red bromine color should disappear rapidly upon contact with the solution.
-
-
Workup: After addition, stir for 30 mins. Apply a vacuum (water aspirator) to the flask to remove dissolved HBr gas.[1]
-
Purification: Distill the residue under reduced pressure.
-
Target Fraction: Collect the fraction boiling at 65–75 °C / 10 mmHg .
-
Yield: Typically 70–75% (colorless to pale yellow liquid).
-
Method B: Green Oxidative Bromination (Recommended)
Based on principles from: Green Chem., 2007, 9, 1212-1218.
Context: This method generates
Protocol:
-
Setup: 250 mL round-bottom flask, magnetic stir bar, open to air (or loosely capped).
-
Charge: Add 3-pentanone (4.3 g, 50 mmol) and 48% Hydrobromic Acid (aq) (17.0 g, ~100 mmol, 2.0 equiv).
-
Oxidant Addition: Add 30% Hydrogen Peroxide (
) (5.7 g, 50 mmol, 1.0 equiv) dropwise over 20 minutes at room temperature.-
Exotherm: The temperature may rise to 40–50 °C. This aids the second bromination step.
-
-
Reaction: Stir vigorously for 2–4 hours. The mixture will turn orange/red (in situ
) and then fade as the bromine is consumed.-
Monitoring: Check reaction progress via TLC (Hexane/EtOAc 9:1) or GC-MS. If mono-bromo ketone persists, add an additional 0.2 equiv of HBr and
.
-
-
Workup:
-
Dilute with water (50 mL).
-
Extract with Ethyl Acetate (
mL). (Greener alternative to DCM). -
Wash organic layer with saturated
(to remove trace acid) and Brine. -
Dry over
and concentrate in vacuo.
-
-
Yield: Typically 85–92%.
Process Flow Diagram (Green Route):
Figure 2: Workflow for the oxidative bromination using HBr/H2O2.
Green Metrics Analysis
We calculated the metrics based on the stoichiometry for the synthesis of 1 mole of product.
Metric 1: Atom Economy (AE)
Definition: (MW of Product /
-
Method A (
):-
Reactants Mass:
g/mol -
Product Mass:
g/mol -
AE = 60.1% (Significant loss as HBr)
-
-
Method B (
):-
Reactants Mass:
g/mol -
Product Mass:
g/mol -
AE = 86.5% (Superior efficiency)
-
Metric 2: E-Factor (Environmental Factor)
Definition: Mass of total waste / Mass of product.
-
Method A: High. Requires halogenated solvents (
or ) and generates stoichiometric acidic gas waste that requires scrubbing (generating secondary salt waste). -
Method B: Low (< 1.0 if water is excluded).[5] The primary byproduct is water. The solvent (EtOAc) is recoverable.
Metric 3: Safety & Hazards
-
Method A: Critical Hazard. Bromine causes severe chemical burns and is fatal if inhaled. Requires dedicated fume hoods and scrubbing systems.
-
Method B: Moderate Hazard. HBr is corrosive; concentrated
is an oxidizer. However, no volatile toxic gases are generated if temperature is controlled.
Conclusion & Recommendation
For the synthesis of This compound , the Oxidative Bromination (Method B) is the superior choice for modern laboratories.
-
Efficiency: It increases Atom Economy from 60% to 86%.
-
Safety: It eliminates the handling of elemental bromine.[6]
-
Sustainability: It replaces chlorinated solvents with water/ethyl acetate.
Implementation Note: While Method A is robust and well-documented in older literature, Method B should be the default for any new process development to align with ESG (Environmental, Social, and Governance) goals in pharmaceutical synthesis.
References
-
Organic Syntheses Procedure (Method A Source) Ashcroft, M. R., et al.[1] "this compound."[1][7] Organic Syntheses, Coll.[1] Vol. 6, p.401 (1988); Vol. 58, p.17 (1978). [Link]
-
Green Oxidative Bromination (Method B Source) Podgoršek, A., et al. "Bromination of ketones with H2O2–HBr 'on water'."[3][4] Green Chemistry, 2007, 9, 1212-1218. [Link]
-
General Green Metrics in Halogenation Egorov, V., et al. "A H2O2/HBr system – several directions but one choice: oxidation–bromination of secondary alcohols."[5] RSC Advances, 2018. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN101928208B - Method of synthesizing alpha-brominated ketone compound by hydrogen peroxide oxidizing and brominating method - Google Patents [patents.google.com]
- 3. Bromination of ketones with H2O2–HBr “on water” - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. A H2O2/HBr system – several directions but one choice: oxidation–bromination of secondary alcohols into mono- or dibromo ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Navigating Reaction Mechanisms: A Comparative Guide to Isotopic Labeling with 2,4-Dibromo-3-pentanone and Its Alternatives
For researchers, scientists, and drug development professionals, the elucidation of reaction mechanisms is a cornerstone of chemical innovation. Isotopic labeling stands as a powerful and definitive tool in this endeavor, offering unparalleled insight into the intricate dance of atoms during a chemical transformation. This guide provides an in-depth technical comparison of isotopically labeled 2,4-dibromo-3-pentanone and its alternatives in mechanistic studies, with a particular focus on the classic Favorskii rearrangement.
The strategic replacement of an atom with its heavier, non-radioactive isotope (such as replacing ¹H with ²H or ¹²C with ¹³C) creates a molecular tracer. This subtle alteration, detectable by techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, allows chemists to meticulously track the fate of specific atoms throughout a reaction pathway, thereby validating or refuting proposed mechanisms.
The Favorskii Rearrangement: A Case Study in Mechanistic Elucidation
The Favorskii rearrangement, the base-induced rearrangement of an α-haloketone to a carboxylic acid derivative, serves as a prime example of where isotopic labeling has been instrumental.[1] A key mechanistic question in this reaction is the intermediacy of a cyclopropanone species. Isotopic labeling has provided compelling evidence for this pathway. For instance, studies on α-chlorocyclohexanone labeled with ¹⁴C at the carbonyl carbon have shown that the label becomes equally distributed between the α- and β-carbons of the resulting cyclopentanecarboxylic acid, a result consistent with the formation of a symmetrical cyclopropanone intermediate.[2]
This compound: A Substrate for Probing Acyclic α,α'-Dihaloketone Rearrangements
This compound, an acyclic α,α'-dihaloketone, presents a unique substrate for investigating the Favorskii rearrangement. Unlike cyclic systems that undergo ring contraction, acyclic α,α'-dihaloketones typically yield α,β-unsaturated carboxylic acid derivatives.[3][4] The symmetrical nature of this compound simplifies the potential product distribution, making it an attractive candidate for detailed mechanistic analysis.
Synthesis of this compound
The synthesis of unlabeled this compound is well-established and can be achieved by the direct bromination of 3-pentanone.[5]
Protocol for the Synthesis of this compound:
-
Reactants: 3-pentanone, Bromine, Phosphorus tribromide (catalyst).
-
Procedure: To a stirred solution of 3-pentanone and a catalytic amount of phosphorus tribromide, bromine is added dropwise at a controlled temperature (typically 0-10 °C). The reaction mixture is then worked up to isolate the desired product.
-
Caution: This reaction should be performed in a well-ventilated fume hood as it generates hazardous byproducts. This compound is a lachrymator and skin irritant.[5]
Isotopic Labeling of this compound
To date, specific studies detailing the synthesis and use of isotopically labeled this compound in mechanistic investigations are not widely reported in the literature. However, established methods for isotopic labeling of ketones can be adapted. For instance, a ¹³C label could be introduced at the carbonyl carbon by starting with a ¹³C-labeled precursor for the synthesis of 3-pentanone. Deuterium labels at the α-positions could be introduced by base-catalyzed H/D exchange on 3-pentanone prior to bromination.
Comparative Analysis: this compound vs. Alternative Probes
The choice of an isotopically labeled substrate for a mechanistic study is dictated by the specific questions being addressed. Here, we compare this compound with other commonly employed α-haloketones.
| Substrate | Key Mechanistic Insight | Advantages | Disadvantages |
| This compound | Favorskii rearrangement of acyclic α,α'-dihaloketones | Symmetrical structure simplifies product analysis. | Lack of published data on its use in isotopic labeling studies. Synthesis of labeled versions requires custom procedures. |
| α-Chlorocyclohexanone | Classic Favorskii rearrangement leading to ring contraction. | Well-studied system with extensive literature data. Commercially available labeled precursors.[2] | The complexity of the bicyclic intermediate can sometimes lead to ambiguous results. |
| α-Bromoisobutyrophenone | Quasi-Favorskii rearrangement (no enolizable α'-hydrogens). | Provides insight into alternative mechanistic pathways. | The absence of an enolizable proton prevents the formation of the classic cyclopropanone intermediate. |
Data Presentation:
Currently, a direct quantitative comparison of reaction rates and kinetic isotope effects for isotopically labeled this compound is not available in the literature. However, a hypothetical comparative study could yield data such as that presented in the table below. A kinetic isotope effect (KIE), the ratio of the rate constant for the unlabeled reactant to that of the labeled reactant (kH/kD or k¹²C/k¹³C), can provide profound insights into the rate-determining step of a reaction. A primary KIE greater than 1 indicates that the bond to the isotope is being broken in the rate-determining step.[6]
Hypothetical Kinetic Isotope Effect Data for the Favorskii Rearrangement:
| Labeled Substrate | Isotopic Label | Measured KIE (k_light / k_heavy) | Mechanistic Implication |
| This compound-d₂ | ²H at C2 and C4 | > 1 | C-H bond cleavage is involved in the rate-determining step (enolate formation). |
| This compound-¹³C₃ | ¹³C at C3 (carbonyl) | ~ 1 | Carbonyl carbon is not directly involved in bond breaking in the rate-determining step. |
| α-Chlorocyclohexanone-d₄ | ²H at C2, C6 | > 1 | C-H bond cleavage is involved in the rate-determining step. |
Experimental Workflows and Methodologies
Experimental Workflow for a Typical Isotopic Labeling Study
Caption: A generalized workflow for conducting an isotopic labeling study to elucidate a reaction mechanism.
Detailed Protocol: Favorskii Rearrangement of an Isotopically Labeled α-Haloketone
This protocol provides a general framework. Specific conditions will need to be optimized for the chosen substrate.
-
Substrate Preparation: Synthesize both the unlabeled and the desired isotopically labeled α-haloketone (e.g., this compound-¹³C₃ or α-chlorocyclohexanone-d₄).
-
Reaction Setup: In separate reaction vessels, dissolve the unlabeled and labeled substrates in an appropriate solvent (e.g., methanol).
-
Base Addition: Add a solution of the base (e.g., sodium methoxide in methanol) to each reaction vessel at a controlled temperature.
-
Reaction Monitoring: Monitor the progress of the reactions by a suitable analytical technique (e.g., TLC, GC-MS, or NMR).
-
Workup and Isolation: Quench the reactions and perform a standard aqueous workup. Isolate the carboxylic acid or ester product by extraction and purify by chromatography or distillation.
-
Characterization: Characterize the products by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).
-
Isotopic Analysis: For the labeled product, determine the position and extent of isotopic incorporation using high-resolution mass spectrometry and/or quantitative NMR spectroscopy.
-
Kinetic Analysis (for KIE studies): Determine the reaction rates for both the labeled and unlabeled substrates under identical conditions. This can be achieved by taking aliquots from the reaction mixture at different time points and analyzing the concentration of the starting material or product. The KIE is then calculated as the ratio of the rate constants.
Logical Relationships in Mechanistic Determination
Caption: The logical process of using experimental data from isotopic labeling to differentiate between proposed reaction mechanisms.
Conclusion and Future Directions
Isotopic labeling is an indispensable technique for probing the intricacies of reaction mechanisms. While this compound offers a structurally simple system for studying the Favorskii rearrangement of acyclic α,α'-dihaloketones, the lack of readily available isotopically labeled analogues and published mechanistic studies with this specific substrate highlights an area ripe for investigation.
Future work should focus on developing efficient and scalable syntheses for ¹³C- and ²H-labeled this compound. Subsequent detailed kinetic and mechanistic studies, including the determination of kinetic isotope effects, will provide valuable data to compare with more established systems like α-chlorocyclohexanone. Such comparative studies will not only deepen our understanding of the Favorskii rearrangement but also contribute to the broader knowledge base of reaction mechanisms, ultimately empowering the design of more efficient and selective chemical transformations in academic and industrial research.
References
-
AdiChemistry. (n.d.). FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. Retrieved from [Link]
-
chemeurope.com. (n.d.). Favorskii rearrangement. Retrieved from [Link]
- Li, J. J. (2002). Favorskii rearrangement and Quasi-Favorskii rearrangement. In Name Reactions (pp. 143-144). Springer, Berlin, Heidelberg.
- Loftfield, R. B. (1951). The Favorskii Rearrangement. I. The Mechanism of the Rearrangement of α-Chlorocyclohexanone. Journal of the American Chemical Society, 73(10), 4707–4714.
-
Professor Dave Explains. (2022, January 26). Favorskii Rearrangement [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Favorskii rearrangement and quasi-Favorskii rearrangement. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Favorskii rearrangement. In Wikipedia. Retrieved January 29, 2026, from [Link]
-
PubMed. (2024). Synthesis of a 13C/2H Labeled Building Block to Probe the Phosphotyrosine Interactome Using Biomolecular NMR Spectroscopy. Chembiochem : a European journal of chemical biology, e202400663. Advance online publication. [Link]
- Organic Syntheses. (1978). This compound. Organic Syntheses, 58, 17.
-
PubMed. (2024). Isotopic labelings for mechanistic studies. Methods in enzymology, 696, 1-26. [Link]
-
Scribd. (n.d.). Favorskii Rearrangement. Retrieved from [Link]
- Macmillan Group. (2005). Kinetic Isotope Effects in Organic Chemistry.
-
National Institutes of Health. (2022). An Integrated 12C/13C Exchange Platform for Accessing Isotopically-Labeled Ketones via Dual Catalytic C–C Bond-Functionalization. Journal of the American Chemical Society, 144(51), 23467–23476. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubMed. (2007). A transient isotopic labeling methodology for 13C metabolic flux analysis of photoautotrophic microorganisms. Phytochemistry, 68(16-18), 2302–2312. [Link]
-
NROChemistry. (n.d.). Favorskii Rearrangement. Retrieved from [Link]
-
National Institutes of Health. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules (Basel, Switzerland), 14(10), 3975–4005. [Link]
-
ResearchGate. (2000). Synthesis and Applications of Isotopically Labelled Compounds. Retrieved from [Link]
-
PubMed. (2006). Experimental design principles for isotopically instationary 13C labeling experiments. Biotechnology and bioengineering, 94(2), 234–251. [Link]
-
ResearchGate. (n.d.). Isotopic labelings for mechanistic studies. Retrieved from [Link]
Sources
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- 3. adichemistry.com [adichemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Guide: 2,4-Dibromo-3-pentanone in Advanced Organic Synthesis
This guide provides an in-depth technical analysis of 2,4-Dibromo-3-pentanone , a specialized C5 synthon used primarily for constructing seven-membered rings via [4+3] cycloaddition.
Executive Summary & Strategic Positioning
This compound (CAS: 815-60-1) serves as a high-reactivity precursor for the generation of oxyallyl cations . Its primary utility lies in the stereoselective construction of polycyclic frameworks—specifically 8-oxabicyclo[3.2.1]octane derivatives—which are core scaffolds in natural products like tropanes and polyketides.
Unlike its chlorinated analog (2,4-dichloro-3-pentanone ), the dibromo variant offers superior leaving-group ability (
Comparative Analysis: Dibromo vs. Dichloro Analogs
The choice between the dibromo and dichloro variants is a trade-off between kinetic reactivity and handling stability .
Table 1: Performance Comparison Matrix
| Feature | This compound | 2,4-Dichloro-3-pentanone | Implication for Research |
| Leaving Group Ability | High ( | Moderate ( | Dibromo allows faster oxyallyl generation at lower temperatures (e.g., -78°C). |
| Oxyallyl Generation | Facile with mild reductants (Zn/Cu, Fe | Requires stronger reductants or bases (Et | Use Dibromo for sensitive substrates prone to side reactions. |
| Thermal Stability | Low (decomposes/darkens at RT) | High (stable liquid at RT) | Dichloro is preferred for bulk storage; Dibromo must be prepared fresh or stored cold (-20°C). |
| [4+3] Yield (Furan) | 72–85% (Typical) | 60–80% (Condition dependent) | Dibromo often gives higher yields in reductive couplings; Dichloro is superior in base-mediated aqueous conditions. |
| Safety Profile | Severe Lachrymator | Irritant / Mild Lachrymator | Dibromo requires dedicated hazmat protocols (see Safety Section). |
Core Applications & Mechanistic Pathways[1]
A. The [4+3] Cycloaddition (Primary Application)
The most critical application of this compound is the synthesis of 2,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one via reaction with furan. This reaction proceeds through a reactive oxyallyl cation intermediate.[1]
Mechanism Comparison: Reductive vs. Base-Mediated
-
Reductive Route (Noyori Conditions): Uses Fe
(CO) or Zn/Cu to reductively eliminate bromines. This generates a "free" or metal-complexed oxyallyl cation that reacts in a concerted but asynchronous manner. -
Base-Mediated Route: Uses bases (e.g., Et
N, TFE) to generate an enolate which then ionizes.
Figure 1: Pathway for the generation of oxyallyl cations and subsequent [4+3] cycloaddition.
B. Favorskii Rearrangement vs. Elimination
A common pitfall is assuming this compound will undergo a standard Favorskii ring contraction to an ester.
-
Cyclic Haloketones: Contract to smaller rings (e.g., cyclohexanone
cyclopentane ester). -
Acyclic
-Dihaloketones (Like this compound): Often fail to rearrange. Instead, they predominantly undergo double elimination to form divinyl ketones ( -unsaturated enones) or alkoxy-enones due to the lack of ring strain driving force.
Critical Decision Point: If your goal is a branched ester, this is not the ideal substrate. If your goal is a cross-conjugated dienone, base treatment is effective.
Experimental Protocols
Protocol A: Synthesis of this compound
Adapted from Organic Syntheses methodology.
Safety: Perform ONLY in a high-efficiency fume hood. Wear butyl rubber gloves and a face shield. Have sodium bicarbonate solution ready for neutralization.
-
Setup: Equip a 250 mL 3-neck flask with a mechanical stirrer, addition funnel, and a gas outlet connected to a scrubber (NaOH trap).
-
Charge: Add 3-pentanone (45 g, 0.52 mol) and PBr
(1 mL, catalyst). Cool to 0°C.[2] -
Bromination: Add Bromine (160 g, 1.0 mol) dropwise over 1 hour.
-
Note: The reaction is exothermic. Control rate to maintain temp < 10°C. HBr gas will evolve vigorously.
-
-
Workup: After addition, stir for 30 mins. Apply weak vacuum to remove dissolved HBr.
-
Purification: Distill immediately under reduced pressure.
-
Target Fraction: 67–82°C at 10 mmHg.[3]
-
Yield: ~72% (Colorless to pale yellow liquid).
-
Storage: Store at -20°C under Argon. Darkens upon standing.
-
Protocol B: [4+3] Cycloaddition with Furan (Reductive Method)
Optimized for high stereoselectivity.
-
Reagents: this compound (1.0 eq), Furan (10.0 eq, excess acts as solvent/trap), Zn/Cu couple (1.5 eq).
-
Solvent: Anhydrous THF or Glyme.
-
Procedure:
-
Suspend Zn/Cu in solvent with Furan at room temperature.
-
Add this compound solution dropwise over 2 hours. Slow addition is crucial to prevent ketone polymerization.
-
-
Quench: Filter off Zinc residues. Wash filtrate with saturated NaHCO
. -
Isolation: Concentrate and purify via flash chromatography (Hexanes/EtOAc).
-
Product: 2,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one .
-
Stereochemistry: Predominantly endo,endo-isomer due to secondary orbital interactions.
-
Visualizing the Reactivity Landscape
The following diagram illustrates the divergent pathways available to this molecule depending on the reagent class.
Figure 2: Divergent reaction pathways for this compound.
References
-
Ashcroft, M. R.; Hoffmann, H. M. R. "this compound and 2,4-Dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one." Organic Syntheses, 1978 , 58, 17. Link
-
Noyori, R.; Hayakawa, Y. "Reductive dehalogenation of polyhaloketones with transition metal carbonyls and related reagents." Organic Reactions, 1983 , 29, 163. Link
-
Mann, J. "The synthetic utility of oxyallyl cations." Tetrahedron, 1986 , 42, 4611-4659. Link
-
Lautens, M.; Bouchain, G. "[4+3] Cycloaddition in Water.[4] Synthesis of 2,4-endo,endo-Dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one." Organic Syntheses, 2002 , 79, 251. Link
-
Fry, A. J.; O'Dea, J. J. "Electrochemical reduction of
-dibromo ketones." Journal of Organic Chemistry, 1975 , 40, 3625. Link
Sources
Safety Operating Guide
Core Principles: Hazard Identification and Risk Assessment
An In-Depth Guide to the Proper Disposal of 2,4-Dibromo-3-pentanone
For laboratory professionals, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound (CAS No. 815-60-1), a halogenated ketone. The procedures outlined herein are designed to ensure the safety of personnel, protect the environment, and maintain regulatory compliance.
Understanding the specific hazards of this compound is the foundation of its safe management. As a brominated organic compound, it belongs to the larger class of halogenated hydrocarbons, which carry specific risks. While a dedicated, comprehensive toxicological profile for this specific molecule is not widely published, its structure—a ketone backbone with two bromine atoms—allows for a robust risk assessment based on well-understood chemical principles.
The presence of the ketone functional group suggests potential flammability and irritant properties, similar to its parent compound, 3-pentanone.[1][2][3][4][5] However, the two bromine atoms significantly alter its profile. Halogenation generally increases the density and toxicity of organic molecules and modifies their environmental fate. Many halogenated organic compounds are classified as hazardous wastes and are often suspected carcinogens.[6][7] Therefore, this compound must be treated as a hazardous substance with potential for significant health and environmental impacts.
| Property | Value / Information | Source |
| CAS Number | 815-60-1 | [8][9] |
| Molecular Formula | C₅H₈Br₂O | [8][9] |
| Appearance | Clear, colorless to pale yellow liquid | [8] |
| Classification | Halogenated Organic Compound; Ketone | [5][6] |
| Primary Hazards | Assumed Irritant (Eyes, Skin, Respiratory). Potential for toxicity and environmental harm due to halogenation. | [3][4][6] |
| Disposal Category | Hazardous Waste; Halogenated Organic Waste | [7][10] |
Pre-Disposal Safety: Personal Protective Equipment (PPE) and Handling
Before any disposal-related activity, from collecting the first drop of waste to preparing a container for pickup, ensuring personal safety is paramount. The causality behind PPE selection is directly linked to the identified hazards.
-
Hand Protection : Standard nitrile gloves may offer limited protection against halogenated solvents.[7] For prolonged contact or spill cleanup, double-gloving or using heavy-duty, chemical-resistant gloves (e.g., Viton or thick-cut nitrile) is required. Always consult the glove manufacturer's compatibility chart.[7]
-
Eye and Face Protection : ANSI-approved chemical splash goggles are mandatory.[6][7] If there is a significant risk of splashing during waste transfer, a face shield should be worn in addition to goggles.[6]
-
Body Protection : A fully buttoned, long-sleeved lab coat is required to protect against incidental skin contact.[6][7]
-
Ventilation : All handling and transfer of this compound and its waste must be conducted inside a certified chemical fume hood to prevent the inhalation of potentially harmful vapors.[6][7]
Operational Plan: Waste Collection and Segregation Protocol
The single most critical step in the disposal of this compound is its correct segregation as halogenated organic waste . Co-mingling it with non-halogenated waste streams dramatically increases disposal costs and environmental risk, as the entire mixture must then be treated as the more hazardous halogenated waste.[10][11]
Step-by-Step Collection Procedure:
-
Select the Correct Waste Container : Obtain a dedicated, properly labeled hazardous waste container intended for halogenated organic liquids. This container must be made of a compatible material (e.g., polyethylene) and have a secure, vapor-tight screw cap.[6][7]
-
Label the Container : Before adding any waste, affix a "Hazardous Waste" label. Clearly write "Halogenated Organic Waste" and list the contents, including "this compound" and any other halogenated solvents in the mixture.[6][10]
-
Transfer the Waste : Working within a chemical fume hood and wearing appropriate PPE, carefully pour the waste this compound into the container using a funnel to prevent spills.
-
Secure the Container : Tightly close the container cap immediately after adding waste. Do not leave the container open, even within the fume hood.[6][10]
-
Proper Storage : Store the sealed waste container in a designated, cool, and well-ventilated secondary containment area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[7][12] This storage area should be clearly marked.
Causality Note : Keeping halogenated and non-halogenated wastes separate is crucial for both safety and cost. The disposal process for halogenated compounds, typically high-temperature incineration with subsequent "scrubbing" of acid gases like hydrogen bromide, is significantly more complex and expensive than the fuel blending process used for many non-halogenated solvents.[10][13]
Emergency Protocol: Spill Management
In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.
-
Alert Personnel and Evacuate : Immediately alert others in the vicinity. If the spill is large or outside of a fume hood, evacuate the immediate area.
-
Control Vapors and Ignition Sources : Ensure all ignition sources are removed.[5] Maintain ventilation by ensuring the chemical fume hood is operational.
-
Don Appropriate PPE : Before attempting cleanup, don the appropriate PPE, including chemical splash goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves.
-
Contain and Absorb : Contain the spill using a chemical spill kit with absorbent materials like sand, diatomite, or universal binders.[1] Do not use combustible materials like paper towels for large spills.
-
Collect and Dispose : Carefully collect the absorbent material using non-sparking tools.[2][5] Place the contaminated material into a sealed, properly labeled hazardous waste container.
-
Decontaminate : Clean the spill area thoroughly.
-
Report : Report the incident to your institution's Environmental Health and Safety (EHS) office.
Final Disposal Pathway: From Lab to Destruction
Under no circumstances should this compound or any other halogenated organic solvent be disposed of down the drain or allowed to evaporate in a fume hood.[7][10] The only environmentally responsible and regulatory-compliant method for final disposal is through a licensed professional hazardous waste disposal service.
The accepted technology for treating halogenated organic waste is high-temperature incineration .[13] This process destroys the organic molecule, and the resulting acidic halogenated byproducts (e.g., HBr) are neutralized in a scrubber system before being released.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for handling and disposing of chemical waste.
References
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Agilent Technologies, Inc. (2019). 3-Pentanone - Safety Data Sheet. Retrieved from [Link]
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Braun Research Group, University of Illinois Urbana-Champaign. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
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Washington State University, Environmental Health & Safety. Halogenated Solvents Safety Data Sheet. Retrieved from [Link]
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University of Tennessee Knoxville, Environment, Health and Safety. (n.d.). 7.2 Organic Solvents. Retrieved from [Link]
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Centers for Disease Control and Prevention (CDC). (2018). NMAM METHOD 3900: Volatile Organic Compounds. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
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Centers for Disease Control and Prevention (CDC). (1994). NMAM METHOD 1003: Halogenated Hydrocarbons. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Homepage. Retrieved from [Link]
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California Office of Environmental Health Hazard Assessment (OEHHA). (n.d.). The Proposition 65 List. Retrieved from [Link]
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Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
